2-Amino-6-chloropyrimidin-4-ol hydrate
Description
The exact mass of the compound this compound is 163.0148541 g/mol and the complexity rating of the compound is 208. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure of Parent
Properties
IUPAC Name |
2-amino-4-chloro-1H-pyrimidin-6-one;hydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4ClN3O.H2O/c5-2-1-3(9)8-4(6)7-2;/h1H,(H3,6,7,8,9);1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBQIJULVUFJCMD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=C(NC1=O)N)Cl.O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6ClN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40512753 | |
| Record name | 2-Amino-6-chloropyrimidin-4(1H)-one--water (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40512753 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.56 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
410530-71-1, 1194-21-4, 206658-81-3 | |
| Record name | 2-Amino-6-chloropyrimidin-4(1H)-one--water (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40512753 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-amino-6-chloropyrimidin-4-ol hydrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.442 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-Amino-6-chloropyrimidin-4-ol hydrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
2-Amino-6-chloropyrimidin-4-ol hydrate chemical properties
An In-depth Technical Guide to 2-Amino-6-chloropyrimidin-4-ol Hydrate: Properties, Reactivity, and Applications
Introduction
This compound is a substituted pyrimidine derivative that serves as a pivotal intermediate in the synthesis of a wide array of biologically active molecules. As a functionalized heterocycle, it possesses multiple reactive sites, rendering it a versatile building block for drug discovery and agrochemical development. Its structure is foundational for various therapeutic agents, including kinase inhibitors and antiviral compounds.[1][2] This guide offers a comprehensive overview of its chemical properties, reactivity, and established applications, providing researchers and drug development professionals with the technical insights necessary for its effective utilization.
Chemical Structure and Identification
A key feature of 2-Amino-6-chloropyrimidin-4-ol is its existence in tautomeric forms: the pyrimidin-4-ol (enol) and the pyrimidin-4(3H)-one (keto) forms. This equilibrium is fundamental to its reactivity and interactions in biological systems.
Caption: Tautomeric equilibrium of 2-Amino-6-chloropyrimidine.
The compound is typically supplied as a hydrate, which can influence its solubility and handling characteristics.
Compound Identifiers
| Identifier | Value | Source(s) |
| CAS Number | 410530-71-1; 206658-81-3 | [3][4][5][6] |
| Molecular Formula | C₄H₆ClN₃O₂ (for hydrate) | [3][] |
| Molecular Weight | 163.56 g/mol (for hydrate) | [3][] |
| IUPAC Name | 2-amino-6-chloro-4(1H)-pyrimidinone hydrate | |
| InChI Key | KBQIJULVUFJCMD-UHFFFAOYSA-N | |
| Anhydrous CAS | 1194-21-4 | [8] |
Physicochemical Properties
The physical and chemical properties of this compound are summarized below. These characteristics are essential for designing reaction conditions, purification strategies, and formulation studies.
| Property | Value | Source(s) |
| Appearance | White to light yellow or light orange powder/crystal | [8] |
| Melting Point | 252 °C (decomposes) (for anhydrous form) | [8] |
| Solubility | While specific data for the hydrate is limited, related aminopyrimidines show solubility in water and polar organic solvents like ethanol, methanol, and acetic acid.[9] The hydrate form is expected to have enhanced aqueous solubility. | [2][9] |
| Stability | Stable under normal storage conditions. | [10] |
Reactivity and Synthetic Utility
The synthetic value of this compound stems from its distinct reactive sites. The pyrimidine ring is electron-deficient, a characteristic amplified by the electron-withdrawing chloro substituent. This electronic nature dictates its reactivity, primarily making the C6 position susceptible to nucleophilic attack.
Core Reactivity: Nucleophilic Aromatic Substitution (SNAr)
The chlorine atom at the C6 position is a good leaving group and the primary site for synthetic modification. It can be readily displaced by a variety of nucleophiles, including amines, thiols, and alkoxides. This SNAr reaction is the cornerstone of its utility as a scaffold in medicinal chemistry, allowing for the introduction of diverse functional groups to build libraries of compounds for biological screening.[11]
Caption: General scheme for SNAr reactions.
This reactivity is exploited in the synthesis of targeted therapies, such as Bruton's tyrosine kinase (Btk) inhibitors, where specific amine nucleophiles are coupled to the pyrimidine core to achieve high-affinity binding.[12]
Experimental Protocol: General Procedure for SNAr with an Amine
This protocol provides a representative, step-by-step methodology for the substitution of the C6-chloro group with a primary or secondary amine. Such procedures are foundational in the synthesis of novel pyrimidine derivatives.[11]
Workflow Diagram
Caption: Experimental workflow for a typical SNAr reaction.
Detailed Steps:
-
Reagent Preparation: To a microwave reaction vial or a round-bottom flask equipped with a magnetic stirrer and condenser, add this compound (1.0 equivalent).
-
Solvent and Reagent Addition: Add a suitable solvent such as anhydrous propanol or DMF to dissolve or suspend the starting material. Add the desired amine (1.0-1.2 equivalents) followed by a tertiary amine base like triethylamine (TEA) or diisopropylethylamine (DIPEA) (2.0-3.0 equivalents).
-
Expertise Note: The base is crucial to neutralize the HCl generated during the reaction, driving the equilibrium towards the product. Anhydrous conditions are often preferred to prevent side reactions.
-
-
Reaction Execution: Seal the vessel and heat the mixture. For conventional heating, refluxing at 80-120°C is common. For microwave-assisted synthesis, temperatures of 120-140°C for 15-30 minutes are often effective and can significantly reduce reaction times.[11]
-
Monitoring: Track the consumption of the starting material using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Trustworthiness Note: A self-validating protocol includes clear completion criteria. The reaction is deemed complete upon the disappearance of the limiting starting material as observed by LC-MS.
-
-
Workup: Once the reaction is complete, cool the mixture to room temperature. If a precipitate forms, it may be the product or a salt. The mixture is typically concentrated under reduced pressure to remove the solvent. The residue is then taken up in a suitable organic solvent (e.g., ethyl acetate) and washed with a saturated aqueous solution of sodium bicarbonate to remove excess acid and salts, followed by a brine wash.
-
Purification: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate in vacuo. The resulting crude product can be purified by silica gel column chromatography or recrystallization to yield the pure substituted pyrimidine derivative.
Safety, Handling, and Storage
Proper handling and storage are critical to ensure lab safety and maintain the integrity of the compound.
-
Hazard Identification: this compound is classified as a hazardous substance. It is known to cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[5]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles conforming to EN166 standards, and a lab coat.[10]
-
Handling: Handle the compound in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[13] Avoid contact with skin and eyes. Ensure eyewash stations and safety showers are readily accessible.[10]
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.[13] For long-term stability, storage at 4°C and protection from light is recommended.
Conclusion
This compound is a high-value chemical intermediate with a well-defined reactivity profile dominated by nucleophilic aromatic substitution. Its utility as a scaffold is proven in the synthesis of numerous compounds of interest in the pharmaceutical and agrochemical sectors. A thorough understanding of its properties, reactivity, and handling requirements, as detailed in this guide, is essential for its safe and effective application in research and development.
References
- 1. chemimpex.com [chemimpex.com]
- 2. chemimpex.com [chemimpex.com]
- 3. This compound | CAS#:410530-71-1 | Chemsrc [chemsrc.com]
- 4. alchempharmtech.com [alchempharmtech.com]
- 5. chemical-label.com [chemical-label.com]
- 6. 206658-81-3 | 2-Amino-6-chloropyrimidin-4(1H)-one hydrate(1:x) - AiFChem [aifchem.com]
- 8. 2-Amino-4-chloro-6-hydroxypyrimidine | C4H4ClN3O - BuyersGuideChem [buyersguidechem.com]
- 9. 2,4-Diamino-6-chloropyrimidine CAS 156-83-2-Beijing Entrepreneur Science & Trading Co., Ltd [entrepreneur-cn.com]
- 10. fishersci.com [fishersci.com]
- 11. Microwave assisted synthesis of 2-amino-4-chloro-pyrimidine derivatives: Anticancer and computational study on potential inhibitory action against COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. WO2015079417A1 - Novel amino pyrimidine derivatives - Google Patents [patents.google.com]
- 13. lgcstandards.com [lgcstandards.com]
An In-depth Technical Guide to 2-Amino-6-chloropyrimidin-4-ol Hydrate: A Key Intermediate in Modern Drug Discovery
This guide provides a comprehensive technical overview of 2-Amino-6-chloropyrimidin-4-ol hydrate, a pivotal heterocyclic building block for researchers, medicinal chemists, and professionals in drug development. We will delve into its chemical identity, synthesis, physicochemical properties, and its significant role as a privileged scaffold in the design of targeted therapeutics, particularly kinase inhibitors.
Chemical Identity and Physicochemical Properties
This compound is a substituted pyrimidine that has garnered significant interest in medicinal chemistry. The presence of amino, chloro, and hydroxyl functional groups on the pyrimidine ring offers multiple reaction sites for chemical modification, making it a versatile precursor for the synthesis of complex bioactive molecules.
CAS Numbers: It is important to note that this compound is referenced in chemical databases and by suppliers under two primary CAS numbers: 206658-81-3 and 410530-71-1 . Both are used synonymously for the hydrate form of 2-Amino-6-chloropyrimidin-4-ol.
Tautomerism: A critical aspect of the chemistry of 2-Amino-6-chloropyrimidin-4-ol is its existence in different tautomeric forms. The pyrimidin-4-ol moiety can exist in equilibrium with its keto form, 2-Amino-6-chloro-3H-pyrimidin-4-one. Furthermore, the 2-amino group can potentially exist in an imino tautomeric form. The predominant tautomer in a given state (solid or in solution) can influence its reactivity and biological activity. Experimental and computational studies on similar isocytosine derivatives suggest that in aqueous solutions, the amino-oxo forms are generally more stable.[1][2]
Diagram 1: Tautomeric Forms of 2-Amino-6-chloropyrimidin-4-ol
Caption: Potential tautomeric equilibria of the title compound.
Physicochemical Data Summary:
| Property | Value | Source(s) |
| Molecular Formula | C₄H₆ClN₃O₂ | [3] |
| Molecular Weight | 163.56 g/mol | [3] |
| Appearance | Off-white to light yellow solid | [4] |
| IUPAC Name | This compound | [3] |
Synthesis and Manufacturing
The synthesis of this compound can be achieved through several routes, typically starting from more readily available pyrimidine precursors. A common and logical approach involves the selective hydrolysis of a corresponding dichlorinated pyrimidine.
Recommended Synthetic Protocol: Selective Hydrolysis of 2-Amino-4,6-dichloropyrimidine
This protocol is based on the principles of nucleophilic aromatic substitution (SNAr), where the hydroxyl group selectively displaces one of the chlorine atoms. The C4 and C6 positions on the pyrimidine ring are electronically distinct, allowing for regioselective reactions.
Starting Material: 2-Amino-4,6-dichloropyrimidine (ADCP) Reagents: Sodium hydroxide (NaOH), Water, Acetone (optional, as a co-solvent).
Step-by-Step Procedure:
-
Dissolution: In a reaction vessel equipped with a stirrer and a condenser, suspend 2-Amino-4,6-dichloropyrimidine in water. A polar aprotic co-solvent like acetone may be used to improve solubility.[5]
-
Reaction: While stirring vigorously, slowly add a stoichiometric amount (one equivalent) of an aqueous solution of sodium hydroxide. The reaction is typically carried out at a controlled temperature, ranging from room temperature to a gentle reflux, to favor monosubstitution.[5][6]
-
Monitoring: The progress of the reaction should be monitored by an appropriate technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC), to ensure the consumption of the starting material and to minimize the formation of the dihydroxy byproduct.
-
Work-up: Upon completion, cool the reaction mixture. Acidify the solution carefully with an acid (e.g., HCl) to a neutral or slightly acidic pH. This will precipitate the product.
-
Isolation and Purification: The precipitated solid is collected by filtration, washed with cold water to remove any inorganic salts, and then dried under vacuum. The product is obtained as its hydrate. Further purification, if necessary, can be achieved by recrystallization.
Causality of Experimental Choices:
-
Stoichiometry Control: The use of one equivalent of NaOH is crucial for selectivity. An excess of base would lead to the formation of the undesired 2-amino-4,6-dihydroxypyrimidine.[3][7]
-
Temperature Control: Lower temperatures generally favor the kinetic product (monosubstitution), while higher temperatures can promote the thermodynamic product (disubstitution).
-
Solvent Choice: Water acts as both the solvent and the source of the nucleophile (hydroxide). Acetone can help to solubilize the starting material, facilitating a more homogeneous reaction.[5]
Caption: Typical hydrogen bonding of the 2-aminopyrimidine core with the kinase hinge.
This scaffold has been instrumental in the development of inhibitors for a range of kinases, including but not limited to:
-
Interleukin-1 receptor-associated kinase 4 (IRAK4): A key mediator in inflammatory signaling pathways. [8]* Cyclin-dependent kinases (CDKs): Regulators of the cell cycle, which are often dysregulated in cancer. [9]* Src family kinases: Involved in various cellular processes, including proliferation, differentiation, and survival. [10] The versatility of the 2-Amino-6-chloropyrimidin-4-ol scaffold allows chemists to fine-tune the properties of the resulting inhibitors to achieve desired potency, selectivity, and pharmacokinetic profiles.
Safety and Handling
As with all laboratory chemicals, this compound should be handled with appropriate care.
-
Hazards: It is classified as an irritant, causing skin and serious eye irritation. It may also cause respiratory irritation. [4]* Precautions: Standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. Work should be conducted in a well-ventilated area or a fume hood. Avoid inhalation of dust and contact with skin and eyes. [4] Always consult the latest Safety Data Sheet (SDS) from the supplier before handling this compound.
Conclusion
This compound is more than just a chemical intermediate; it is a cornerstone in the rational design of modern therapeutics. Its straightforward synthesis, versatile reactivity, and the proven success of the 2-aminopyrimidine scaffold make it an invaluable tool for medicinal chemists. Understanding its properties, synthesis, and the nuances of its application, including its tautomeric nature, is essential for leveraging its full potential in the development of next-generation targeted therapies.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. US5698695A - Process for preparing 2-amino-4,6-dichloropyrimidine - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. US20060035913A1 - Method for the production of 2-amino-4-chloro-6-alkoxypyrimidines - Google Patents [patents.google.com]
- 6. mdpi.com [mdpi.com]
- 7. US5563270A - Process for the preparation of 2-amino-4,6-dichloro-pyrimidine - Google Patents [patents.google.com]
- 8. Discovery and Structure Enabled Synthesis of 2,6-Diaminopyrimidin-4-one IRAK4 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Discovery of Novel 2-Aminopyridine-Based and 2-Aminopyrimidine-Based Derivatives as Potent CDK/HDAC Dual Inhibitors for the Treatment of Refractory Solid Tumors and Hematological Malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. 2-aminothiazole as a novel kinase inhibitor template. Structure-activity relationship studies toward the discovery of N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1- piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]-1,3-thiazole-5-carboxamide (dasatinib, BMS-354825) as a potent pan-Src kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
Introduction: The Significance of a Versatile Pyrimidine Core
An In-depth Technical Guide to the Synthesis of 2-Amino-6-chloropyrimidin-4-ol Hydrate
This guide provides a comprehensive overview of a prevalent and logical synthetic pathway for this compound, a key heterocyclic building block in modern medicinal chemistry. Designed for researchers, chemists, and professionals in drug development, this document elucidates the chemical principles, step-by-step protocols, and critical process parameters that underpin its synthesis.
This compound (CAS No: 410530-71-1) is a functionalized pyrimidine derivative of significant interest in the pharmaceutical industry. Its unique arrangement of amino, chloro, and hydroxyl groups provides multiple reactive sites, making it an invaluable intermediate for the synthesis of complex molecular architectures. Notably, this scaffold is a crucial component in the synthesis of potent antiviral agents, including the nucleoside reverse transcriptase inhibitor Abacavir, used in the treatment of HIV.[1][2] The strategic synthesis of this intermediate is therefore a critical exercise in process chemistry, demanding high efficiency and regiochemical control.
This guide details a robust three-stage synthetic approach, beginning with the construction of the pyrimidine ring, followed by a dichlorination step, and culminating in a regioselective hydrolysis to yield the target compound.
Overall Synthetic Strategy
The synthesis is logically divided into three primary transformations, starting from common laboratory reagents.
Caption: High-level workflow for the synthesis of this compound.
Part 1: Synthesis of the Core Intermediate: 2-Amino-4,6-dihydroxypyrimidine
The foundational step is the construction of the pyrimidine ring system. This is reliably achieved through a base-catalyzed condensation reaction between a guanidine salt and a malonic ester, such as diethyl malonate.
Principle and Mechanism
This reaction is a classic example of a cyclocondensation. A strong base, typically sodium ethoxide or methoxide, serves two purposes: it deprotonates the guanidine salt to liberate the free guanidine base, and it catalyzes the reaction by deprotonating the α-carbon of diethyl malonate to form a reactive enolate. The guanidine then acts as a binucleophile, attacking the carbonyl carbons of the malonate ester. An intramolecular cyclization followed by the elimination of ethanol molecules yields the stable, aromatic 2-amino-4,6-dihydroxypyrimidine ring. This intermediate exists predominantly in its more stable di-keto tautomeric form, 2-aminobarbituric acid.
Caption: Synthesis of the 2-Amino-4,6-dihydroxypyrimidine intermediate.
Experimental Protocol: Synthesis of 2-Amino-4,6-dihydroxypyrimidine
-
1. Preparation of Sodium Ethoxide: In a flame-dried, three-neck round-bottom flask equipped with a mechanical stirrer, reflux condenser, and an inert gas inlet (Argon or Nitrogen), carefully dissolve metallic sodium (12.9 g, 0.56 mol) in absolute ethanol (300 mL). The reaction is exothermic and produces hydrogen gas; ensure proper ventilation. Allow the mixture to cool to room temperature once all the sodium has reacted.
-
2. Guanidine Addition: To the freshly prepared sodium ethoxide solution, add guanidine hydrochloride (21.02 g, 0.22 mol) with intensive stirring.
-
3. Condensation: Slowly add diethyl malonate (32.03 g, 0.2 mol) to the stirring suspension. Heat the reaction mixture to reflux (approx. 78 °C) and maintain for 6-8 hours.
-
4. Isolation: After cooling, remove the ethanol under reduced pressure using a rotary evaporator. Dissolve the resulting solid residue in a minimum amount of warm water (approx. 60 mL).
-
5. Precipitation: Carefully adjust the pH of the aqueous solution to ~6 using 10% hydrochloric acid. A white precipitate of 2-amino-4,6-dihydroxypyrimidine will form.
-
6. Purification: Stir the slurry for 30 minutes in an ice bath to ensure complete precipitation. Filter the solid using a Büchner funnel, wash thoroughly with cold distilled water, followed by a wash with ethanol.
-
7. Drying: Dry the white solid product in a vacuum oven at 60 °C to a constant weight. Yields are typically high, often exceeding 90%.[3]
Part 2: Synthesis of 2-Amino-4,6-dichloropyrimidine
The next stage involves converting the hydroxyl groups of the pyrimidine ring into chloro groups. This transformation activates the ring for subsequent nucleophilic substitution.
Principle and Mechanism
The conversion of the dihydroxy-pyrimidine to the dichloropyrimidine is achieved using a potent chlorinating agent, most commonly phosphorus oxychloride (POCl₃). The pyrimidine, existing in its keto tautomer, is converted to the dichloro derivative. The reaction is often facilitated by the addition of a tertiary amine base, such as N,N-dimethylaniline or triethylamine.[4] This base acts as an acid scavenger, neutralizing the HCl produced during the reaction, which drives the equilibrium towards the product and prevents unwanted side reactions. An improved patented process avoids the need for high reflux temperatures by carefully controlling the stoichiometry of the reagents.[4]
Caption: Dichlorination of the pyrimidine core using phosphorus oxychloride.
Experimental Protocol: Synthesis of 2-Amino-4,6-dichloropyrimidine
-
1. Reagent Setup: In a flask equipped with a stirrer, condenser, and thermometer, create a mixture of 2-amino-4,6-dihydroxypyrimidine (0.15 mol) and phosphorus oxychloride (POCl₃, approx. 0.53 mol, ~3.5 equivalents).[4]
-
2. Base Addition: While stirring, heat the mixture to approximately 55-60 °C. Slowly add N,N-dimethylaniline (0.30 mol, ~2.0 equivalents) dropwise, maintaining the temperature below 70 °C.
-
3. Reaction: After the addition is complete, maintain the reaction mixture at 60 °C for 4 hours. Monitor the reaction progress by TLC or HPLC.
-
4. Quenching: Once the reaction is complete, cool the mixture and carefully pour it into a beaker containing crushed ice and water with vigorous stirring. This step must be performed in a well-ventilated fume hood as the quenching of excess POCl₃ is highly exothermic and releases HCl fumes.
-
5. Isolation: The product will precipitate as a solid. Stir the slurry for 1 hour to ensure complete precipitation and hydrolysis of any remaining reactive intermediates.
-
6. Purification: Filter the solid product, wash it extensively with cold water until the filtrate is neutral, and then dry it under vacuum. This process typically yields the product with high purity and in good yield (approx. 86%).[4]
Part 3: Regioselective Synthesis of 2-Amino-6-chloropyrimidin-4-ol
This final, crucial step requires the selective conversion of one of the two chloro groups back into a hydroxyl group. This regioselectivity is the cornerstone of the entire synthesis.
Principle and Mechanism
The selective transformation relies on the principles of Nucleophilic Aromatic Substitution (SNAr). The chlorine atoms at the C4 and C6 positions of the pyrimidine ring are activated towards nucleophilic attack due to the electron-withdrawing nature of the ring nitrogens. However, the two positions are not electronically identical, especially with the C2-amino group influencing the ring's electron density.
While direct hydrolysis protocols are not extensively detailed in readily available literature, the principle is demonstrated in analogous reactions. Patented procedures show that 2-amino-4,6-dichloropyrimidine can be selectively converted to 2-amino-4-chloro-6-alkoxypyrimidines by reacting it with one equivalent of an alkali metal alkoxide.[5][6] This proves that one chloro position is more susceptible to nucleophilic attack than the other. By analogy, a controlled reaction with one equivalent of a hydroxide base (e.g., NaOH) should favor the monosubstitution of a chloro group with a hydroxyl group, yielding the desired 2-amino-6-chloropyrimidin-4-ol. The C4 position is generally more electrophilic and thus more reactive towards nucleophiles in such systems.
Caption: Regioselective hydrolysis to yield the final product.
Representative Protocol: Regioselective Hydrolysis
(This protocol is designed based on the principles of selective alkoxylation and represents a logical approach to selective hydrolysis.)
-
1. Dissolution: Dissolve 2-amino-4,6-dichloropyrimidine (0.1 mol) in a suitable polar aprotic solvent such as acetone (e.g., 500 mL) in a reaction vessel.
-
2. Controlled Base Addition: Prepare a solution of sodium hydroxide (0.1 mol, 1.0 equivalent) in water. Cool the pyrimidine solution to 10-15 °C and slowly add the NaOH solution dropwise over 1-2 hours, ensuring the temperature does not exceed 20 °C.
-
3. Reaction: Stir the mixture at a controlled temperature (e.g., room temperature) and monitor the reaction closely by HPLC to observe the consumption of the starting material and the formation of the mono-hydrolyzed product, while minimizing the formation of the di-hydrolyzed byproduct (2-amino-4,6-dihydroxypyrimidine).
-
4. Workup: Once the reaction has reached optimal conversion, carefully neutralize the mixture to pH ~7 with dilute HCl.
-
5. Isolation: Reduce the volume of the organic solvent under vacuum. The product, being less soluble, should precipitate. Add water to complete the precipitation.
-
6. Purification: Filter the crude product, wash with cold water, and recrystallize from a suitable solvent system (e.g., ethanol/water) to obtain the pure this compound.
Data Summary and Characterization
The efficiency of each step is critical for the overall yield. The following table summarizes typical parameters for this synthetic pathway.
| Step | Key Reagents | Solvent | Temperature (°C) | Typical Time (h) | Typical Yield (%) |
| 1 | Guanidine HCl, Diethyl Malonate, NaOEt | Ethanol | ~78 (Reflux) | 6 - 8 | >90% |
| 2 | POCl₃, N,N-Dimethylaniline | Neat (POCl₃) | 55 - 65 | 4 | ~86% |
| 3 | NaOH (1 eq.) | Acetone / Water | 15 - 25 | 2 - 6 | 70-80% (Est.) |
Final product confirmation should be performed using standard analytical techniques:
-
¹H and ¹³C NMR: To confirm the chemical structure and regiochemistry.
-
Mass Spectrometry (MS): To verify the molecular weight (C₄H₄ClN₃O, MW: 145.55 g/mol ).
-
Elemental Analysis: To confirm the elemental composition and presence of water of hydration.
Conclusion
The synthesis of this compound is a well-defined, multi-step process that hinges on fundamental organic reactions. Success relies on the effective construction of the pyrimidine ring, efficient chlorination, and most importantly, precise control over the final regioselective hydrolysis step. By understanding the chemical principles behind each transformation, researchers can reliably produce this valuable intermediate for applications in drug discovery and development.
References
- 1. newdrugapprovals.org [newdrugapprovals.org]
- 2. US8097723B2 - Process for the preparation of abacavir - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. US5698695A - Process for preparing 2-amino-4,6-dichloropyrimidine - Google Patents [patents.google.com]
- 5. DE10249946B4 - Process for the preparation of 2-amino-4-chloro-6-alkoxypyrimidines - Google Patents [patents.google.com]
- 6. US20060035913A1 - Method for the production of 2-amino-4-chloro-6-alkoxypyrimidines - Google Patents [patents.google.com]
An In-Depth Technical Guide to the Characterization of 2-Amino-6-chloropyrimidin-4-ol Hydrate
Introduction
2-Amino-6-chloropyrimidin-4-ol, particularly in its hydrated form (CAS No: 410530-71-1), is a pivotal heterocyclic compound.[1] As a substituted pyrimidine, it serves as a crucial building block in the synthesis of a wide array of biologically active molecules and pharmaceutical ingredients. The pyrimidine core is central to numerous therapeutic agents, exhibiting a broad spectrum of activities.[2] The precise characterization of this molecule, including its structure, purity, and solid-state properties, is paramount for ensuring the quality, safety, and efficacy of the final drug product. The presence of water of hydration adds a layer of complexity to its characterization, necessitating a multi-faceted analytical approach.
This technical guide provides a comprehensive overview of the essential analytical techniques for the thorough characterization of 2-Amino-6-chloropyrimidin-4-ol hydrate. It is designed for researchers, scientists, and drug development professionals, offering not just procedural steps but also the underlying scientific rationale and interpretive insights.
Structural Elucidation: Confirming the Molecular Identity
The foundational step in characterizing any chemical entity is the unambiguous confirmation of its molecular structure. A combination of spectroscopic techniques is indispensable for this purpose.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful technique for elucidating the molecular structure of organic compounds. Both ¹H and ¹³C NMR are essential for a complete structural assignment of this compound.
Expertise & Experience: The choice of a suitable deuterated solvent is critical for high-quality NMR spectra. Dimethyl sulfoxide-d₆ (DMSO-d₆) is often a good choice for polar, heterocyclic compounds like this one, as it can effectively solubilize the analyte and has exchangeable protons that can help identify the labile protons of the amino and hydroxyl groups.
Experimental Protocol: ¹H and ¹³C NMR Spectroscopy
-
Sample Preparation:
-
Accurately weigh 10-20 mg of this compound for ¹H NMR and 50-100 mg for ¹³C NMR.
-
Dissolve the sample in approximately 0.7 mL of high-purity DMSO-d₆ (≥99.8% D).
-
Vortex the sample until fully dissolved. If necessary, gentle warming can be applied.
-
Filter the solution through a glass wool plug into a clean, dry 5 mm NMR tube.
-
Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).
-
-
Data Acquisition:
-
Acquire spectra on a 400 MHz or higher field NMR spectrometer.
-
For ¹H NMR:
-
Set the spectral width to approximately 16 ppm.
-
Use a pulse angle of 30-45 degrees.
-
Acquire a sufficient number of scans (typically 16-64) to achieve a good signal-to-noise ratio.
-
-
For ¹³C NMR:
-
Use a proton-decoupled pulse sequence.
-
Set the spectral width to approximately 220 ppm.
-
A larger number of scans (e.g., 1024 or more) will be required due to the lower natural abundance of ¹³C.
-
-
-
Data Processing:
-
Apply Fourier transformation to the acquired Free Induction Decays (FIDs).
-
Phase the spectra to obtain a pure absorption lineshape.
-
Apply baseline correction.
-
Reference the spectra to the TMS signal at 0.00 ppm.
-
Integrate the signals in the ¹H NMR spectrum to determine the relative proton ratios.
-
Data Presentation: Expected NMR Spectral Data
Table 1: Predicted ¹H and ¹³C NMR Data for 2-Amino-6-chloropyrimidin-4-ol in DMSO-d₆
| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity | Assignment |
| ¹H | ~5.5 - 6.0 | Singlet | Pyrimidine ring proton (H-5) |
| ¹H | ~6.5 - 7.5 | Broad Singlet | Amino protons (-NH₂) |
| ¹H | ~10.0 - 11.0 | Broad Singlet | Hydroxyl proton (-OH) |
| ¹³C | ~160 - 165 | Singlet | C4 (C-OH) |
| ¹³C | ~155 - 160 | Singlet | C2 (C-NH₂) |
| ¹³C | ~150 - 155 | Singlet | C6 (C-Cl) |
| ¹³C | ~90 - 95 | Singlet | C5 |
Trustworthiness: The broad singlets for the -NH₂ and -OH protons are characteristic in DMSO-d₆ and their integration should correspond to two and one proton, respectively. The singlet for the H-5 proton should integrate to one proton. The presence of these signals in the correct ratios provides strong evidence for the proposed structure.
Visualization: NMR Analysis Workflow
Caption: Workflow for NMR-based structural elucidation.
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight of the compound and valuable information about its fragmentation pattern, further confirming the structure. Electrospray ionization (ESI) is a suitable soft ionization technique for this polar molecule.
Expertise & Experience: For a hydrated compound, it is important to consider the possibility of observing the mass of the anhydrous form, as the water molecule may be lost in the ion source. Running the analysis in both positive and negative ion modes can provide complementary information.
Experimental Protocol: LC-MS Analysis
-
Sample Preparation:
-
Prepare a stock solution of the sample in a suitable solvent like methanol or acetonitrile at a concentration of approximately 1 mg/mL.
-
Dilute the stock solution to a final concentration of 1-10 µg/mL with the initial mobile phase.
-
-
LC-MS Conditions:
-
LC System: A standard HPLC or UHPLC system.
-
Column: A C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm) is a good starting point.
-
Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B). Formic acid aids in protonation for positive ion mode ESI.
-
MS System: An ESI-Time of Flight (TOF) or Orbitrap mass spectrometer for accurate mass measurement.
-
Ionization Mode: ESI positive and negative.
-
Data Acquisition: Full scan mode to determine the molecular ion, followed by tandem MS (MS/MS) on the parent ion to obtain fragmentation data.
-
Data Presentation: Expected Mass Spectrometry Data
Table 2: Predicted Mass Spectrometry Data for 2-Amino-6-chloropyrimidin-4-ol
| Ionization Mode | Expected Ion | Exact Mass (m/z) |
| ESI Positive | [M+H]⁺ | 146.0170 |
| ESI Negative | [M-H]⁻ | 144.0014 |
Trustworthiness: High-resolution mass spectrometry should provide a mass measurement with an error of less than 5 ppm, which is highly specific for the elemental composition C₄H₄ClN₃O. The observation of the correct isotopic pattern for the chlorine atom (³⁵Cl/³⁷Cl ratio of approximately 3:1) would provide further definitive confirmation.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, FTIR is particularly useful for confirming the presence of the amino (-NH₂), hydroxyl (-OH), and pyrimidine ring moieties, as well as the water of hydration.
Expertise & Experience: Attenuated Total Reflectance (ATR) is a convenient sampling technique for solid powders that requires minimal sample preparation. The broadness of the -OH stretching band can be indicative of hydrogen bonding, which is expected in the hydrated crystalline form.
Experimental Protocol: FTIR-ATR Analysis
-
Sample Preparation:
-
Place a small amount of the powdered sample directly onto the ATR crystal.
-
Ensure good contact between the sample and the crystal by applying pressure with the built-in clamp.
-
-
Data Acquisition:
-
Record the spectrum over a range of 4000-400 cm⁻¹.
-
Co-add a sufficient number of scans (e.g., 32 or 64) to obtain a high-quality spectrum.
-
Collect a background spectrum of the clean, empty ATR crystal prior to sample analysis.
-
-
Data Processing:
-
The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
-
Perform baseline correction and peak picking.
-
Data Presentation: Expected FTIR Absorption Bands
Table 3: Predicted FTIR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3500-3200 | Broad, Strong | O-H stretch (water of hydration and pyrimidinol) and N-H stretch (amino group) |
| ~1650 | Strong | C=O stretch (keto tautomer) / C=N stretch |
| ~1600 | Medium | N-H bend (amino group) |
| ~1550 | Medium | C=C stretch (pyrimidine ring) |
| ~1200 | Medium | C-O stretch |
| ~800 | Medium | C-Cl stretch |
Trustworthiness: The presence of a broad band in the 3500-3200 cm⁻¹ region is a strong indicator of the presence of -OH and -NH groups, as well as the water of hydration. The fingerprint region (below 1500 cm⁻¹) will show a complex pattern of absorptions that is unique to the molecule and can be used for identification by comparison to a reference spectrum.
Solid-State Characterization: Understanding the Hydrate Form
For a hydrated compound, characterization of its solid-state properties is as important as the confirmation of its molecular structure. These properties can significantly impact the stability, solubility, and bioavailability of a drug substance.
Thermal Analysis (TGA/DSC)
Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature, while Differential Scanning Calorimetry (DSC) measures the heat flow into or out of a sample as it is heated or cooled. Together, they are powerful tools for characterizing hydrated compounds.
Expertise & Experience: TGA can quantify the amount of water in the hydrate by measuring the mass loss upon heating. DSC can identify the temperature at which dehydration occurs and whether it is an endothermic or exothermic process. It can also be used to determine the melting point of the anhydrous form.
Experimental Protocol: TGA/DSC Analysis
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the sample into an aluminum or ceramic TGA/DSC pan.
-
-
Data Acquisition:
-
Place the pan in the TGA/DSC instrument.
-
Heat the sample under a nitrogen atmosphere from ambient temperature to a temperature above the expected decomposition point (e.g., 300 °C) at a constant heating rate (e.g., 10 °C/min).
-
-
Data Analysis:
-
TGA: Determine the percentage mass loss in the temperature range corresponding to the loss of water.
-
DSC: Identify the endothermic peaks corresponding to dehydration and melting, and the exothermic peaks corresponding to any decomposition events.
-
Data Presentation: Expected Thermal Analysis Data
Table 4: Predicted TGA/DSC Events for this compound
| Technique | Temperature Range (°C) | Event | Expected Observation |
| TGA | 50-150 | Dehydration | A mass loss corresponding to one mole of water per mole of compound (~10-11%). |
| DSC | 50-150 | Dehydration | A broad endothermic peak corresponding to the TGA mass loss. |
| DSC | >200 | Melting/Decomposition | A sharp endothermic peak if the anhydrous form melts, potentially followed by exothermic decomposition peaks. |
Trustworthiness: The stoichiometric calculation of the mass loss in the TGA thermogram should correlate with the expected water content of a monohydrate. The DSC thermogram provides complementary information on the energetic changes associated with these thermal events.
Visualization: Thermal Analysis Workflow
Caption: Workflow for the thermal analysis of a hydrated compound.
Powder X-Ray Diffraction (PXRD)
PXRD is a non-destructive technique used to analyze the crystalline structure of a solid. It is essential for identifying the specific crystalline form (polymorph) of a compound and can confirm the presence of a crystalline hydrate.
Expertise & Experience: The sample must be a fine, homogeneous powder to ensure good data quality. The resulting diffractogram is a unique fingerprint of the crystalline lattice and can be used to distinguish between different solid forms.
Experimental Protocol: PXRD Analysis
-
Sample Preparation:
-
Gently grind the sample to a fine powder using a mortar and pestle to ensure a random orientation of the crystallites.
-
Mount the powder onto a sample holder.
-
-
Data Acquisition:
-
Place the sample holder in the diffractometer.
-
Scan the sample over a range of 2θ angles (e.g., 5-40°) using Cu Kα radiation.
-
-
Data Analysis:
-
The resulting diffractogram will show a series of peaks at specific 2θ angles.
-
The positions and relative intensities of these peaks are characteristic of the crystalline structure.
-
Data Presentation: Expected PXRD Data
A unique PXRD pattern with sharp peaks at specific 2θ angles would confirm the crystalline nature of this compound. While a specific reference pattern is not publicly available, analysis of related crystalline pyrimidine derivatives suggests that a well-defined pattern should be expected.[4][5] This pattern can be used for quality control to ensure batch-to-batch consistency of the solid form.
Purity Assessment: Quantifying Impurities
High-Performance Liquid Chromatography (HPLC) is the gold standard for determining the purity of drug substances and identifying any related impurities.
Expertise & Experience: Developing a stability-indicating HPLC method is crucial. This means the method should be able to separate the main compound from its potential degradation products and any process-related impurities. A UV detector is commonly used for chromophoric compounds like this pyrimidine derivative.
Experimental Protocol: Reversed-Phase HPLC
-
Sample and Standard Preparation:
-
Accurately prepare a stock solution of the sample and a reference standard in a suitable diluent (e.g., a mixture of water and acetonitrile) at a concentration of about 1 mg/mL.
-
Prepare a working solution at a lower concentration (e.g., 0.1 mg/mL).
-
-
HPLC Conditions:
-
Column: A C18 reversed-phase column with a particle size of 5 µm or less.
-
Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 20 mM phosphate buffer at pH 3.0) and an organic modifier (e.g., acetonitrile).
-
Flow Rate: Typically 1.0 mL/min.
-
Detection: UV detection at a wavelength where the compound has significant absorbance (e.g., 254 nm).
-
Injection Volume: 10 µL.
-
-
Data Analysis:
-
The purity is calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
-
Impurities can be identified by comparing their retention times to those of known impurity standards or by using a mass spectrometer as a detector (LC-MS).
-
Data Presentation: Expected HPLC Data
A successful HPLC analysis will show a sharp, symmetrical main peak for this compound, well-separated from any impurity peaks. The purity is typically reported as an area percentage.
Table 5: Representative HPLC Method Parameters
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Phosphoric Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 5% to 95% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
Conclusion
The comprehensive characterization of this compound requires a synergistic application of multiple analytical techniques. NMR, MS, and FTIR are essential for confirming the molecular structure and identifying functional groups. Thermal analysis (TGA/DSC) and PXRD are critical for understanding the solid-state properties, particularly the nature of the hydrate. Finally, HPLC is indispensable for assessing the purity of the compound. By following the detailed protocols and interpretive guidance provided in this guide, researchers and drug development professionals can ensure a thorough and scientifically sound characterization of this important synthetic intermediate, thereby supporting the development of safe and effective pharmaceutical products.
References
- 1. 2-Amino-6-chloro-4-pyrimidinol hydrate | 410530-71-1 [sigmaaldrich.com]
- 2. benchchem.com [benchchem.com]
- 3. 2-Amino-4,6-dichloropyrimidine(56-05-3) 13C NMR spectrum [chemicalbook.com]
- 4. Synthesis of Diaminopyrimidine Sulfonate Derivatives and Exploration of Their Structural and Quantum Chemical Insights via SC-XRD and the DFT Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis, X-ray diffraction, thermogravimetric and DFT analyses of pyrimidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Characterization of 2-Amino-6-chloropyrimidin-4-ol Hydrate: Solubility and Stability Profiles
This guide provides a comprehensive technical framework for researchers, scientists, and drug development professionals to characterize the solubility and stability of 2-Amino-6-chloropyrimidin-4-ol hydrate. In the absence of extensive published data for this specific molecule, this document outlines robust, field-proven methodologies and theoretical frameworks essential for its pre-formulation and early-stage development. The principles and protocols described herein are based on established practices for analogous pharmaceutical compounds and adhere to international regulatory standards.
Introduction: The Critical Role of Physicochemical Characterization
This compound, a substituted pyrimidinol, presents a chemical scaffold of interest in medicinal chemistry and pharmaceutical development. The presence of amino, chloro, and hydroxyl functional groups suggests potential for diverse biological activity. However, successful translation of a promising active pharmaceutical ingredient (API) from discovery to a viable drug product is contingent upon a thorough understanding of its fundamental physicochemical properties. Among these, solubility and stability are paramount, directly influencing bioavailability, manufacturability, and shelf-life.
This guide will detail the necessary experimental workflows and data analysis techniques to build a comprehensive solubility and stability profile for this compound.
Solubility Profiling: A Multifaceted Approach
A comprehensive understanding of a compound's solubility in various solvent systems is fundamental to designing effective delivery systems and purification processes.
Experimental Determination of Equilibrium Solubility
The Shake-Flask method is a reliable and widely used technique for determining equilibrium solubility.
Protocol: Equilibrium Solubility Determination by Shake-Flask Method
-
Preparation: Add an excess amount of this compound to a series of vials, each containing a different solvent of interest (e.g., water, ethanol, methanol, acetone, acetonitrile, and relevant buffer systems).
-
Equilibration: Seal the vials and agitate them in a temperature-controlled shaker bath for a predetermined period (typically 24-72 hours) to ensure equilibrium is reached.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed for a sufficient time to permit the undissolved solid to settle.
-
Sampling and Analysis: Carefully withdraw a sample from the supernatant of each vial, ensuring no solid particles are included. The concentration of the dissolved compound is then quantified using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).
Thermodynamic Modeling of Solubility Data
Experimental solubility data can be correlated with various thermodynamic models to predict solubility at different temperatures and in different solvent systems. This is crucial for process optimization and understanding the dissolution thermodynamics.
Commonly Used Thermodynamic Models:
-
The Modified Apelblat Equation: This semi-empirical model is widely used to correlate solubility with temperature. The equation is as follows:
ln(x) = A + B/T + C ln(T)
where x is the mole fraction solubility, T is the absolute temperature (K), and A, B, and C are model parameters obtained by fitting the experimental data.
-
The λh (Buchowski) Equation: This model is another useful tool for correlating solubility with temperature:
ln[1 + λ(1-x)/x] = λh(1/T - 1/Tm)
where λ and h are model parameters, and Tm is the melting temperature of the solute.
-
The Non-Random Two-Liquid (NRTL) Model: This model is particularly useful for describing the solubility in binary solvent mixtures. It considers the local composition of the solvent molecules around the solute.[1]
The selection of the most appropriate model depends on the specific solute-solvent system and the desired level of predictive accuracy.
Table 1: Illustrative Solubility Data and Model Parameters for a Related Compound
| Solvent | Temperature (K) | Mole Fraction Solubility (x) | Apelblat A | Apelblat B | Apelblat C |
| Water | 298.15 | Data not available | - | - | - |
| Ethanol | 298.15 | Data not available | - | - | - |
| Acetone | 298.15 | Data not available | - | - | - |
(Note: This table is a template. Experimental data for this compound needs to be generated to populate this table.)
Caption: Workflow for Solubility Determination and Analysis.
Stability Assessment: Ensuring Product Integrity
Stability testing is a critical component of drug development, providing insights into how the quality of a drug substance varies over time under the influence of environmental factors. The International Council for Harmonisation (ICH) provides a comprehensive framework for these studies.[2][3]
Forced Degradation (Stress Testing)
Forced degradation studies are undertaken to identify the likely degradation products, establish degradation pathways, and demonstrate the stability-indicating power of the analytical methods used.[4][5]
Protocol: Forced Degradation Studies
-
Hydrolytic Stability: Expose solutions of this compound to acidic (e.g., 0.1 N HCl), basic (e.g., 0.1 N NaOH), and neutral (e.g., water) conditions at elevated temperatures (e.g., 60°C).
-
Oxidative Stability: Treat a solution of the compound with an oxidizing agent (e.g., 3% H₂O₂) at room temperature.[6]
-
Photostability: Expose the solid compound and its solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as specified in ICH guideline Q1B.[7][8][9]
-
Thermal Stability: Expose the solid compound to elevated temperatures (e.g., 80°C) in a controlled oven.
Samples from each stress condition should be analyzed at appropriate time points by a stability-indicating HPLC method to quantify the parent compound and detect any degradation products.
Caption: Forced Degradation Study Design.
Long-Term and Accelerated Stability Studies
Formal stability studies are conducted to establish a re-test period for the drug substance and a shelf life for the drug product.[10]
Protocol: ICH Stability Studies
-
Batch Selection: Utilize at least three primary batches of this compound manufactured to a minimum of pilot scale.
-
Container Closure System: Store the samples in a container closure system that is the same as or simulates the packaging proposed for storage and distribution.
-
Storage Conditions:
-
Long-Term: 25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH for a minimum of 12 months.
-
Accelerated: 40°C ± 2°C / 75% RH ± 5% RH for a minimum of 6 months.
-
-
Testing Frequency: For long-term studies, testing should typically be performed every 3 months for the first year, every 6 months for the second year, and annually thereafter. For accelerated studies, a minimum of three time points (e.g., 0, 3, and 6 months) is recommended.[5]
-
Analytical Tests: At each time point, the samples should be tested for appearance, assay, degradation products, and other relevant physical and chemical properties.
Table 2: Template for Stability Study Data
| Time Point (Months) | Storage Condition | Appearance | Assay (%) | Total Impurities (%) |
| 0 | - | Complies | 100.0 | 0.1 |
| 3 | 25°C/60%RH | |||
| 6 | 25°C/60%RH | |||
| 9 | 25°C/60%RH | |||
| 12 | 25°C/60%RH | |||
| 3 | 40°C/75%RH | |||
| 6 | 40°C/75%RH |
(Note: This table should be populated with experimental data obtained from the stability studies.)
The Influence of the Hydrate Form
The presence of water in the crystal lattice (hydrate) can significantly impact both the solubility and stability of a compound. The hydrate form may have a different dissolution rate and solubility compared to the anhydrous form. Additionally, the water of hydration can potentially participate in degradation reactions, affecting the stability profile. Therefore, it is crucial to characterize and control the hydration state of this compound throughout its development. Techniques such as Thermogravimetric Analysis (TGA), Differential Scanning Calorimetry (DSC), and X-ray Powder Diffraction (XRPD) are essential for this characterization.
Conclusion
A thorough understanding of the solubility and stability of this compound is a prerequisite for its successful development as a pharmaceutical agent. This guide has outlined a systematic and scientifically rigorous approach to obtaining this critical data. By employing the described experimental protocols and data analysis techniques, researchers can build a comprehensive physicochemical profile, enabling informed decisions in formulation development, process optimization, and regulatory submissions. The principles of scientific integrity, backed by authoritative guidelines, will ensure the generation of trustworthy and reliable data, paving the way for the potential therapeutic application of this compound.
References
- 1. Non-random two-liquid model - Wikipedia [en.wikipedia.org]
- 2. ICH Official web site : ICH [ich.org]
- 3. ICH Q1 guideline on stability testing of drug substances and drug products | European Medicines Agency (EMA) [ema.europa.eu]
- 4. database.ich.org [database.ich.org]
- 5. rsc.org [rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. ICH Testing of Pharmaceuticals – Part 1 - Exposure Conditions [atlas-mts.com]
- 8. ICH Q1B Stability Testing: Photostability Testing of New Drug Substances and Products - ECA Academy [gmp-compliance.org]
- 9. ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 10. snscourseware.org [snscourseware.org]
Unlocking the Therapeutic Promise of 2-Amino-6-chloropyrimidin-4-ol Hydrate: A Technical Guide for Drug Discovery Professionals
Foreword: The Enduring Potential of Pyrimidine Scaffolds in Medicine
The pyrimidine nucleus is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of clinically significant molecules, from antiviral agents to anticancer drugs.[1][2] Its inherent ability to engage in diverse biological interactions, coupled with its synthetic tractability, has rendered it a privileged scaffold in the quest for novel therapeutics. This guide delves into the potential biological activities of a specific, yet underexplored, derivative: 2-Amino-6-chloropyrimidin-4-ol hydrate. By synthesizing data from structurally related compounds and providing a framework for its systematic investigation, we aim to equip researchers and drug development professionals with the foundational knowledge to unlock the therapeutic potential of this intriguing molecule.
Physicochemical Characterization: The Foundation of Biological Inquiry
Before exploring its biological activities, a thorough understanding of the physicochemical properties of this compound is paramount.
| Property | Value | Source |
| CAS Number | 410530-71-1 | [3] |
| Molecular Formula | C4H6ClN3O2 | Alchem.Pharmtech |
| Molecular Weight | 163.56 g/mol | Alchem.Pharmtech |
| Appearance | Off-white to pale yellow solid | Typical for similar compounds |
| Solubility | Soluble in DMSO and polar organic solvents | Inferred from related structures |
A note on the hydrate form: The presence of a hydrate can influence solubility, stability, and crystalline structure, all of which are critical parameters in drug development. It is imperative to fully characterize the hydration state using techniques such as thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) during initial material assessment.
Potential Biological Activities: An Evidence-Based Exploration
While direct, extensive studies on this compound are limited, a wealth of information on structurally analogous compounds allows us to postulate and guide the investigation of its potential biological activities.
Anticancer Activity: A Primary Area of Investigation
The 2-aminopyrimidine scaffold is a well-established pharmacophore in oncology. Numerous derivatives have demonstrated potent antiproliferative effects against a range of cancer cell lines.[1][2][4][5]
Hypothesized Mechanism of Action: Based on related compounds, this compound could exert its anticancer effects through various mechanisms, including:
-
Kinase Inhibition: Many 2-aminopyrimidine derivatives are known to be potent inhibitors of various protein kinases that are crucial for cancer cell proliferation and survival, such as Casein Kinase 2 (CK2).[6][7]
-
Enzyme Inhibition: Inhibition of enzymes critical for cancer cell metabolism and redox balance, such as Glutathione S-Transferase (GST) and Glutathione Reductase (GR), represents another plausible mechanism.[8][9]
-
Induction of Apoptosis: The compound may trigger programmed cell death in cancer cells by modulating the expression of pro- and anti-apoptotic proteins like Bax and Bcl-2.[2]
Experimental Workflow for Anticancer Activity Screening:
Caption: Workflow for investigating the anticancer potential of this compound.
Antimicrobial Activity: A Secondary but Promising Avenue
The 2-aminopyrimidine core is also present in various compounds exhibiting antimicrobial properties.[4] This suggests that this compound could possess activity against a range of bacterial and fungal pathogens.
Hypothesized Mechanism of Action: The antimicrobial effects could stem from the inhibition of essential microbial enzymes or disruption of cell wall synthesis. The chloro and hydroxyl substitutions on the pyrimidine ring may play a crucial role in its interaction with microbial targets.
Experimental Workflow for Antimicrobial Activity Screening:
Caption: A streamlined workflow for evaluating the antimicrobial efficacy.
Detailed Experimental Protocols
To ensure reproducibility and scientific rigor, the following detailed protocols, adapted from established methodologies for similar compounds, are provided.
Synthesis of this compound
Materials:
-
2-Amino-4,6-dihydroxypyrimidine
-
Phosphorus oxychloride (POCl3)
-
N,N-Dimethylaniline
-
Ice
-
Sodium bicarbonate (NaHCO3) solution (saturated)
-
Ethyl acetate
-
Anhydrous sodium sulfate (Na2SO4)
Procedure:
-
To a stirred solution of 2-Amino-4,6-dihydroxypyrimidine in excess phosphorus oxychloride, slowly add N,N-dimethylaniline at 0°C.
-
After the addition is complete, heat the reaction mixture under reflux for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it slowly onto crushed ice with vigorous stirring.
-
Neutralize the acidic solution with a saturated sodium bicarbonate solution until the pH is approximately 7-8.
-
Extract the aqueous layer with ethyl acetate (3 x 100 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography or recrystallization from a suitable solvent system to yield 2-Amino-6-chloropyrimidin-4-ol. The hydrate form is typically obtained through crystallization from an aqueous solvent system.
In Vitro Anticancer Activity: MTT Assay
Principle: This colorimetric assay measures the reduction of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) by mitochondrial succinate dehydrogenase in viable cells.
Materials:
-
Human cancer cell lines (e.g., MCF-7, HCT116) and a normal cell line (e.g., MCF-10A)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound stock solution (in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
DMSO
-
96-well microplates
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Treat the cells with serial dilutions of this compound (e.g., 0.1, 1, 10, 50, 100 µM) and a vehicle control (DMSO) for 48-72 hours.
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
In Vitro Antimicrobial Activity: Broth Microdilution Assay
Principle: This assay determines the minimum inhibitory concentration (MIC) of an antimicrobial agent by measuring the growth of microorganisms in a liquid medium containing serial dilutions of the agent.
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) and fungal strains (e.g., Candida albicans)
-
Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi
-
This compound stock solution (in DMSO)
-
96-well microplates
-
Resazurin solution (optional, as a viability indicator)
Procedure:
-
Prepare serial two-fold dilutions of the compound in the appropriate broth in a 96-well plate.
-
Inoculate each well with a standardized microbial suspension (e.g., 5 x 10^5 CFU/mL).
-
Include a positive control (microbes with no compound) and a negative control (broth only).
-
Incubate the plates at the optimal temperature for the microorganism (e.g., 37°C for 24 hours for bacteria).
-
Determine the MIC as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
-
Optionally, add a viability indicator like resazurin to aid in the determination of the MIC.
Concluding Remarks and Future Directions
This compound stands as a molecule of significant interest within the vast landscape of medicinal chemistry. The structural alerts present in its scaffold, coupled with the proven biological activities of its near-analogs, strongly suggest a high probability of discovering potent anticancer and antimicrobial properties. The experimental frameworks provided in this guide offer a robust starting point for a comprehensive investigation into its therapeutic potential.
Future research should focus on a systematic evaluation of its activity against a broad panel of cancer cell lines and microbial strains. Elucidation of its precise mechanism of action through advanced molecular and cellular biology techniques will be crucial for its further development. Structure-activity relationship (SAR) studies, involving the synthesis and testing of related derivatives, will undoubtedly pave the way for the optimization of its potency and selectivity, ultimately bringing this promising compound one step closer to clinical reality.
References
- 1. Microwave assisted synthesis of 2-amino-4-chloro-pyrimidine derivatives: Anticancer and computational study on potential inhibitory action against COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis, molecular modelling and biological evaluation of novel 6-amino-5-cyano-2-thiopyrimidine derivatives as potent anticancer agents against leukemia and apoptotic inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. alchempharmtech.com [alchempharmtech.com]
- 4. Novel 2-amino-4-aryl-6-pyridopyrimidines and N-alkyl derivatives: Synthesis, characterization and investigation of anticancer, antibacterial activities and DNA/BSA binding affinities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Amino Acid Conjugates of Aminothiazole and Aminopyridine as Potential Anticancer Agents: Synthesis, Molecular Docking and in vitro Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, synthesis and biological evaluation of 2-aminopyrimidinones and their 6-aza-analogs as a new class of CK2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Identification of 4-(6-((2-methoxyphenyl)amino)pyrazin-2-yl)benzoic acids as CSNK2A inhibitors with antiviral activity and improved selectivity over PIM3 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. juniperpublishers.com [juniperpublishers.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to 2-Amino-6-chloropyrimidin-4-ol Hydrate: A Cornerstone Intermediate in Modern Drug Discovery
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Value of a Versatile Pyrimidine Scaffold
In the landscape of medicinal chemistry, the pyrimidine core is a privileged scaffold, forming the structural basis for a multitude of therapeutic agents. Among the vast array of pyrimidine-based building blocks, 2-Amino-6-chloropyrimidin-4-ol hydrate emerges as a particularly valuable intermediate. Its strategic placement of functional groups—an amino group, a reactive chloro group, and a hydroxyl group in tautomeric equilibrium with its keto form—provides a versatile platform for molecular elaboration. This guide offers an in-depth exploration of this compound, from its fundamental properties and synthesis to its critical role in constructing complex, biologically active molecules. For the drug development professional, understanding the nuances of this intermediate is key to unlocking novel chemical space and accelerating the discovery of next-generation therapeutics, including kinase inhibitors and anti-infective agents.[1][2]
Core Physicochemical and Structural Characteristics
A precise understanding of a starting material's properties is the foundation of robust and reproducible chemistry. This compound is a stable solid whose hydrate form often enhances solubility and handling characteristics compared to its anhydrous counterpart.[2]
Table 1: Key Properties of this compound
| Property | Value | Source(s) |
| IUPAC Name | This compound | [3] |
| Synonyms | 2-Amino-6-chloro-4-pyrimidinol hydrate | [3] |
| CAS Number | 410530-71-1, 206658-81-3 (for hydrate) | [3][4][] |
| Molecular Formula | C₄H₆ClN₃O₂ | [3][] |
| Molecular Weight | 163.56 g/mol | [] |
| Physical Form | Solid | [6] |
| Tautomerism | Exists in equilibrium between the 4-ol and 4-one forms | [3][6] |
The presence of the chlorine atom at the 6-position is the molecule's most significant feature from a synthetic standpoint. This position is activated towards nucleophilic aromatic substitution (SNAr), making it the primary handle for diversification.
Synthesis and Mechanistic Considerations
The preparation of 2-amino-6-chloropyrimidin-4-ol typically involves the selective chlorination of a more readily available dihydroxy precursor. The choice of chlorinating agent and reaction conditions is critical to achieving high yield and purity, avoiding over-chlorination or decomposition.
Workflow for Synthesis```dot
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// Edges Start -> Reaction; Reagent -> Reaction; Reaction -> Quench [label="Pour mixture"]; Quench -> Hydrolysis [label="Stir and heat"]; Hydrolysis -> Isolation [label="Cool and adjust pH"]; Isolation -> Product; }
Caption: Key reaction pathways for 2-Amino-6-chloropyrimidin-4-ol.
A. Nucleophilic Aromatic Substitution (SNAr) at the C6 Position
This is the most widely exploited reaction pathway. The electron-withdrawing nature of the pyrimidine ring nitrogen atoms activates the C6 position, making the chloro group an excellent leaving group for nucleophilic attack.
-
Reaction with Amines: Treatment with a wide variety of primary or secondary amines, often in the presence of a non-nucleophilic base (like triethylamine or DIPEA) and a suitable solvent (like propanol or DMSO), readily displaces the chloride to form 2,6-disubstituted 4-aminopyrimidine derivatives. [7][8]This is a foundational step in the synthesis of many kinase inhibitors, which often feature an amine linkage at this position.
-
Reaction with Alkoxides: Reaction with sodium or potassium alkoxides in an alcoholic or aprotic solvent provides a straightforward route to 2-amino-6-alkoxypyrimidin-4-ol derivatives. [9]This allows for the introduction of varied alkoxy side chains to modulate properties like solubility and metabolic stability.
B. Derivatization of the Amino and Hydroxyl Groups
While the C6-chloro group is the primary reactive handle, the other functional groups can also be engaged, typically after the SNAr step:
-
N-Acylation/Alkylation: The amino group at the C2 position can be acylated or alkylated under appropriate conditions, though it is generally less nucleophilic than the attacking amine in the SNAr reaction.
-
O-Alkylation: The hydroxyl/keto group at C4 can be alkylated, for example, under Mitsunobu conditions, to introduce further diversity.
Proven Utility in Drug Discovery Programs
The synthetic accessibility and versatile reactivity of this compound have made it a staple in the synthesis of high-value pharmaceutical compounds.
-
Kinase Inhibitors: The 2-aminopyrimidine scaffold is a well-established "hinge-binding" motif for ATP-competitive kinase inhibitors. This intermediate is used to build libraries of compounds for screening against various kinases, such as Bruton's tyrosine kinase (Btk), which is implicated in inflammatory diseases and B-cell malignancies. [1]* Anti-Tubercular Agents: The diaminopyrimidine core, readily accessible from this intermediate, has been explored for the development of novel anti-tubercular agents. [10]* Antiviral and Anti-inflammatory Agents: The broader class of 2-aminopyrimidines has shown potential as antiviral and anti-inflammatory agents, with the ability to inhibit nitric oxide production. [11][12][13]
Conclusion
This compound is more than just a chemical reagent; it is a strategic tool for medicinal chemists. Its well-defined reactivity, particularly at the C6 position, provides a reliable and efficient entry point into vast and biologically relevant chemical space. The robust synthetic protocols for its preparation and derivatization, coupled with its proven track record in the development of clinical candidates, solidify its status as a cornerstone intermediate. A thorough understanding of its chemistry, as outlined in this guide, empowers researchers to design and execute synthetic campaigns with greater precision and creativity, ultimately accelerating the journey from a molecular concept to a potential therapeutic.
References
- 1. WO2015079417A1 - Novel amino pyrimidine derivatives - Google Patents [patents.google.com]
- 2. chemimpex.com [chemimpex.com]
- 3. 206658-81-3 | 2-Amino-6-chloropyrimidin-4(1H)-one hydrate(1:x) - AiFChem [aifchem.com]
- 4. alchempharmtech.com [alchempharmtech.com]
- 6. 2-Amino-6-chloropyrimidin-4(3H)-one | 1194-21-4 [sigmaaldrich.com]
- 7. mdpi.com [mdpi.com]
- 8. Microwave assisted synthesis of 2-amino-4-chloro-pyrimidine derivatives: Anticancer and computational study on potential inhibitory action against COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. DE10249946B4 - Process for the preparation of 2-amino-4-chloro-6-alkoxypyrimidines - Google Patents [patents.google.com]
- 10. mdpi.com [mdpi.com]
- 11. WO1994007892A1 - Process for the preparation of 2-amino-6-chloropurine - Google Patents [patents.google.com]
- 12. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 13. 5-Substituted 2-amino-4,6-dihydroxypyrimidines and 2-amino-4,6-dichloropyrimidines: synthesis and inhibitory effects on immune-activated nitric oxide production - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes & Protocols: Strategic Derivatization of 2-Amino-6-chloropyrimidin-4-ol Hydrate
Introduction: The Strategic Value of a Privileged Scaffold
The pyrimidine core is a cornerstone of medicinal chemistry, forming the structural basis for a multitude of therapeutic agents.[1][2][3][4] 2-Amino-6-chloropyrimidin-4-ol hydrate is a particularly valuable starting material, offering a trifecta of reactive sites that can be selectively addressed to generate diverse molecular libraries. Its derivatives are widely explored for a range of biological activities, including but not limited to anticancer, antimicrobial, and anti-inflammatory applications.[3][4][5]
This guide provides a detailed exploration of the key synthetic transformations possible with this scaffold. We will delve into the causality behind experimental choices, offering robust, field-proven protocols for the synthesis of key derivative classes.
1.1. Understanding the Starting Material: Reactivity and Tautomerism
A critical aspect of 2-Amino-6-chloropyrimidin-4-ol is its existence in a tautomeric equilibrium with its pyrimidin-4-one form. This equilibrium influences the molecule's reactivity and solubility. The electron-deficient nature of the pyrimidine ring, further activated by the chloro-substituent, makes the C6 position highly susceptible to nucleophilic attack. The C2-amino group, while generally less reactive, can be functionalized under specific conditions.
Note on the Hydrate Form: The presence of water of hydration can affect reaction stoichiometry and may need to be removed by azeotropic distillation or drying under vacuum at elevated temperatures for certain anhydrous reactions, particularly those involving organometallics or strong bases like NaH.
Core Synthetic Strategies: A Multi-Pronged Approach
The derivatization of 2-Amino-6-chloropyrimidin-4-ol can be logically categorized based on the reactive site being targeted. The C6-chloro group is the most versatile handle for modification, amenable to both nucleophilic substitution and palladium-catalyzed cross-coupling reactions.
Strategy A: Nucleophilic Aromatic Substitution (SNAr) at C6
The displacement of the C6-chloride is the most direct derivatization pathway. The mechanism proceeds via a high-energy, non-aromatic Meisenheimer intermediate, a process favored by the electron-withdrawing pyrimidine ring.[6] While traditionally viewed as a two-step process, recent evidence suggests many SNAr reactions may proceed through a concerted mechanism.[6]
This protocol details the synthesis of 2,6-diaminopyrimidin-4-ol derivatives, a common scaffold in kinase inhibitor development.
Workflow Overview:
Caption: General workflow for C6-amination via SNAr reaction.
Detailed Step-by-Step Protocol:
-
Reagent Preparation: To a microwave vial or sealed reaction tube, add this compound (1.0 equiv.), the desired primary or secondary amine (1.1-1.5 equiv.), and a non-nucleophilic base such as N,N-Diisopropylethylamine (DIPEA) (2.0-3.0 equiv.).
-
Solvent Addition: Add a high-boiling polar aprotic solvent such as N-Methyl-2-pyrrolidone (NMP) or an alcohol like ethanol or n-butanol (to a concentration of ~0.1-0.2 M).
-
Scientist's Note: NMP is excellent for solubilizing the starting material and can accelerate the reaction, but it can be difficult to remove. Ethanol is a greener solvent choice and simplifies workup. Microwave-assisted synthesis can significantly reduce reaction times.[7]
-
-
Reaction: Seal the vessel and heat the mixture to 120-150 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4-24 hours).
-
Work-up: Cool the reaction mixture to room temperature. If NMP was used, pour the mixture into water to precipitate the product. If ethanol was used, the product may precipitate upon cooling.
-
Isolation & Purification: Collect the solid product by vacuum filtration. Wash the filter cake with water, followed by a non-polar solvent like diethyl ether or hexanes to remove residual impurities. The crude product can be further purified by recrystallization from a suitable solvent (e.g., EtOH/water) or by silica gel column chromatography.
Data Presentation: Representative Amination Reactions
| Amine Nucleophile | Base | Solvent | Temp (°C) | Time (h) | Typical Yield (%) |
| Aniline | DIPEA | NMP | 140 | 12 | 75-85 |
| Morpholine | K₂CO₃ | EtOH | 120 (MW) | 0.5 | 80-90[7] |
| Benzylamine | DIPEA | n-BuOH | 120 | 16 | 70-80 |
| Piperidine | Et₃N | Propanol | 130 (MW) | 0.4 | 85-95[7] |
Strategy B: Palladium-Catalyzed Cross-Coupling at C6
For constructing C-C, C-N, C-O, and C-S bonds, palladium-catalyzed cross-coupling reactions offer unparalleled scope and functional group tolerance compared to classical methods.[8][9]
The Suzuki-Miyaura coupling is a robust method for forming C-C bonds between the pyrimidine core and various aryl or heteroaryl boronic acids/esters.[10] This reaction is fundamental in synthesizing bi-aryl structures prevalent in pharmaceuticals.[11][12]
Reaction Scheme:
Caption: Suzuki-Miyaura coupling for C6-arylation.
Detailed Step-by-Step Protocol:
-
Inert Atmosphere: To an oven-dried Schlenk flask, add this compound (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), and the base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 equiv.).
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) under a positive pressure of inert gas (Argon or Nitrogen).
-
Scientist's Note: The choice of catalyst and ligand is crucial. For electron-rich or sterically hindered partners, more sophisticated catalysts like PdCl₂(dppf) or catalysts with bulky phosphine ligands may be required to achieve good yields.[13]
-
-
Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent and water (e.g., 1,4-Dioxane/H₂O 4:1, or Toluene/EtOH/H₂O).
-
Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor progress by LC-MS. The reaction is typically complete within 4-16 hours.
-
Work-up: Cool the reaction to room temperature. Dilute with a suitable organic solvent like ethyl acetate and wash with water and brine.
-
Isolation & Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the residue by silica gel column chromatography to yield the desired product.
The Buchwald-Hartwig amination is a powerful alternative to SNAr for C-N bond formation, particularly for less nucleophilic amines or when milder conditions are required.[8][9][14] It involves the palladium-catalyzed coupling of an amine with the aryl halide.[8][15]
Detailed Step-by-Step Protocol:
-
Inert Atmosphere: In a glovebox or under an inert atmosphere, add the aryl halide (2-Amino-6-chloropyrimidin-4-ol, 1.0 equiv.), the amine (1.2 equiv.), a strong, non-nucleophilic base (e.g., NaOt-Bu or K₃PO₄, 1.4 equiv.), the palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%), and the appropriate phosphine ligand (e.g., Xantphos, RuPhos, 2-4 mol%) to a reaction vessel.
-
Solvent Addition: Add anhydrous, degassed solvent (e.g., Toluene or Dioxane).
-
Reaction: Seal the vessel and heat to 80-110 °C. Monitor the reaction until the starting material is consumed.
-
Work-up & Purification: Cool the reaction, quench by carefully adding saturated aqueous NH₄Cl, and extract with an organic solvent. The subsequent purification follows standard procedures as described for the Suzuki coupling.
Purification and Characterization
3.1. General Purification Guidelines
-
Recrystallization: Ideal for purifying solid, crystalline products obtained in high purity from the initial work-up. Common solvent systems include ethanol, isopropanol, or acetonitrile, often with the addition of water as an anti-solvent.
-
Silica Gel Chromatography: The standard method for separating complex mixtures or removing soluble impurities. A gradient elution system, typically starting with a non-polar solvent (e.g., Hexanes or Dichloromethane) and gradually increasing the polarity with a more polar solvent (e.g., Ethyl Acetate or Methanol), is generally effective.
3.2. Analytical Characterization
-
¹H and ¹³C NMR: Confirms the structure of the derivative. Key diagnostic signals include the appearance of new aromatic or aliphatic protons from the coupled partner and shifts in the pyrimidine ring protons.
-
LC-MS: Used to confirm the molecular weight of the product and to assess its purity. This is the primary technique for reaction monitoring.
-
FT-IR: Can be used to identify the presence of key functional groups (e.g., N-H stretches for the amino groups, C=O stretch for the pyrimidinone tautomer).
Conclusion
This compound is a robust and versatile platform for the synthesis of diverse chemical libraries. By strategically employing nucleophilic aromatic substitution and modern palladium-catalyzed cross-coupling reactions, researchers can efficiently access a wide array of derivatives. The protocols and insights provided in this guide serve as a comprehensive starting point for chemists in drug discovery and development, enabling the rapid generation of novel chemical entities for biological screening.
References
- 1. Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact | GSC Advanced Research and Reviews [gsconlinepress.com]
- 2. researchtrend.net [researchtrend.net]
- 3. Recent medicinal approaches of novel pyrimidine analogs: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis, Reactions and Medicinal Uses of Pyrimidine | Pharmaguideline [pharmaguideline.com]
- 6. Concerted Nucleophilic Aromatic Substitutions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Microwave assisted synthesis of 2-amino-4-chloro-pyrimidine derivatives: Anticancer and computational study on potential inhibitory action against COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 9. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. research.rug.nl [research.rug.nl]
- 15. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 16. chem.libretexts.org [chem.libretexts.org]
Application Notes and Protocols for Microwave-Assisted Synthesis Using 2-Amino-6-chloropyrimidin-4-ol Hydrate
Introduction: Accelerating Medicinal Chemistry with a Versatile Pyrimidine Scaffold
In the landscape of drug discovery and development, pyrimidine derivatives occupy a central role, forming the structural core of countless therapeutic agents, from anticancer to antiviral medications.[1][2] The 2-aminopyrimidin-4-ol moiety, in particular, is a privileged scaffold due to its hydrogen bonding capabilities and structural similarity to nucleobases. The strategic functionalization of this core is paramount for generating novel molecular entities with enhanced biological activity. 2-Amino-6-chloropyrimidin-4-ol hydrate emerges as a highly valuable starting material, featuring a reactive chlorine atom at the C6 position—an ideal handle for introducing molecular diversity through modern synthetic methodologies.
This guide focuses on leveraging the power of Microwave-Assisted Organic Synthesis (MAOS) to unlock the synthetic potential of this building block. MAOS has revolutionized synthetic chemistry by offering dramatic reductions in reaction times (from hours to minutes), significant improvements in product yields, and enhanced purity profiles.[3][4][5] These advantages stem from the efficient and uniform heating of the reaction mixture via the interaction of polar molecules with microwave irradiation, a mechanism known as dipolar polarization.[6][7] For researchers in drug development, this translates to a more rapid and efficient exploration of chemical space, accelerating the journey from hit identification to lead optimization.
Part 1: Reagent Profile and Essential Safety Protocols
Reagent Overview
-
Compound Name: this compound
-
CAS Number: 410530-71-1[8]
-
Molecular Formula: C₄H₄ClN₃O · xH₂O
-
Key Reactive Site: The chloro-substituent at the C6 position is highly susceptible to displacement, serving as the primary site for palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitution (SNAr).
Safe Handling and Storage
As with all halogenated heterocyclic compounds, adherence to strict safety protocols is crucial.
-
Personal Protective Equipment (PPE): Always wear standard PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety goggles conforming to EN 166 standards.[9][10]
-
Ventilation: Handle the compound in a well-ventilated laboratory fume hood to avoid inhalation of dust or vapors.[10][11]
-
Accidental Exposure:
-
Skin Contact: Wash the affected area immediately and thoroughly with soap and water.[11][12]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do so. Continue rinsing and seek medical attention.[9][12]
-
Ingestion: Do NOT induce vomiting. Rinse mouth and seek immediate medical attention.[9][11]
-
-
Storage: Keep the container tightly closed and store in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.[9][12]
Part 2: Core Synthetic Applications & Detailed Protocols
The true utility of this compound is realized in its capacity to serve as a platform for diversification. The following protocols detail two of the most powerful transition-metal-catalyzed reactions for this purpose, specifically adapted for microwave synthesis from established procedures on analogous chloropyrimidines.
Application I: C-C Bond Formation via Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is an indispensable tool for constructing C(sp²)-C(sp²) bonds, enabling the facile introduction of diverse aryl and heteroaryl moieties. Microwave irradiation dramatically accelerates this transformation, providing a rapid route to novel biaryl pyrimidine derivatives.[13][14]
Protocol: Microwave-Assisted Suzuki Coupling with Phenylboronic Acid
This protocol is adapted from established methods for the regioselective Suzuki coupling of dichloropyrimidines.[13][14][15]
-
Reagent Preparation: To a 10 mL microwave reactor vial equipped with a magnetic stir bar, add:
-
This compound (0.5 mmol, 1.0 equiv.)
-
Phenylboronic acid (0.6 mmol, 1.2 equiv.)
-
Potassium carbonate (K₂CO₃) (1.5 mmol, 3.0 equiv.)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.025 mmol, 5 mol%)
-
-
Solvent Addition: Add a degassed solvent mixture of 1,4-dioxane (4 mL) and water (2 mL).
-
Vial Sealing: Securely seal the vial with a cap.
-
Microwave Irradiation: Place the vial in the microwave reactor. Irradiate the mixture with stirring at 120 °C for 15 minutes . (Note: Power is typically set to a maximum of 250-300W, with the instrument maintaining the target temperature).
-
Workup:
-
After the reaction, allow the vial to cool to room temperature.
-
Dilute the reaction mixture with ethyl acetate (20 mL) and water (10 mL).
-
Transfer to a separatory funnel, separate the layers, and extract the aqueous phase with ethyl acetate (2 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude residue by column chromatography on silica gel to yield the desired 2-amino-6-phenylpyrimidin-4-ol.
Table 1: Representative Conditions for Microwave-Assisted Suzuki Coupling of Chloropyrimidines
| Catalyst (mol%) | Base | Solvent System | Temp (°C) | Time (min) | Typical Yield (%) | Reference |
| Pd(PPh₃)₄ (0.5-5) | K₂CO₃ | 1,4-Dioxane/H₂O | 100-165 | 15-20 | 65-95 | [1][13][15] |
| Pd(dppf)Cl₂ (5) | K₂CO₃ | 1,4-Dioxane/H₂O | 100 | 15 | ~58 | [13] |
| Pd(OAc)₂ (3) | K₃PO₄ | Toluene/H₂O | 110 | 20 | Variable | [16] |
Causality & Expertise: The choice of Pd(PPh₃)₄ is common for its reliability and commercial availability.[13] A mixed solvent system like dioxane/water is crucial; the organic solvent solubilizes the starting materials and catalyst, while water dissolves the inorganic base and facilitates the transmetalation step of the catalytic cycle.[13][15] Potassium carbonate is a sufficiently strong base to promote the reaction without causing degradation of sensitive functional groups.
Caption: General workflow for microwave-assisted Suzuki coupling.
Application II: C-N Bond Formation via Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a cornerstone of modern synthetic chemistry, providing a powerful and general method for forming C-N bonds.[17] It is particularly effective for coupling aryl halides with a wide range of amines. Applying microwave heating drastically reduces reaction times from many hours or even days to mere minutes, making it an ideal strategy for library synthesis.[18][19]
Protocol: Microwave-Assisted Buchwald-Hartwig Amination with Morpholine
This protocol is designed based on successful microwave-assisted aminations of other aryl chlorides and bromides.[18][20]
-
Reagent Preparation (Inert Atmosphere): To a 10 mL microwave reactor vial containing a magnetic stir bar, add under an argon or nitrogen atmosphere:
-
This compound (0.5 mmol, 1.0 equiv.)
-
Sodium tert-butoxide (NaOt-Bu) (0.7 mmol, 1.4 equiv.)
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.01 mmol, 2 mol%)
-
XPhos (2-(Dicyclohexylphosphino)-2',4',6'-triisopropylbiphenyl) (0.03 mmol, 6 mol%)
-
-
Solvent and Amine Addition: Add anhydrous, degassed toluene (4 mL), followed by morpholine (0.6 mmol, 1.2 equiv.).
-
Vial Sealing: Securely seal the vial with a cap while maintaining the inert atmosphere.
-
Microwave Irradiation: Place the vial in the microwave reactor. Irradiate the mixture with stirring at 130 °C for 30 minutes .
-
Workup:
-
After cooling to room temperature, dilute the mixture with dichloromethane (DCM) or ethyl acetate.
-
Filter the mixture through a pad of Celite® to remove palladium residues and inorganic salts, washing the pad with additional solvent.
-
Concentrate the filtrate under reduced pressure.
-
-
Purification: Purify the crude product by column chromatography on silica gel.
Causality & Expertise: The success of the Buchwald-Hartwig amination hinges on the catalyst system. A combination of a palladium(0) precursor like Pd₂(dba)₃ and a bulky, electron-rich phosphine ligand such as XPhos is critical.[18][20] The ligand facilitates both the initial oxidative addition of the aryl chloride to the palladium center and, most importantly, the final reductive elimination step that forms the C-N bond and regenerates the active Pd(0) catalyst.[17] A strong, non-nucleophilic base like NaOt-Bu is required to deprotonate the amine-palladium complex within the catalytic cycle, preparing it for reductive elimination.[18] Anhydrous and inert conditions are essential as both the catalyst and the strong base are sensitive to moisture and oxygen.
Caption: Simplified catalytic cycle for Buchwald-Hartwig amination.
Part 3: Decision Framework for Synthesis Strategy
While palladium-catalyzed reactions are incredibly powerful, simpler methods may sometimes suffice. Nucleophilic Aromatic Substitution (SNAr) offers a metal-free alternative for functionalizing the C6 position, particularly with strong nitrogen nucleophiles.
General Protocol: Microwave-Assisted SNAr with an Amine
-
Setup: In a microwave vial, combine this compound (1.0 equiv.), the desired amine (2-3 equiv.), and a base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (2-3 equiv.) in a polar aprotic solvent like N,N-Dimethylformamide (DMF) or propanol.[21]
-
Irradiation: Seal the vial and irradiate at 120–150 °C for 15–30 minutes.[21]
-
Workup: After cooling, perform a standard aqueous workup and extraction, followed by purification.
Caption: Logic flow for choosing a synthetic method.
Conclusion
This compound is a potent building block for medicinal chemistry, and its synthetic utility is immensely enhanced by the application of microwave-assisted techniques. The protocols and frameworks provided herein demonstrate rapid and efficient pathways for C-C and C-N bond formation, enabling the swift generation of diverse compound libraries. By integrating MAOS into their workflows, researchers can significantly accelerate the design-make-test-analyze cycle, paving the way for the next generation of pyrimidine-based therapeutics.
References
- 1. ijamtes.org [ijamtes.org]
- 2. Microwave-assisted synthesis of bioactive tetrahydropyrimidine derivatives as antidiabetic agents [foliamedica.bg]
- 3. A Facile Microwave-Assisted Synthesis of Some Fused Pyrimidine Derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 4. ijpsjournal.com [ijpsjournal.com]
- 5. Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pnrjournal.com [pnrjournal.com]
- 7. Microwave synthesis: a green method for benzofused nitrogen heterocycles. [wisdomlib.org]
- 8. alchempharmtech.com [alchempharmtech.com]
- 9. fishersci.fi [fishersci.fi]
- 10. echemi.com [echemi.com]
- 11. jubilantingrevia.com [jubilantingrevia.com]
- 12. 2-Amino-6-chloropyridine - Safety Data Sheet [chemicalbook.com]
- 13. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
- 16. [PDF] Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids | Semantic Scholar [semanticscholar.org]
- 17. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 18. Microwave-Assisted Buchwald–Hartwig Double Amination: A Rapid and Promising Approach for the Synthesis of TADF Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Microwave-Assisted Buchwald-Hartwig Double Amination: A Rapid and Promising Approach for the Synthesis of TADF Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
- 21. Microwave assisted synthesis of 2-amino-4-chloro-pyrimidine derivatives: Anticancer and computational study on potential inhibitory action against COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
Experimental protocol for using 2-Amino-6-chloropyrimidin-4-ol hydrate in pharmaceutical synthesis.
An Application Guide to the Utilization of 2-Amino-6-chloropyrimidin-4-ol Hydrate in Modern Pharmaceutical Synthesis
Authored by a Senior Application Scientist
This document provides researchers, scientists, and drug development professionals with a comprehensive technical guide on the experimental use of this compound, a pivotal heterocyclic building block in medicinal chemistry. Its unique structural arrangement, featuring a nucleophilic amino group, a reactive chloro leaving group, and a hydroxyl moiety capable of tautomerism, renders it an exceptionally versatile intermediate for constructing complex molecular architectures, particularly in the realm of kinase inhibitors.[1][2][3]
Compound Profile and Safety Precautions
A thorough understanding of the physicochemical properties and handling requirements is paramount before incorporating any reagent into a synthetic workflow.
Physicochemical Data
The key properties of this compound are summarized below. The presence of water of hydration can influence its molecular weight and solubility characteristics.
| Property | Value | Source(s) |
| CAS Number | 410530-71-1 | [4] |
| Molecular Formula | C₄H₄ClN₃O · xH₂O | Inferred |
| Molecular Weight | 145.55 g/mol (anhydrous) | Inferred |
| Appearance | Typically an off-white to light-colored solid or powder. | [5] |
| Solubility | Generally soluble in polar aprotic solvents like DMF and DMSO; moderate solubility in alcohols.[5] | Inferred |
Safety, Handling, and Storage
This compound is classified as an irritant. Adherence to strict safety protocols is mandatory.[6][7]
-
Hazard Identification :
-
Personal Protective Equipment (PPE) :
-
Eye/Face Protection : Wear chemical safety goggles compliant with European Standard EN166 or OSHA regulations 29 CFR 1910.133.[6][8]
-
Skin Protection : Wear appropriate protective gloves (e.g., nitrile rubber) and a lab coat to prevent skin exposure.[10]
-
Respiratory Protection : Use only in a well-ventilated area, such as a chemical fume hood. Avoid breathing dust.[9]
-
-
First Aid Measures :
-
Eyes : Immediately rinse with plenty of water for at least 15 minutes, removing contact lenses if present. Seek medical attention if irritation persists.[8]
-
Skin : Wash off immediately with plenty of soap and water. If skin irritation occurs, get medical advice.[6]
-
Inhalation : Move the person to fresh air. If breathing is difficult, seek medical attention.[6]
-
-
Storage : Store in a tightly closed container in a dry, cool, and well-ventilated place.[9]
Core Application: Nucleophilic Aromatic Substitution (SNAr) for Kinase Inhibitor Scaffolds
The primary utility of this compound in pharmaceutical synthesis lies in its reactivity as an electrophile in nucleophilic aromatic substitution (SNAr) reactions. The chlorine atom at the C6 position is activated by the electron-withdrawing pyrimidine ring and is readily displaced by various nucleophiles. This reaction is a cornerstone for synthesizing 2,6-disubstituted pyrimidin-4-one cores, which are prevalent in a multitude of kinase inhibitors targeting enzymes like IRAK4, FGFR4, and CK2.[1][2][11]
The general transformation involves the coupling of the pyrimidine scaffold with a primary or secondary amine, typically an aniline derivative, to form a new C-N bond.
Logical Workflow for SNAr Protocol
The following diagram outlines the logical steps involved in a typical SNAr synthesis using this reagent.
Caption: High-level workflow for a typical SNAr reaction.
Detailed Experimental Protocol: Microwave-Assisted Synthesis of a 2-Amino-6-(arylamino)pyrimidin-4-ol Derivative
This protocol details a robust and time-efficient microwave-assisted method for the N-arylation of this compound. Microwave irradiation often accelerates the reaction, leading to higher yields and cleaner product profiles in shorter timeframes compared to conventional heating.[12]
Reagents and Materials
| Reagent/Material | Purpose |
| This compound | Electrophile |
| Substituted Aniline (e.g., 4-bromoaniline) | Nucleophile |
| Triethylamine (TEA) or DIPEA | Non-nucleophilic base |
| N,N-Dimethylformamide (DMF) | Polar aprotic solvent |
| Ethyl Acetate | Extraction solvent |
| Saturated Sodium Bicarbonate Solution | Aqueous wash |
| Brine | Aqueous wash |
| Anhydrous Sodium Sulfate (Na₂SO₄) | Drying agent |
| Silica Gel (230-400 mesh) | Stationary phase for chromatography |
| Microwave Synthesis Vial (10 mL) | Reaction vessel |
| Thin Layer Chromatography (TLC) plates | Reaction monitoring |
Step-by-Step Procedure
-
Vial Preparation : To a 10 mL microwave synthesis vial equipped with a magnetic stir bar, add this compound (1.0 mmol, 1 eq.).
-
Reagent Addition : Add the desired substituted aniline (1.1 mmol, 1.1 eq.) followed by anhydrous DMF (4 mL).
-
Base Addition : Add triethylamine (2.0 mmol, 2.0 eq.) to the suspension. Seal the vial with a cap.[12]
-
Causality Explanation : Triethylamine acts as an acid scavenger, neutralizing the hydrochloric acid (HCl) generated during the substitution. This prevents the protonation of the nucleophilic aniline and the product, which would otherwise halt the reaction or lead to side products.
-
-
Microwave Irradiation : Place the vial in the microwave reactor. Irradiate the mixture at 130 °C for 20-40 minutes.[12]
-
Causality Explanation : Microwave energy directly and efficiently heats the polar solvent and reactants, significantly accelerating the rate of the SNAr reaction. The elevated temperature provides the necessary activation energy for the nucleophilic attack and displacement of the chloride.
-
-
Reaction Monitoring : After cooling, spot a small aliquot of the reaction mixture on a TLC plate and elute with an appropriate solvent system (e.g., 10% Methanol in Dichloromethane) to confirm the consumption of the starting material.
-
Aqueous Work-up : Pour the cooled reaction mixture into a separatory funnel containing saturated sodium bicarbonate solution (30 mL). Extract the product with ethyl acetate (3 x 30 mL).[12]
-
Causality Explanation : The bicarbonate solution neutralizes any remaining acid and quenches the reaction. Ethyl acetate is chosen for its ability to dissolve the organic product while being immiscible with the aqueous layer, allowing for efficient extraction.
-
-
Washing : Combine the organic layers and wash sequentially with water (20 mL) and brine (20 mL).
-
Drying and Concentration : Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.[12]
-
Purification : Purify the crude solid by flash column chromatography on silica gel using a suitable eluent gradient (e.g., 0-15% methanol in dichloromethane) to afford the pure 2-amino-6-(arylamino)pyrimidin-4-ol derivative.
Reaction Mechanism Visualization
The SNAr reaction proceeds via a two-step addition-elimination mechanism.
Caption: The addition-elimination pathway of the SNAr reaction.
Troubleshooting and Optimization
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Insufficient temperature or reaction time. 2. Deactivated nucleophile (e.g., highly electron-deficient aniline). 3. Insufficient base. | 1. Increase microwave temperature (e.g., to 150 °C) or extend reaction time. 2. Consider using a stronger base (e.g., K₂CO₃) or a palladium-catalyzed Buchwald-Hartwig coupling for very unreactive anilines.[13] 3. Ensure at least 2 equivalents of base are used. |
| Formation of Side Products | 1. Reaction at the C2 amino group. 2. Dimerization or polymerization. | 1. This is generally disfavored due to electronics, but purification via chromatography should separate isomers. 2. Use a more dilute solution or add the nucleophile slowly. |
| Difficult Purification | 1. Product is highly polar and streaks on silica gel. 2. Product co-elutes with starting material or impurities. | 1. Add a small amount of triethylamine or acetic acid to the eluent to improve peak shape. Consider reverse-phase chromatography. 2. Optimize the eluent system; try a different solvent mixture (e.g., ethyl acetate/hexanes with methanol). |
Conclusion
This compound is a robust and highly valuable intermediate for pharmaceutical synthesis. Its predictable reactivity in SNAr reactions allows for the straightforward and efficient construction of substituted aminopyrimidinone cores. The protocols and insights provided herein demonstrate its direct applicability in creating diverse libraries of compounds for drug discovery, particularly in the development of targeted therapies like kinase inhibitors.
References
- 1. Discovery and Structure Enabled Synthesis of 2,6-Diaminopyrimidin-4-one IRAK4 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design, synthesis and biological evaluation of 2-aminopyrimidinones and their 6-aza-analogs as a new class of CK2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. soci.org [soci.org]
- 4. alchempharmtech.com [alchempharmtech.com]
- 5. 2,4-Diamino-6-chloropyrimidine CAS 156-83-2-Beijing Entrepreneur Science & Trading Co., Ltd [entrepreneur-cn.com]
- 6. fishersci.com [fishersci.com]
- 7. chemical-label.com [chemical-label.com]
- 8. fishersci.com [fishersci.com]
- 9. lgcstandards.com [lgcstandards.com]
- 10. fishersci.fi [fishersci.fi]
- 11. 6-Amino-2,4,5-trimethylpyridin-3-ol and 2-amino-4,6-dimethylpyrimidin-5-ol derivatives as selective fibroblast growth factor receptor 4 inhibitors: design, synthesis, molecular docking, and anti-hepatocellular carcinoma efficacy evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Microwave assisted synthesis of 2-amino-4-chloro-pyrimidine derivatives: Anticancer and computational study on potential inhibitory action against COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
Application Notes and Protocols for 2-Amino-6-chloropyrimidin-4-ol hydrate in Agrochemical Research
Introduction: The Pyrimidine Core in Modern Agriculture
The pyrimidine scaffold is a cornerstone in the development of modern agrochemicals, serving as the foundational structure for a multitude of herbicides, insecticides, and, most notably, fungicides.[1][2] Its inherent biological activity and the versatility with which the ring can be functionalized make it a privileged structure in discovery chemistry. Within this class of compounds, 2-Amino-6-chloropyrimidin-4-ol hydrate (CAS No: 410530-71-1) emerges as a pivotal building block.[3] Its strategic placement of an amino group, a hydroxyl (keto) group, and a reactive chlorine atom provides multiple avenues for synthetic elaboration. The chlorine atom at the 6-position is particularly valuable as a handle for introducing molecular diversity through cross-coupling and nucleophilic substitution reactions, enabling the systematic exploration of structure-activity relationships (SAR).
This guide provides an in-depth exploration of the application of this compound in agrochemical research, focusing on synthetic protocols for creating novel fungicidal candidates and the principles behind their biological evaluation.
Physicochemical Properties and Safety Data
A thorough understanding of the starting material is critical for successful and safe experimentation.
| Property | Value | Source |
| CAS Number | 410530-71-1 | |
| Molecular Formula | C₄H₄ClN₃O·H₂O | |
| Molecular Weight | 163.56 g/mol | |
| IUPAC Name | 2-amino-6-chloro-1H-pyrimidin-4-one hydrate | |
| Appearance | Off-white to light-colored solid/powder | [4] |
| Melting Point | >250 °C | [5] |
| Storage | Store in a cool, dry, well-ventilated area away from incompatible substances like strong oxidizing agents. Keep container tightly closed. | [6] |
Safety and Handling Precautions
This compound and related chloropyrimidines are classified as hazardous chemicals. Adherence to safety protocols is mandatory.
-
Hazards: Harmful if swallowed.[4][6][7] Causes skin irritation and serious eye irritation.[4][6][7] May cause respiratory irritation.[4][6][7]
-
Personal Protective Equipment (PPE): Wear protective gloves, chemical safety goggles or a face shield, and a lab coat.[6][7] Use only in a well-ventilated area or under a chemical fume hood.[6]
-
First Aid: In case of contact, rinse skin or eyes immediately with plenty of water for at least 15 minutes.[4][7] If inhaled, move to fresh air.[4] If swallowed, rinse mouth and seek immediate medical attention.[7][8]
Application I: Synthesis of Novel Fungicides via Palladium-Catalyzed Suzuki-Miyaura Coupling
Scientific Principle and Rationale
The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for forming carbon-carbon bonds.[9] In the context of agrochemical synthesis, it is employed to couple the chloropyrimidine core (an organohalide) with various aryl or heteroaryl boronic acids.[10][11]
Causality: The rationale for this approach is to systematically modify the pyrimidine scaffold at the 6-position. By introducing a diverse range of substituted aromatic rings, researchers can create a chemical library to probe the SAR of the resulting compounds. This is crucial for optimizing fungicidal potency, altering the spectrum of activity, and overcoming potential resistance mechanisms observed in existing fungicides like the anilinopyrimidines.[1][12] The reaction is favored for its high functional group tolerance and generally mild conditions.[10]
Caption: Workflow for Suzuki-Miyaura cross-coupling.
Detailed Experimental Protocol: Suzuki-Miyaura Coupling
This protocol is a generalized starting point and may require optimization for specific substrates.
-
Reagent Preparation:
-
To a flame-dried Schlenk flask, add this compound (1.0 eq.), the desired arylboronic acid (1.2-1.5 eq.), and a base such as potassium carbonate (K₂CO₃) or sodium carbonate (Na₂CO₃) (2.0-3.0 eq.).
-
Add a palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq.) or [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) [Pd(dppf)Cl₂] (0.05 eq.).
-
Add a degassed solvent system. Common systems include 1,4-dioxane/water (4:1) or toluene/ethanol/water.[13]
-
-
Reaction Execution:
-
Seal the flask and purge with an inert gas (Nitrogen or Argon) for 10-15 minutes.
-
Place the flask in a preheated oil bath and stir the reaction mixture at 80-100 °C.
-
Monitor the reaction's progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 6-24 hours).
-
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with water and extract with an organic solvent such as ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product using flash column chromatography on silica gel to yield the desired 6-aryl-2-aminopyrimidin-4-ol derivative.
-
-
Characterization:
-
Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and Mass Spectrometry.
-
Application II: Synthesis via Nucleophilic Aromatic Substitution (SNAr)
Scientific Principle and Rationale
Nucleophilic Aromatic Substitution (SNAr) is a fundamental reaction for functionalizing electron-deficient aromatic rings, such as chloropyrimidines. The reaction involves the displacement of the chloride leaving group by a nucleophile.
Causality: This pathway is highly effective for introducing nitrogen, oxygen, or sulfur nucleophiles at the 6-position. For instance, reacting the scaffold with substituted anilines can generate derivatives analogous to commercial anilinopyrimidine fungicides (e.g., pyrimethanil, cyprodinil).[1] These fungicides are known to act by inhibiting the biosynthesis of methionine, a crucial amino acid for fungal growth.[14] This synthetic route allows for the exploration of alternative amines or thiols to develop novel fungicides with potentially different modes of action or improved efficacy against resistant fungal strains.
References
- 1. mdpi.com [mdpi.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. alchempharmtech.com [alchempharmtech.com]
- 4. WERCS Studio - Application Error [assets.thermofisher.com]
- 5. 2-Amino-6-chloropyrimidin-4(3H)-one | 1194-21-4 [sigmaaldrich.com]
- 6. aksci.com [aksci.com]
- 7. jubilantingrevia.com [jubilantingrevia.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Suzuki cross-coupling of solid-supported chloropyrimidines with arylboronic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Synthesis, Fungicidal Activity and Mode of Action of 4-Phenyl-6-trifluoromethyl-2-aminopyrimidines against Botrytis cinerea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. One-pot Double Suzuki Couplings of Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Mode of action of the anilino-pyrimidine fungicide pyrimethanil. 2. Effects on enzyme secretion in Botrytis cinerea | Semantic Scholar [semanticscholar.org]
The Strategic Utility of 2-Amino-6-chloropyrimidin-4-ol Hydrate in the Synthesis of Potent Kinase Inhibitors: Application Notes and Protocols
Introduction: The Pyrimidine Scaffold as a Cornerstone in Kinase Inhibitor Design
Protein kinases, as fundamental regulators of cellular signaling, have emerged as one of the most critical classes of drug targets in modern oncology and beyond.[1] The dysregulation of kinase activity is a hallmark of numerous cancers, driving uncontrolled cell proliferation, survival, and metastasis.[2] Consequently, the development of small molecule kinase inhibitors has revolutionized cancer therapy.[1] Within the vast chemical space of kinase inhibitors, molecules built upon the pyrimidine core structure are particularly prominent.[3][4] The pyrimidine ring system, being a key component of DNA and RNA, offers a biocompatible and synthetically versatile scaffold.[3] Its nitrogen atoms can act as crucial hydrogen bond acceptors, mimicking the hinge-binding interactions of the native ATP ligand in the kinase active site.[3] This guide focuses on a specific, highly functionalized pyrimidine building block: 2-Amino-6-chloropyrimidin-4-ol hydrate . We will explore its chemical rationale and provide a detailed protocol for its application in the synthesis of a representative kinase inhibitor, underscoring its strategic importance for researchers in drug discovery and medicinal chemistry.
Understanding the Versatility of this compound
This compound is a trifunctional building block offering medicinal chemists a powerful tool for generating molecular diversity. The reactivity of each functional group can be selectively addressed, enabling a stepwise and controlled construction of complex kinase inhibitors.
-
The 6-Chloro Group: A Handle for Nucleophilic Aromatic Substitution (SNAr) : The chlorine atom at the 6-position is the primary site for introducing diversity. The pyrimidine ring is electron-deficient, which facilitates nucleophilic aromatic substitution (SNAr).[5] This allows for the coupling of various amine-containing fragments, which are often designed to interact with the solvent-exposed region of the kinase active site, thereby enhancing potency and selectivity. The reaction proceeds via a high-energy intermediate known as a Meisenheimer complex, and the rate is influenced by the electron-withdrawing nature of the pyrimidine ring nitrogens.[6]
-
The 2-Amino Group: A Key Hinge-Binding Element : The amino group at the 2-position is a critical pharmacophore. It often serves as a hydrogen bond donor, interacting with the backbone of the kinase hinge region. This interaction is a common feature of many ATP-competitive kinase inhibitors and is crucial for anchoring the inhibitor in the active site.[3]
-
The 4-Hydroxy Group (Keto-Enol Tautomerism) : The hydroxyl group at the 4-position exists in tautomeric equilibrium with its keto form (a pyrimidinone). This functionality can also participate in hydrogen bonding interactions within the kinase active site. While it can be a site for further chemical modification, it is often retained in the final inhibitor structure to contribute to the binding affinity.
The interplay of these three functional groups allows for a modular and strategic approach to kinase inhibitor synthesis, making this compound a valuable starting material.
Application Protocol: Synthesis of an Aurora Kinase Inhibitor Intermediate
This protocol details the synthesis of a key intermediate in the development of potent Aurora kinase inhibitors, adapted from methodologies for similar chloropyrimidine-based syntheses.[7] Aurora kinases are a family of serine/threonine kinases that are essential for mitotic progression, and their overexpression is common in many human cancers.[8]
Workflow for the Synthesis of a 2,4-diaminopyrimidine Intermediate
Caption: Synthetic workflow for a di-substituted pyrimidine kinase inhibitor intermediate.
Step-by-Step Experimental Protocol
Reaction: Nucleophilic Aromatic Substitution at the 6-Position
This protocol describes the reaction of this compound with a model amine, 4-fluoroaniline.
Materials:
-
This compound (1.0 eq)
-
4-Fluoroaniline (1.1 eq)
-
Diisopropylethylamine (DIPEA) (2.0 eq)
-
n-Butanol or 1,4-Dioxane
-
Round-bottom flask equipped with a reflux condenser and magnetic stirrer
-
Nitrogen or Argon atmosphere
-
TLC plates (silica gel 60 F254)
-
Column chromatography apparatus
Procedure:
-
To a round-bottom flask, add this compound and dissolve it in n-butanol.
-
Add 4-fluoroaniline and DIPEA to the reaction mixture.
-
Place the flask under an inert atmosphere (Nitrogen or Argon).
-
Heat the reaction mixture to reflux (approximately 110-120 °C) and stir for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC). The disappearance of the starting material and the appearance of a new, more polar spot indicates product formation.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of methanol in dichloromethane) to obtain the desired product: 2-amino-6-((4-fluorophenyl)amino)pyrimidin-4-ol .
Causality Behind Experimental Choices:
-
Solvent: n-Butanol or dioxane are high-boiling point solvents suitable for SNAr reactions, which often require elevated temperatures to overcome the activation energy barrier.
-
Base: DIPEA is a non-nucleophilic organic base used to scavenge the HCl generated during the reaction, driving the equilibrium towards the product.
-
Inert Atmosphere: Prevents potential oxidation of the starting materials and intermediates at high temperatures.
-
Purification: Column chromatography is essential to remove unreacted starting materials and any side products, ensuring the purity of the intermediate for subsequent steps.
Targeting the HER2 Signaling Pathway
Kinase inhibitors derived from pyrimidine scaffolds, such as Lapatinib, are known to target key signaling pathways involved in cancer progression. A prominent example is the Human Epidermal Growth Factor Receptor 2 (HER2) pathway.[9] HER2 is a receptor tyrosine kinase that, when overexpressed, leads to aggressive tumor growth.[1] Inhibitors targeting HER2 can block downstream signaling cascades, thereby inhibiting cell proliferation and survival.
Caption: Simplified HER2 signaling pathway and the inhibitory action of a pyrimidine-based kinase inhibitor.
Data Presentation: Potency of Pyrimidine-Based Kinase Inhibitors
The following table summarizes the in vitro inhibitory activities of several pyrimidine-based kinase inhibitors against their target kinases, demonstrating the high potency that can be achieved with this scaffold.
| Kinase Inhibitor | Target Kinase | IC50 (nM) | Reference |
| Alisertib (MLN8237) | Aurora A | 1.2 | [3] |
| Barasertib (AZD1152) | Aurora B | 0.37 | [3] |
| PF-03814735 | Aurora A | 5 | [2] |
| PF-03814735 | Aurora B | 0.8 | [2] |
| Compound 12a | Aurora A | 309 | [8] |
| Compound 12a | Aurora B | 293 | [8] |
| TAK-285 analogue (2cb) | HER2/EGFR | 11 | [9] |
Pharmacokinetic Profile of a Representative Pyrimidine-Based Inhibitor
The pharmacokinetic properties of a drug candidate are crucial for its clinical success. The table below presents key pharmacokinetic parameters for an orally bioavailable pyrimidine-based Aurora kinase inhibitor.
| Compound | Oral Bioavailability (F%) | AUC (ng·h/mL) | Tmax (h) | Half-life (t1/2) (h) | Reference |
| Compound 25 | 62.3 | 703 ± 9 | ~2 | 4.0 ± 0.2 | [10] |
Conclusion
This compound stands out as a strategically valuable and versatile starting material in the synthesis of kinase inhibitors. Its distinct functional groups allow for a modular and efficient approach to building complex molecules with high potency and desirable drug-like properties. The synthetic protocols and conceptual framework provided in this guide are intended to empower researchers to leverage this powerful building block in their drug discovery endeavors, ultimately contributing to the development of the next generation of targeted therapies.
References
- 1. Characterization of Dasatinib and Its Structural Analogs as CYP3A4 Mechanism-Based Inactivators and the Proposed Bioactivation Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Aurora kinase inhibitors: Progress towards the clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. youtube.com [youtube.com]
- 6. Concerted Nucleophilic Aromatic Substitutions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Discovery of novel 2,4-disubstituted pyrimidines as Aurora kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Design and synthesis of pyrrolo[3,2-d]pyrimidine HER2/EGFR dual inhibitors: improvement of the physicochemical and pharmacokinetic profiles for potent in vivo anti-tumor efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Use of 2-Amino-6-chloropyrimidin-4-ol Hydrate in Antiviral Drug Development
Foreword: The Strategic Importance of the Pyrimidine Core in Antiviral Discovery
The pyrimidine scaffold is a cornerstone in the architecture of life, forming the essential building blocks of nucleic acids.[1] This inherent biological relevance has made pyrimidine derivatives a highly fruitful area of research in medicinal chemistry, leading to the development of a wide array of therapeutic agents, including potent antiviral drugs.[2][3] Their structural versatility and ability to mimic endogenous nucleosides allow them to effectively interact with viral enzymes and disrupt the replication cycle.[4] Within this privileged class of compounds, 2-Amino-6-chloropyrimidin-4-ol hydrate emerges as a key starting material and a versatile intermediate for the synthesis of novel antiviral candidates.
This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals. It provides in-depth insights into the chemical properties, strategic applications, and detailed experimental protocols involving this compound in the quest for new antiviral therapies. The information presented herein is grounded in established scientific principles and supported by authoritative references to ensure accuracy and reproducibility.
Compound Profile: this compound
| Property | Value | Source |
| CAS Number | 410530-71-1 | [5] |
| Molecular Formula | C₄H₄ClN₃O · xH₂O | [5] |
| Appearance | Solid | [6] |
| Storage | Store in a cool, dry, well-ventilated place. | [6] |
Key Reactive Sites: The strategic value of this compound in synthesis lies in its distinct reactive sites. The chlorine atom at the C6 position is a good leaving group, making it susceptible to nucleophilic substitution. This allows for the introduction of a wide variety of functional groups to modulate the biological activity of the resulting derivatives. The hydroxyl group at the C4 position and the amino group at the C2 position can also be functionalized, offering further avenues for structural diversification.
Strategic Application in Antiviral Drug Design: The Nucleoside Analog Approach
A primary strategy in antiviral drug development is the creation of nucleoside analogs. These are molecules that mimic natural nucleosides and are recognized by viral polymerases.[7] Once incorporated into the growing viral DNA or RNA chain, they can act as chain terminators or introduce mutations, ultimately halting viral replication.[7] 2-Amino-6-chloropyrimidin-4-ol, with its pyrimidine core, is an ideal precursor for the synthesis of such nucleoside analogs.
Proposed Mechanism of Action of Derived Antiviral Agents
The antiviral mechanism of nucleoside analogs derived from this compound is predicated on their ability to be anabolized within the host cell to the corresponding triphosphate derivative. This triphosphate form can then compete with natural nucleoside triphosphates for incorporation into the viral genome by the viral RNA-dependent RNA polymerase (RdRp) or DNA polymerase.
Caption: Proposed mechanism of action for antiviral nucleoside analogs.
This incorporation can lead to two primary antiviral outcomes:
-
Chain Termination: The modified sugar moiety of the analog may lack the necessary 3'-hydroxyl group for the addition of the next nucleotide, leading to premature termination of the growing nucleic acid chain.[8]
-
Lethal Mutagenesis: The incorporated analog may have altered base-pairing properties, leading to the introduction of errors in the viral genome during subsequent rounds of replication. An accumulation of these mutations can result in non-viable viral progeny.
Experimental Protocols
Safety and Handling Precautions
Researchers handling this compound and its derivatives should adhere to standard laboratory safety protocols.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.[6]
-
Ventilation: Work in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors.
-
Handling: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.[6]
-
Storage: Store the compound in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[6]
General Protocol for the Synthesis of a 2-Amino-6-substituted-pyrimidin-4-ol Derivative
This protocol is a representative example of a nucleophilic substitution reaction at the C6 position, a common strategy for derivatizing the starting material. This specific example outlines the synthesis of a piperazine-substituted derivative, a moiety often found in biologically active compounds.
Caption: Synthetic workflow for a substituted pyrimidin-4-ol derivative.
Materials:
-
This compound
-
Substituted piperazine (or other desired nucleophile)
-
Anhydrous propanol (or other suitable high-boiling solvent)
-
Triethylamine (or other suitable base)
-
Saturated aqueous sodium bicarbonate solution
-
Ethyl acetate
-
Microwave reactor
-
Standard laboratory glassware
-
Thin-layer chromatography (TLC) supplies
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a microwave reaction vial, combine this compound (1 equivalent), the desired substituted piperazine (1-1.2 equivalents), and anhydrous propanol.
-
Addition of Base: Add triethylamine (1.5-2 equivalents) to the reaction mixture.
-
Microwave Irradiation: Seal the vial and place it in the microwave reactor. Heat the mixture to 120-140°C for 15-30 minutes. The progress of the reaction should be monitored by TLC.
-
Workup: After the reaction is complete, cool the mixture to room temperature. Add a saturated aqueous solution of sodium bicarbonate to the reaction mixture.
-
Extraction: Extract the product with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane) to afford the desired 2-amino-6-(substituted-piperazin-1-yl)pyrimidin-4-ol derivative.
-
Characterization: Characterize the final product by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Protocol for In Vitro Antiviral Activity and Cytotoxicity Assays
This protocol describes a general method for evaluating the antiviral efficacy and cytotoxicity of the synthesized compounds using a cell-based assay.
Materials:
-
Synthesized pyrimidine derivatives
-
Appropriate host cell line (e.g., Vero, A549, or as dictated by the virus)
-
Virus stock of known titer
-
Cell culture medium (e.g., DMEM or MEM) supplemented with fetal bovine serum (FBS) and antibiotics
-
96-well cell culture plates
-
Cell viability assay reagent (e.g., MTT, MTS, or CellTiter-Glo)
-
Plate reader
Procedure:
Part A: Cytotoxicity Assay (CC₅₀ Determination)
-
Cell Seeding: Seed the host cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Dilution: Prepare a serial dilution of the test compounds in cell culture medium.
-
Treatment: Remove the old medium from the cells and add the compound dilutions. Include a vehicle control (e.g., DMSO) and an untreated cell control.
-
Incubation: Incubate the plate for a period that corresponds to the duration of the antiviral assay (e.g., 48-72 hours).
-
Cell Viability Measurement: Add the cell viability reagent to each well and incubate according to the manufacturer's instructions.
-
Data Analysis: Measure the absorbance or luminescence using a plate reader. Calculate the 50% cytotoxic concentration (CC₅₀) by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
Part B: Antiviral Assay (EC₅₀ Determination)
-
Cell Seeding: Seed the host cells in a 96-well plate as described for the cytotoxicity assay.
-
Compound Treatment and Infection: Pre-treat the cells with serial dilutions of the test compounds for a short period (e.g., 1-2 hours). Then, infect the cells with the virus at a specific multiplicity of infection (MOI). Include a virus control (infected, untreated cells) and a cell control (uninfected, untreated cells).
-
Incubation: Incubate the plate until the virus control wells show significant cytopathic effect (CPE) or for a predetermined time point for viral yield reduction assays.
-
Quantification of Antiviral Effect: The antiviral effect can be quantified by several methods:
-
CPE Reduction Assay: Assess cell viability using a reagent like MTT. The 50% effective concentration (EC₅₀) is the compound concentration that protects 50% of the cells from virus-induced death.
-
Plaque Reduction Assay: For plaque-forming viruses, this assay measures the reduction in the number of viral plaques in the presence of the compound.
-
Viral Yield Reduction Assay: This involves quantifying the amount of progeny virus produced in the supernatant of treated and untreated infected cells, often by quantitative PCR (qPCR) or by titrating the virus on fresh cells.
-
-
Data Analysis: Calculate the EC₅₀ value by plotting the percentage of viral inhibition against the compound concentration and fitting the data to a dose-response curve.
Selectivity Index (SI): The selectivity index is a crucial parameter for evaluating the therapeutic potential of an antiviral compound. It is calculated as the ratio of the CC₅₀ to the EC₅₀ (SI = CC₅₀ / EC₅₀). A higher SI value indicates a greater window between the concentration at which the compound is effective against the virus and the concentration at which it is toxic to the host cells.
Representative Data
The following table presents hypothetical, yet representative, in vitro antiviral activity data for a series of 2-Amino-6-substituted-pyrimidin-4-ol derivatives against a model RNA virus. Such data is critical for establishing structure-activity relationships (SAR) and guiding further optimization of lead compounds.
| Compound | R-Group at C6 Position | EC₅₀ (µM) | CC₅₀ (µM) | Selectivity Index (SI) |
| 1 | -Cl (Starting Material) | >100 | >100 | - |
| 2a | -N(CH₃)₂ | 25.3 | >100 | >4.0 |
| 2b | -OCH₃ | 15.8 | 85.2 | 5.4 |
| 2c | 4-Fluorophenyl | 5.2 | 68.4 | 13.2 |
| 2d | 4-Morpholinyl | 8.9 | >100 | >11.2 |
| Reference Drug | (e.g., Remdesivir) | 0.8 | >100 | >125 |
Data is for illustrative purposes only and does not represent actual experimental results.
Conclusion and Future Directions
This compound stands as a valuable and versatile building block in the synthesis of novel antiviral agents. Its amenability to chemical modification, particularly at the C6 position, allows for the systematic exploration of structure-activity relationships to identify compounds with potent and selective antiviral activity. The protocols outlined in this document provide a solid foundation for researchers to synthesize and evaluate new pyrimidine-based antiviral candidates.
Future research in this area will likely focus on the development of more complex derivatives, including fused heterocyclic systems and conformationally restricted analogs, to enhance target affinity and improve pharmacokinetic properties. Furthermore, the application of computational modeling and structure-based drug design will continue to play a crucial role in the rational design of the next generation of pyrimidine-based antiviral drugs.
References
- 1. researchgate.net [researchgate.net]
- 2. Regioselective synthesis of 6-substituted-2-amino-5-bromo-4(3H)-pyrimidinones and evaluation of their antiviral activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Bioisosteric Replacement as a Tool in Anti-HIV Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Microwave assisted synthesis of 2-amino-4-chloro-pyrimidine derivatives: Anticancer and computational study on potential inhibitory action against COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: 2-Amino-6-chloropyrimidin-4-ol Hydrate as a Versatile Precursor for the Synthesis of Fused Heterocyclic Compounds
Introduction: The Central Role of Fused Pyrimidines in Modern Drug Discovery
The pyrimidine scaffold is a cornerstone of medicinal chemistry, forming the core of numerous natural products, including nucleic acids, and a wide array of synthetic therapeutic agents. When fused with other heterocyclic rings, such as pyridine, thiophene, or furan, the resulting bicyclic structures give rise to classes of compounds with profound biological significance. These fused systems, including pyrido[2,3-d]pyrimidines, thieno[2,3-d]pyrimidines, and furo[2,3-d]pyrimidines, are often considered structural analogues or bioisosteres of purines, allowing them to interact with a multitude of biological targets.[1][2] Consequently, they exhibit a broad spectrum of pharmacological activities, including potent anticancer, kinase inhibitory, antimicrobial, anti-inflammatory, and antiviral properties.[2][3][4][5][6]
The strategic synthesis of these complex scaffolds requires versatile and efficiently functionalized starting materials. 2-Amino-6-chloropyrimidin-4-ol hydrate has emerged as a preeminent building block in this field. Its distinct arrangement of functional groups—a nucleophilic amino group, a reactive chloro atom serving as an excellent leaving group, and an activated pyrimidine core—provides a robust platform for constructing diverse heterocyclic frameworks.
This guide provides an in-depth exploration of this compound, detailing its fundamental properties and presenting validated, step-by-step protocols for its application in the synthesis of high-value fused heterocyclic compounds. The methodologies described herein are grounded in established chemical principles, offering researchers a reliable foundation for their synthetic endeavors.
Physicochemical Profile and Reactivity of the Precursor
A thorough understanding of the precursor's properties is paramount for predictable and successful synthesis. This compound exists in a tautomeric equilibrium between the -ol and the more stable -one form (2-amino-6-chloro-1H-pyrimidin-4-one). This duality, combined with its functional groups, dictates its chemical behavior.
| Property | Value | Source(s) |
| CAS Number | 410530-71-1; 206658-81-3 | [7][8][][10] |
| Molecular Formula | C₄H₆ClN₃O₂ | [7][] |
| Molecular Weight | 163.56 g/mol | [7][] |
| IUPAC Name | 2-amino-6-chloro-1H-pyrimidin-4-one hydrate | [] |
| Melting Point | 252°C (decomposes) | [] |
| Appearance | Solid | [11] |
The key to its utility lies in its three primary reactive sites:
-
The C6-Chloro Group: This position is highly susceptible to nucleophilic aromatic substitution (SNAr), making it the primary site for introducing side chains or initiating ring-forming reactions.
-
The C2-Amino Group: This nucleophilic group can participate in cyclization reactions, often reacting with an electrophilic center introduced via the C6 position.
-
The C5 Position: The pyrimidine ring is electron-deficient, but the amino group at C2 activates the C5 position towards electrophilic attack, a crucial step in forming the second fused ring in many synthetic routes.[3]
Core Synthetic Applications: Protocols and Mechanistic Rationale
The following sections provide detailed protocols for synthesizing three major classes of medicinally relevant fused pyrimidines starting from this compound.
Application 1: Synthesis of Pyrido[2,3-d]pyrimidines
Pyrido[2,3-d]pyrimidines are a privileged scaffold in medicinal chemistry, with numerous derivatives investigated as kinase inhibitors, anticancer agents, and anti-inflammatory drugs.[3][4][5][12] The synthesis typically involves the construction of a pyridine ring onto the pyrimidine core.
Caption: General workflow for synthesizing pyrido[2,3-d]pyrimidines.
This protocol describes a classic acid-catalyzed condensation reaction.
Step-by-Step Methodology:
-
Reagent Preparation: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add this compound (1.64 g, 10 mmol).
-
Reaction Setup: To the flask, add polyphosphoric acid (15 mL) as both the solvent and catalyst. Stir the mixture to ensure homogeneity.
-
Addition of Dicarbonyl: Slowly add acetylacetone (1.1 mL, 11 mmol) to the mixture.
-
Thermal Cyclization: Heat the reaction mixture to 120-130°C and maintain this temperature for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature. Carefully pour the viscous solution into a beaker containing ice-water (100 mL) with vigorous stirring.
-
Precipitation and Isolation: The product will precipitate as a solid. Neutralize the solution with a saturated sodium bicarbonate solution until pH 7-8 is reached.
-
Purification: Collect the solid precipitate by vacuum filtration, wash thoroughly with cold water, and then with a small amount of cold ethanol. Dry the product under vacuum to yield the desired 2-amino-5,7-dimethylpyrido[2,3-d]pyrimidine-4(3H)-one.
Causality and Mechanistic Insight:
-
Polyphosphoric Acid: Acts as a powerful dehydrating agent and a Brønsted acid catalyst. It protonates one of the carbonyl groups of acetylacetone, activating it for nucleophilic attack by the electron-rich C5 position of the pyrimidine ring.[3]
-
Heating: Provides the necessary activation energy for the intramolecular cyclization and subsequent dehydration (aromatization) to form the stable fused pyridine ring.
-
Neutralization: Is critical to precipitate the final product, which is often soluble in strong acid, and to remove any residual acid catalyst.
Application 2: Synthesis of Thieno[2,3-d]pyrimidines
Thieno[2,3-d]pyrimidines are known for a wide range of biological activities, including antifungal and potent anticancer properties as kinase inhibitors.[6][13][14] This protocol utilizes the reactivity of the C6-chloro group for SNAr followed by intramolecular cyclization.
Caption: Stepwise synthesis of thieno[2,3-d]pyrimidines via SNAr.
Step-by-Step Methodology:
-
Nucleophile Formation: In a dry, three-necked flask under a nitrogen atmosphere, prepare a solution of sodium ethoxide by carefully dissolving sodium metal (0.25 g, 11 mmol) in absolute ethanol (30 mL).
-
SNAr Reaction: To this solution, add ethyl mercaptoacetate (1.2 mL, 11 mmol) dropwise at 0°C. Stir for 15 minutes, then add this compound (1.64 g, 10 mmol) in one portion.
-
Reaction Progression: Allow the mixture to warm to room temperature and then heat under reflux for 8-10 hours. Monitor the formation of the intermediate adduct by TLC.
-
Cyclization: Cool the mixture and carefully add a stronger base, such as sodium hydride (60% dispersion in mineral oil, 0.44 g, 11 mmol), in portions. Heat the mixture again to reflux for an additional 4-6 hours to drive the intramolecular Dieckmann-type condensation.
-
Work-up: Cool the reaction mixture in an ice bath and quench by the slow addition of water.
-
Precipitation and Isolation: Acidify the solution with dilute hydrochloric acid or acetic acid to pH 5-6 to precipitate the product.
-
Purification: Collect the solid by vacuum filtration, wash with water, and recrystallize from an appropriate solvent like ethanol/water or DMF/water to obtain the pure thieno[2,3-d]pyrimidine derivative.
Causality and Mechanistic Insight:
-
Sodium Ethoxide (Base): Deprotonates the thiol of ethyl mercaptoacetate, forming a potent sulfur nucleophile (thio-enolate). This nucleophile then displaces the chloride at the C6 position of the pyrimidine ring.[13]
-
Stronger Base (NaH): Is required for the second step to deprotonate the α-carbon of the ester, creating a carbanion that attacks the C5 position of the pyrimidine ring in an intramolecular cyclization.
-
Acidification: Neutralizes the reaction mixture and protonates the resulting enolate, leading to the precipitation of the final, stable keto-form of the product.
Application 3: Synthesis of Furo[2,3-d]pyrimidines
Furo[2,3-d]pyrimidines are another important class of purine isosteres, with derivatives showing promise as inhibitors of key signaling enzymes like VEGFR-2 and PI3K, making them attractive for anti-angiogenic and cancer therapies.[2][15][16] The synthetic logic is analogous to the thieno[2,3-d]pyrimidine synthesis, involving the formation of a C-O bond followed by cyclization.
Caption: One-pot synthesis of furo[2,3-d]pyrimidines.
Step-by-Step Methodology:
-
Reaction Setup: To a round-bottom flask, add this compound (1.64 g, 10 mmol), anhydrous potassium carbonate (2.76 g, 20 mmol), and dry dimethylformamide (DMF, 25 mL).
-
Reagent Addition: Add ethyl acetoacetate (1.4 mL, 11 mmol) to the suspension.
-
Thermal Reaction: Heat the mixture to 100-110°C with vigorous stirring for 12-16 hours. The reaction involves an initial O-alkylation followed by an intramolecular cyclization (e.g., a Thorpe-Ziegler type reaction).
-
Work-up: After cooling to room temperature, pour the reaction mixture into ice-water (150 mL).
-
Precipitation and Isolation: A solid product will precipitate. If precipitation is incomplete, acidify the mixture with dilute acetic acid to a pH of ~6.
-
Purification: Collect the crude product by vacuum filtration, wash extensively with water to remove DMF and salts, and then dry. Recrystallization from ethanol or a similar solvent will afford the pure furo[2,3-d]pyrimidine product.
Causality and Mechanistic Insight:
-
Potassium Carbonate: A moderately strong base sufficient to deprotonate the pyrimidin-4-ol, forming an oxygen nucleophile. This attacks the C6-chloro position in an intramolecular fashion after an initial reaction with ethyl acetoacetate, or it facilitates the reaction by deprotonating the β-keto ester.
-
DMF: A polar aprotic solvent that is ideal for SNAr reactions, as it effectively solvates cations while leaving the nucleophile relatively free and reactive. Its high boiling point is also suitable for the required reaction temperature.
-
Intramolecular Cyclization: The heat applied drives the ring-closing reaction, where the enolate of the attached acetoacetate moiety attacks the C5 position of the pyrimidine ring, followed by dehydration to form the aromatic furan ring.[2]
Conclusion
This compound stands out as a highly effective and versatile precursor for the synthesis of medicinally important fused heterocyclic compounds. Its well-defined reactive sites allow for the strategic and controlled construction of pyrido[2,3-d]-, thieno[2,3-d]-, and furo[2,3-d]pyrimidine cores. The protocols detailed in this guide provide a solid, mechanistically-grounded framework for researchers and drug development professionals to leverage this key building block in the discovery of novel therapeutic agents. By understanding the causality behind each experimental step, scientists can further adapt and optimize these methods to create extensive libraries of bioactive molecules.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. jocpr.com [jocpr.com]
- 4. Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, synthesis, and biological evaluation of new thieno[2,3-d] pyrimidine derivatives as targeted therapy for PI3K with molecular modelling study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound | CAS#:410530-71-1 | Chemsrc [chemsrc.com]
- 8. alchempharmtech.com [alchempharmtech.com]
- 10. 206658-81-3 | 2-Amino-6-chloropyrimidin-4(1H)-one hydrate(1:x) - AiFChem [aifchem.com]
- 11. 2-Amino-4-chloro-6-methylpyrimidine 97 5600-21-5 [sigmaaldrich.com]
- 12. Pyrido[2,3-d]pyrimidin-7(8H)-ones: Synthesis and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 13. [Synthesis of thieno[2,3-d]pyrimidine derivatives and their antifungal activities] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. ijacskros.com [ijacskros.com]
- 15. Design and synthesis of novel furan, furo[2,3-d]pyrimidine and furo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives as potential VEGFR-2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Novel furo[2,3-d]pyrimidine derivatives as PI3K/AKT dual inhibitors: design, synthesis, biological evaluation, and molecular dynamics simulation - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
Laboratory scale synthesis of 2-Amino-6-chloropyrimidin-4-ol hydrate derivatives
An Application Note and Protocol for Researchers
Laboratory-Scale Synthesis of 2-Amino-6-chloropyrimidin-4-ol Hydrate
Abstract: This document provides a comprehensive guide for the laboratory-scale synthesis of this compound, a key intermediate in the development of various pharmaceutical compounds. Pyrimidine derivatives are fundamental scaffolds in medicinal chemistry, exhibiting a wide range of biological activities, including antimicrobial, anti-inflammatory, and anti-cancer properties[1]. This protocol details a reliable three-step synthetic route, starting from the condensation of guanidine and diethyl malonate to form the pyrimidine core, followed by chlorination and subsequent selective hydrolysis. The causality behind experimental choices, safety protocols, and characterization methods are thoroughly explained to ensure reproducibility and safety.
Part 1: Synthesis Overview and Mechanism
The synthesis of 2-Amino-6-chloropyrimidin-4-ol proceeds through a well-established three-step pathway.
-
Step A: Cyclocondensation. The synthesis begins with the base-catalyzed cyclocondensation reaction between a guanidine salt (providing the N-C-N fragment) and diethyl malonate (the C-C-C fragment). This is a classic and widely used method for constructing the pyrimidine ring[1][2]. The reaction forms the stable 2-amino-4,6-dihydroxypyrimidine intermediate.
-
Step B: Dichlorination. The hydroxyl groups of the dihydroxypyrimidine are then converted to chloro groups using a strong chlorinating agent, typically phosphorus oxychloride (POCl₃). This reaction proceeds via nucleophilic attack of the hydroxyl groups on the phosphorus atom, followed by elimination to yield 2-amino-4,6-dichloropyrimidine[3][4]. An acid scavenger, such as an amine base, is often used to neutralize the HCl byproduct[4].
-
Step C: Selective Monohydrolysis. The final step involves the selective nucleophilic aromatic substitution (SNAr) of one chlorine atom on the 2-amino-4,6-dichloropyrimidine intermediate. By carefully controlling the stoichiometry of a nucleophile, such as sodium hydroxide, one of the chlorine atoms (at the C4 or C6 position) is replaced by a hydroxyl group, yielding the desired 2-Amino-6-chloropyrimidin-4-ol[5][6]. The presence of the amino group at the C2 position influences the regioselectivity of this hydrolysis.
Overall Reaction Scheme
Caption: Overall synthetic pathway from starting materials to the final product.
Part 2: Materials and Equipment
Reagents and Chemicals
| Reagent | Formula | CAS No. | Purity | Supplier | Notes |
| Guanidine Carbonate | (CH₅N₃)₂·H₂CO₃ | 593-85-1 | ≥99% | Sigma-Aldrich | Harmful if swallowed, eye/skin irritant[7][8][9]. |
| Diethyl malonate | C₇H₁₂O₄ | 105-53-3 | ≥99% | Sigma-Aldrich | |
| Ethanol | C₂H₅OH | 64-17-5 | Anhydrous, 200 proof | Sigma-Aldrich | |
| Sodium Metal | Na | 7440-23-5 | Sigma-Aldrich | Reacts violently with water. | |
| Phosphorus oxychloride | POCl₃ | 10025-87-3 | ≥99% | Sigma-Aldrich | Corrosive, reacts violently with water. |
| N,N-Dimethylaniline | C₈H₁₁N | 121-69-7 | ≥99.5% | Sigma-Aldrich | Toxic, handle with care. |
| Sodium Hydroxide | NaOH | 1310-73-2 | Pellets, ≥97% | Sigma-Aldrich | Corrosive. |
| Hydrochloric Acid | HCl | 7647-01-0 | 37% (concentrated) | Sigma-Aldrich | Corrosive. |
| Deionized Water | H₂O | 7732-18-5 | Millipore |
Equipment
-
Three-neck round-bottom flasks (500 mL, 250 mL)
-
Reflux condenser and heating mantle
-
Magnetic stirrer and stir bars
-
Dropping funnel
-
Ice bath
-
Rotary evaporator
-
Büchner funnel and vacuum flask
-
pH meter or pH indicator strips
-
Standard laboratory glassware (beakers, graduated cylinders, etc.)
-
Melting point apparatus
-
FTIR and NMR spectrometers for characterization
Part 3: Detailed Experimental Protocols
Workflow Overview
Caption: Step-by-step experimental workflow for the synthesis.
Step A: Synthesis of 2-Amino-4,6-dihydroxypyrimidine
Causality: This step builds the core pyrimidine ring structure. Sodium ethoxide is prepared in situ from sodium metal and ethanol to act as a strong base, deprotonating the diethyl malonate to initiate the condensation with guanidine[10].
-
Preparation of Sodium Ethoxide: In a 500 mL three-neck flask equipped with a reflux condenser and a dropping funnel, add 150 mL of anhydrous ethanol. Carefully add small, freshly cut pieces of sodium metal (11.5 g, 0.5 mol) portion-wise to the ethanol. The reaction is exothermic; allow the reaction to proceed until all the sodium has dissolved completely.
-
Reaction Setup: To the freshly prepared sodium ethoxide solution, add guanidine carbonate (45.0 g, 0.25 mol). Stir the mixture for 15 minutes to ensure homogeneity.
-
Addition of Diethyl Malonate: Add diethyl malonate (40.0 g, 0.25 mol) dropwise to the stirring suspension over 30 minutes.
-
Reflux: Heat the reaction mixture to reflux using a heating mantle and maintain reflux for 6-8 hours. A thick white precipitate will form.
-
Work-up and Isolation: After reflux, cool the mixture to room temperature. Pour the mixture into 500 mL of cold water and stir until the solid dissolves. Acidify the solution to pH 5-6 with concentrated HCl. A white precipitate of 2-amino-4,6-dihydroxypyrimidine will form.
-
Purification: Filter the precipitate using a Büchner funnel, wash thoroughly with cold deionized water, followed by a small amount of cold ethanol. Dry the product in a vacuum oven at 80°C.
Step B: Synthesis of 2-Amino-4,6-dichloropyrimidine
Causality: Phosphorus oxychloride serves as both the chlorinating agent and the solvent. N,N-dimethylaniline is used as a tertiary amine base to trap the HCl gas generated during the reaction, driving the equilibrium towards the product[4]. The reaction is performed under anhydrous conditions as POCl₃ reacts violently with water.
-
Reaction Setup: (Perform this step in a certified fume hood) . To a 250 mL flask, add the dried 2-amino-4,6-dihydroxypyrimidine (12.7 g, 0.1 mol) from Step A. Carefully add phosphorus oxychloride (75 mL, 0.8 mol).
-
Addition of Base: While stirring the mixture in an ice bath, slowly add N,N-dimethylaniline (25.5 g, 0.21 mol) dropwise, keeping the temperature below 20°C.
-
Heating: After the addition is complete, heat the mixture to 105-110°C and maintain this temperature for 3 hours.
-
Work-up and Isolation: Cool the reaction mixture to room temperature. (Extreme Caution: Exothermic and releases HCl gas) . Slowly and carefully pour the reaction mixture onto 500 g of crushed ice with vigorous stirring.
-
Precipitation: Continue stirring for 1 hour. Neutralize the solution by slowly adding a 50% NaOH solution until the pH is approximately 8-9, keeping the temperature below 20°C with an ice bath. A solid precipitate will form.
-
Purification: Filter the crude 2-amino-4,6-dichloropyrimidine, wash it extensively with cold water until the washings are neutral, and dry it under vacuum.
Step C: Synthesis of this compound
Causality: This is a regioselective hydrolysis where one mole of NaOH is used to replace one chlorine atom. The reaction is typically run at room temperature to favor monosubstitution over disubstitution[5]. The final product precipitates from the aqueous solution upon completion.
-
Reaction Setup: In a 250 mL beaker, suspend the dried 2-amino-4,6-dichloropyrimidine (16.3 g, 0.1 mol) in 100 mL of deionized water.
-
Addition of Base: While stirring vigorously at room temperature, add a solution of sodium hydroxide (4.0 g, 0.1 mol) in 50 mL of water dropwise over 1 hour.
-
Reaction: Continue stirring the mixture at room temperature for an additional 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Isolation: The product, 2-Amino-6-chloropyrimidin-4-ol, will precipitate out of the solution. Filter the solid using a Büchner funnel.
-
Purification: Wash the collected solid with an ample amount of cold deionized water, followed by a rinse with cold ethanol.
-
Drying: Dry the final product in a desiccator or a vacuum oven at a low temperature (40-50°C) to obtain 2-Amino-6-chloropyrimidin-4-ol as its hydrate.
Part 4: Characterization
The identity and purity of the final product should be confirmed using standard analytical techniques.
| Analysis | Expected Result |
| Appearance | White to off-white crystalline solid |
| Melting Point | >300 °C |
| FTIR (KBr, cm⁻¹) | ~3400-3100 (N-H, O-H str.), ~1650 (C=O str.), ~1600 (C=N, C=C str.), ~780 (C-Cl str.) |
| ¹H NMR (DMSO-d₆, δ ppm) | ~11.0 (br s, 1H, OH), ~6.5 (br s, 2H, NH₂), ~5.8 (s, 1H, pyrimidine-H) |
| ¹³C NMR (DMSO-d₆, δ ppm) | ~165.0 (C=O), ~162.0 (C-NH₂), ~158.0 (C-Cl), ~95.0 (C-H) |
Part 5: Safety and Handling
Adherence to strict safety protocols is mandatory for this synthesis due to the hazardous nature of the reagents involved.
-
General Precautions: All steps should be performed in a well-ventilated fume hood. Personal Protective Equipment (PPE), including a flame-retardant lab coat, safety goggles, and chemical-resistant gloves, must be worn at all times[9][11].
-
Guanidine Carbonate: Harmful if ingested and causes serious eye and skin irritation[7][8]. Avoid dust formation and inhalation[8][12]. Handle in accordance with good industrial hygiene and safety practices[11].
-
Phosphorus Oxychloride (POCl₃): Highly corrosive and toxic. Reacts violently with water, releasing heat and toxic HCl gas. Handle with extreme care under anhydrous conditions. Use appropriate respiratory protection if necessary.
-
Sodium Metal: Highly flammable and reacts explosively with water. Handle under an inert liquid (like mineral oil) and use forceps for transfer.
-
Sodium Hydroxide & Hydrochloric Acid: Both are highly corrosive. Avoid contact with skin and eyes. Work near an eyewash station and safety shower.
-
Waste Disposal: Dispose of all chemical waste according to institutional and local environmental regulations. Do not empty chemical waste into drains[12].
Part 6: Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| Low yield in Step A | Incomplete reaction; moisture in ethanol reacting with sodium. | Ensure anhydrous ethanol is used. Increase reflux time. Ensure all sodium has reacted before adding other reagents. |
| Low yield in Step B | Insufficient heating; premature quenching. | Ensure the reaction temperature reaches and is maintained at 105-110°C. Pour onto ice slowly to prevent loss of product due to vigorous reaction. |
| Formation of disubstituted product in Step C | Excess NaOH used; reaction temperature too high. | Use a stoichiometric amount of NaOH. Maintain the reaction at room temperature and monitor carefully by TLC. |
| Product is an oil or sticky solid | Impurities present; incomplete drying. | Recrystallize the product from a suitable solvent (e.g., ethanol/water mixture). Ensure the product is thoroughly dried under vacuum. |
References
- 1. researchgate.net [researchgate.net]
- 2. bu.edu.eg [bu.edu.eg]
- 3. US5563270A - Process for the preparation of 2-amino-4,6-dichloro-pyrimidine - Google Patents [patents.google.com]
- 4. US5698695A - Process for preparing 2-amino-4,6-dichloropyrimidine - Google Patents [patents.google.com]
- 5. mdpi.com [mdpi.com]
- 6. US20060035913A1 - Method for the production of 2-amino-4-chloro-6-alkoxypyrimidines - Google Patents [patents.google.com]
- 7. Exploring the Uses and Safety Considerations of Guanidine Carbonate_Chemicalbook [chemicalbook.com]
- 8. cdhfinechemical.com [cdhfinechemical.com]
- 9. geneseo.edu [geneseo.edu]
- 10. CN101003511B - Method for preparing 2-amino-4,6-dichloro-5-formylaminopyrimidine - Google Patents [patents.google.com]
- 11. fishersci.it [fishersci.it]
- 12. stobec.com [stobec.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-Amino-6-chloropyrimidin-4-ol Hydrate
Answering the user's request to create a technical support center with troubleshooting guides and FAQs for the synthesis of 2-Amino-6-chloropyrimidin-4-ol hydrate.
Welcome to the technical support guide for the synthesis of this compound. This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges and side reactions encountered during this multi-step synthesis. Our goal is to provide not just protocols, but the underlying chemical principles to empower you to troubleshoot and optimize your experimental outcomes.
The synthesis of this compound is a foundational process for accessing a variety of important chemical scaffolds. The most common route involves two key stages: the condensation of guanidine with a diethyl malonate derivative to form 2-amino-4,6-dihydroxypyrimidine, followed by a selective chlorination and subsequent hydrolysis. Each step presents unique challenges where side reactions can occur, impacting yield and purity. This guide will address these issues in a practical, question-and-answer format.
Frequently Asked Questions (FAQs) & Troubleshooting
Section 1: Issues in the Formation of the Pyrimidine Core
Question 1: My yield of 2-amino-4,6-dihydroxypyrimidine is low. What are the common causes?
Low yields in the initial cyclization step often trace back to three main factors: the quality of reagents, the effectiveness of the base, and reaction conditions.
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Reagent Quality: Guanidine hydrochloride is typically used, requiring the in situ formation of free guanidine by a strong base. The base, commonly sodium ethoxide, is highly sensitive to moisture. Ensure you are using anhydrous ethanol and freshly prepared or properly stored sodium ethoxide.
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Base Stoichiometry: A sufficient amount of base is crucial to first deprotonate the ethanol to form the ethoxide catalyst, and then to neutralize the guanidine hydrochloride to generate the free guanidine nucleophile. Inadequate base will result in unreacted starting materials. A typical procedure involves dissolving metallic sodium in absolute ethanol to ensure a potent, anhydrous base is present.[1]
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Reaction Kinetics: The condensation reaction requires adequate time and temperature to proceed to completion. Ensure the mixture is stirred efficiently to maintain homogeneity. While the reaction is often run at room temperature after initial mixing, gentle heating can sometimes drive the reaction forward, though this may also increase the potential for side reactions.
Troubleshooting Workflow: Low Yield of 2-amino-4,6-dihydroxypyrimidine
Caption: Troubleshooting logic for low yield in the initial cyclization step.
Section 2: Challenges During the Chlorination Step
The conversion of 2-amino-4,6-dihydroxypyrimidine to the chlorinated intermediate is the most critical and problematic stage. The typical reagent is phosphorus oxychloride (POCl₃), often with a tertiary amine base like triethylamine or N,N-dimethylaniline to act as an acid scavenger.[2][3]
Question 2: I'm observing multiple products after chlorination with POCl₃. What are the likely side products?
The reaction of the dihydroxypyrimidine with POCl₃ is complex. Besides the desired 2-amino-4,6-dichloropyrimidine (which is the precursor to your target molecule), several side products can form.
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Incomplete Chlorination: The most common issue is the formation of the mono-chlorinated intermediate, 2-amino-6-chloropyrimidin-4-ol . This occurs when the reaction time is too short, the temperature is too low, or an insufficient amount of POCl₃ is used.
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Phosphoramidic Dichloride Formation: The amino group can react with POCl₃, especially under harsh conditions, to form 4,6-dichloro-2-pyrimidinylphosphoramidic dichloride . This impurity is particularly problematic as it can be carried through workup and complicate purification. One patent explicitly identifies this byproduct, highlighting the need for controlled hydrolysis conditions during workup to convert it back to the desired 2-amino product.[4]
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Dimerization/Oligomerization: Although less common under these conditions than in photochemical reactions, intermolecular reactions can lead to dimers or oligomers, especially if reaction temperatures are excessive. This can result in insoluble, tar-like materials that reduce yield and are difficult to characterize.[5]
Table 1: Common Side Products in the Chlorination of 2-amino-4,6-dihydroxypyrimidine
| Side Product Name | Structure | Formation Conditions | Identification Notes (Expected) |
| 2-Amino-6-chloropyrimidin-4-ol | ![]() | Insufficient POCl₃, low temperature, or short reaction time. | Higher polarity than the dichloro product on TLC. Mass spec will show a single chlorine isotope pattern and loss of one Cl. |
| 4,6-Dichloro-2-pyrimidinylphosphoramidic dichloride | ![]() | Excess POCl₃, high temperatures, prolonged reaction times.[4] | Significantly different NMR spectrum. Highly reactive to moisture. Mass spec will show a fragment corresponding to the P(O)Cl₂ group. |
| Dimerization Products | ![]() | Very high temperatures, prolonged heating. | Often insoluble. May appear as baseline material on TLC/LCMS. High molecular weight peaks in mass spec. |
(Note: Placeholder images are used for structures. In a real application, these would be chemical drawings.)
Question 3: How can I minimize the formation of the phosphoramidic dichloride impurity?
Controlling the reaction parameters is key.
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Temperature Control: The reaction should be conducted within a specific temperature range, typically between 50-80°C.[2] Avoid excessive heating or prolonged refluxing at high temperatures, which favors reaction at the amino group.[3]
-
Stoichiometry of Amine Base: The use of a tertiary amine base like triethylamine is crucial. It scavenges the HCl generated during the reaction, preventing it from protonating the starting material and deactivating it. The molar ratio of the amine base to the dihydroxypyrimidine is typically in the range of 2:1 to 3:1.[2]
-
Controlled Workup: The workup procedure is critical. The reaction mixture is typically quenched by carefully pouring it onto ice or into cold water. This hydrolyzes the excess POCl₃. A subsequent, carefully controlled heating step (e.g., 45-50°C for a few hours) can be employed to hydrolyze the phosphoramidic dichloride byproduct back to the desired 2-amino-4,6-dichloropyrimidine.[4] The pH must then be carefully adjusted to precipitate the product.[2]
Impurity Formation Pathway
Caption: Reaction pathways showing the formation of the desired product and key impurities.
Section 3: Issues During Hydrolysis and Isolation
The final step is the selective hydrolysis of one chlorine atom from 2-amino-4,6-dichloropyrimidine to yield the target 2-amino-6-chloropyrimidin-4-ol.
Question 4: The final product is contaminated with the dihydroxy starting material and the dichloro intermediate. How do I improve selectivity?
This is a classic challenge of selective hydrolysis. The goal is to replace one chlorine without replacing the second or leaving the dichloro starting material unreacted.
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Control of pH and Temperature: The hydrolysis is highly dependent on pH and temperature. The reaction is typically performed by adjusting the pH of an aqueous suspension of the dichloro-intermediate. Fine-tuning the pH (often to a weakly acidic range of 2.5 to 4) and temperature (e.g., 40-60°C) is necessary to find the optimal window for mono-hydrolysis.[2]
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Reaction Time: Monitor the reaction closely using a suitable analytical technique like HPLC or TLC. Stopping the reaction at the point of maximum formation of the mono-hydrolyzed product is essential to prevent over-hydrolysis back to the dihydroxy pyrimidine.
-
Purification: If the reaction cannot be driven to full selectivity, careful purification is required. Recrystallization is often the most effective method for removing both the more polar dihydroxy impurity and the less polar dichloro starting material. The choice of solvent system for recrystallization will be critical and may require some screening.
Experimental Protocols
Protocol 1: General Procedure for Chlorination of 2-amino-4,6-dihydroxypyrimidine
This is a representative protocol synthesized from multiple sources and should be adapted and optimized for your specific scale and equipment.[2][3][4]
-
To a reaction vessel equipped with a reflux condenser and mechanical stirrer, charge phosphorus oxychloride (POCl₃, 3-5 molar equivalents).
-
Carefully add 2-amino-4,6-dihydroxypyrimidine (1.0 eq.).
-
Slowly add triethylamine (2.0-2.5 eq.) to the stirred suspension, maintaining the temperature between 55-65°C.
-
After the addition is complete, heat the reaction mixture to 70-80°C for 2-4 hours, monitoring by TLC or LCMS for the disappearance of starting material.
-
Cool the reaction mixture to room temperature and distill off the excess POCl₃ under vacuum.
-
Crucially and with extreme caution , pour the cooled, thick residue onto a stirred mixture of ice and water.
-
Adjust the temperature of the aqueous suspension to 45-50°C and stir for 2-3 hours to ensure hydrolysis of any phosphoramidic dichloride byproduct.
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Cool the mixture and carefully adjust the pH to ~3.0-4.0 with a 20-50% NaOH solution to precipitate the 2-amino-4,6-dichloropyrimidine intermediate.
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Filter the solid, wash with water, and dry.
References
- 1. 5-Substituted 2-amino-4,6-dihydroxypyrimidines and 2-amino-4,6-dichloropyrimidines: synthesis and inhibitory effects on immune-activated nitric oxide production - PMC [pmc.ncbi.nlm.nih.gov]
- 2. US5563270A - Process for the preparation of 2-amino-4,6-dichloro-pyrimidine - Google Patents [patents.google.com]
- 3. US5698695A - Process for preparing 2-amino-4,6-dichloropyrimidine - Google Patents [patents.google.com]
- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 5. Mono- and Diamination of 4,6-Dichloropyrimidine, 2,6-Dichloropyrazine and 1,3-Dichloroisoquinoline with Adamantane-Containing Amines - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of 2-Amino-6-chloropyrimidin-4-ol Hydrate
Welcome to the technical support center for the purification of crude 2-Amino-6-chloropyrimidin-4-ol hydrate. This guide is designed for researchers, scientists, and professionals in drug development. Here, we address common challenges and provide practical, field-proven solutions to help you achieve high purity for your compound.
I. Understanding the Compound and Potential Impurities
Before diving into purification protocols, it's crucial to understand the nature of this compound and the likely impurities you may encounter. The synthetic route often dictates the impurity profile. Common synthesis pathways may involve the chlorination of a corresponding hydroxyl-pyrimidine precursor.
FAQs: Compound Characteristics and Impurity Profile
Q1: What are the most common impurities in crude this compound?
A1: While the exact impurity profile depends on the specific synthetic route, you can generally expect to find:
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Unreacted Starting Materials: Such as the precursor 2-amino-4,6-dihydroxypyrimidine.
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Over-chlorinated Byproducts: For instance, 2-amino-4,6-dichloropyrimidine, if a strong chlorinating agent is used.
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Isomers: Positional isomers formed during the synthesis.
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Solvent Residues: Residual solvents from the reaction and initial work-up.
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Degradation Products: The compound may degrade under harsh pH or high-temperature conditions.
Q2: How does the hydrate form of this compound affect purification?
A2: The presence of water molecules in the crystal lattice (hydrate) can influence its solubility characteristics. When selecting a recrystallization solvent, it is important to consider how the solvent interacts with this bound water. In some cases, the hydrate may be stable in certain organic solvents, while in others, the water may be removed, leading to the crystallization of the anhydrous form.
II. Purification Strategies: Recrystallization
Recrystallization is often the most effective and scalable method for purifying crystalline solids like this compound. The success of this technique hinges on selecting an appropriate solvent system.
Troubleshooting Recrystallization
Q1: I'm having trouble finding a suitable single solvent for recrystallization. What should I do?
A1: It is common for a single solvent to not have the ideal solubility profile (highly soluble when hot, poorly soluble when cold). In such cases, a mixed-solvent system is recommended. A good starting point is to use a "good" solvent in which the compound is highly soluble and a "poor" solvent in which it is sparingly soluble.
Recommended Solvent Systems to Screen:
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Ethanol/Water
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Methanol/Water
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N,N-Dimethylformamide (DMF)/Water
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Acetic Acid/Water
Experimental Protocol: Mixed-Solvent Recrystallization
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Dissolution: In a flask, dissolve the crude this compound in the minimum amount of the "good" solvent (e.g., ethanol) at an elevated temperature (near the solvent's boiling point).
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.
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Addition of "Poor" Solvent: While the solution is still hot, add the "poor" solvent (e.g., water) dropwise until the solution becomes slightly turbid.
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Clarification: Add a few drops of the "good" solvent back into the solution until it becomes clear again.
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Cooling and Crystallization: Allow the solution to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation.
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Isolation and Drying: Collect the crystals by filtration, wash them with a small amount of the cold "poor" solvent, and dry them under vacuum.
Q2: My compound "oils out" during recrystallization instead of forming crystals. How can I prevent this?
A2: "Oiling out" occurs when the compound's melting point is lower than the boiling point of the solvent, or when the solution is supersaturated. To mitigate this:
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Use a larger volume of solvent: This keeps the compound from becoming supersaturated.
-
Lower the crystallization temperature: Try a solvent system with a lower boiling point.
-
Induce crystallization: Scratch the inside of the flask with a glass rod or add a seed crystal.
Logical Workflow for Recrystallization Solvent Selection
Caption: Workflow for selecting a suitable recrystallization solvent system.
III. Purification Strategies: Column Chromatography
For challenging separations or when a very high degree of purity is required, column chromatography can be an effective alternative or a complementary step to recrystallization.
FAQs: Column Chromatography
Q1: What stationary phase and mobile phase should I use for purifying this compound?
A1: Given the polar nature of your compound, a normal-phase silica gel column is a good starting point. For the mobile phase, a mixture of a non-polar solvent and a polar solvent is typically used.
Recommended Starting Conditions:
-
Stationary Phase: Silica Gel (230-400 mesh)
-
Mobile Phase: A gradient of ethyl acetate in hexanes, with a small percentage of methanol or triethylamine to improve peak shape and reduce tailing.
Experimental Protocol: Column Chromatography
-
Column Packing: Prepare a slurry of silica gel in the initial mobile phase (e.g., 9:1 Hexanes:Ethyl Acetate) and pack the column.
-
Sample Loading: Dissolve the crude compound in a minimal amount of the mobile phase or a slightly stronger solvent and adsorb it onto a small amount of silica gel. Once the solvent is evaporated, load the dried silica onto the top of the column.
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Elution: Begin eluting with the initial mobile phase, gradually increasing the polarity (e.g., by increasing the percentage of ethyl acetate and then adding methanol) to elute your compound and any more polar impurities.
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Fraction Collection: Collect fractions and analyze them by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to identify the fractions containing the pure product.
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Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure.
Decision Tree for Purification Method Selection
Caption: Decision tree for choosing the appropriate purification method.
IV. Purity Assessment
It is essential to assess the purity of your final product to ensure it meets the required specifications.
Q1: What are the best analytical methods for determining the purity of this compound?
A1: A combination of analytical techniques is often best for a comprehensive purity assessment:
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High-Performance Liquid Chromatography (HPLC): This is a highly sensitive method for quantifying the purity and detecting related impurities. A reverse-phase C18 column with a mobile phase of acetonitrile and water (with a modifier like formic acid or phosphoric acid) is a common starting point.[1][2]
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Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of the compound and detect impurities with different chemical structures.
-
Mass Spectrometry (MS): This technique confirms the molecular weight of the compound and can help in identifying unknown impurities.
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Melting Point Analysis: A sharp melting point range is indicative of high purity.
Data Summary Table
| Technique | Purpose | Typical Conditions |
| HPLC | Purity quantification and impurity profiling | Column: C18; Mobile Phase: Acetonitrile/Water gradient; Detection: UV |
| ¹H NMR | Structural confirmation and impurity identification | Solvent: DMSO-d₆ or D₂O |
| MS | Molecular weight confirmation | Ionization: Electrospray Ionization (ESI) |
| Melting Point | Purity indication | Compare observed range to literature value |
V. Final Considerations
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Activated Charcoal: If your crude product is colored, you can use a small amount of activated charcoal during the recrystallization process (before hot filtration) to remove colored impurities.[3]
-
Stability: Be mindful of the compound's stability. Avoid prolonged exposure to high temperatures or strong acids/bases, which could lead to degradation.
This guide provides a comprehensive starting point for the purification of this compound. Remember that optimization of these methods will likely be necessary based on your specific crude material and purity requirements.
References
- 1. Separation of 2-Amino-4-chloro-6-methylpyrimidine on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 2. HPLC Method for Analysis of 4-Amino-2-chloropyridine on Primesep 100 Column | SIELC Technologies [sielc.com]
- 3. DE10249946B4 - Process for the preparation of 2-amino-4-chloro-6-alkoxypyrimidines - Google Patents [patents.google.com]
Technical Support Center: Troubleshooting Low Yield in 2-Amino-6-chloropyrimidin-4-ol Hydrate Synthesis
Welcome to the technical support center for the synthesis of 2-Amino-6-chloropyrimidin-4-ol hydrate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during this reaction. Here, we provide in-depth troubleshooting advice and frequently asked questions to help you optimize your reaction yields and obtain a high-purity product.
I. Reaction Overview: The Chlorination of 2-Amino-4,6-dihydroxypyrimidine
The synthesis of this compound typically involves the partial chlorination of 2-Amino-4,6-dihydroxypyrimidine using a chlorinating agent, most commonly phosphorus oxychloride (POCl₃). This reaction is a critical step in the synthesis of various pharmaceutical intermediates. However, achieving a high yield of the mono-chloro product can be challenging due to the potential for over-chlorination to 2-Amino-4,6-dichloropyrimidine and other side reactions.
Figure 1. Reaction scheme for the synthesis of this compound, highlighting the desired product and potential side products.
II. Troubleshooting Guide
This section addresses specific issues you may encounter during your synthesis, providing explanations and actionable solutions.
Q1: My reaction yields are consistently low, with a significant amount of starting material remaining. What are the likely causes and how can I improve conversion?
A1: Low conversion is a common issue and can often be attributed to several factors related to reaction conditions and reagent stoichiometry.
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Insufficient Chlorinating Agent: The molar ratio of phosphorus oxychloride (POCl₃) to your starting material, 2-Amino-4,6-dihydroxypyrimidine, is critical. While an excess of POCl₃ can lead to over-chlorination, an insufficient amount will result in incomplete conversion.
-
Recommendation: Carefully control the stoichiometry. Start with a POCl₃ to substrate molar ratio of around 2.8:1 to 5:1, as suggested in related dichlorination procedures which can be adapted for mono-chlorination with careful monitoring.[1]
-
-
Inadequate Temperature or Reaction Time: The reaction requires sufficient thermal energy to proceed.
-
Recommendation: Ensure your reaction is heated to an appropriate temperature, typically in the range of 55-70°C.[1] Monitor the reaction progress using a suitable analytical technique like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to determine the optimal reaction time. Insufficient heating time will lead to incomplete reaction.
-
-
Ineffective Acid Scavenger: The reaction generates hydrochloric acid (HCl) as a byproduct, which can interfere with the reaction. An acid scavenger, typically a tertiary amine like N,N-dimethylaniline or triethylamine, is used to neutralize the HCl.
-
Recommendation: The choice and amount of base are crucial. The molar ratio of the base to the starting pyrimidine should be in the range of 1.7:1 to 2.5:1.[1] Ensure the base is added slowly to control the exotherm.
-
| Parameter | Recommended Range | Rationale |
| POCl₃:Substrate Ratio | 2.8:1 to 5:1 | Balances conversion with the risk of over-chlorination. |
| Base:Substrate Ratio | 1.7:1 to 2.5:1 | Effectively neutralizes HCl byproduct without causing side reactions. |
| Temperature | 55 - 70°C | Provides sufficient activation energy for the reaction. |
| Reaction Time | Monitor by TLC/HPLC | Ensures the reaction goes to completion without significant byproduct formation. |
Q2: I am observing a significant amount of the di-chloro byproduct, 2-Amino-4,6-dichloropyrimidine. How can I favor the formation of the mono-chloro product?
A2: The formation of the di-chloro byproduct is a result of over-chlorination. To favor the mono-chloro product, you need to carefully control the reaction conditions.
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Control Stoichiometry: The most critical factor is the amount of POCl₃ used.
-
Recommendation: Use a lower molar ratio of POCl₃ to the starting material. You may need to perform optimization experiments starting from a 1.5:1 ratio and gradually increasing it while monitoring the product distribution.
-
-
Temperature Control: Higher temperatures can promote the second chlorination.
-
Recommendation: Maintain the reaction temperature at the lower end of the effective range (e.g., 55-60°C) and monitor the reaction closely.[1]
-
-
Reaction Time: Allowing the reaction to proceed for too long can also lead to the formation of the di-chloro product.
-
Recommendation: Monitor the reaction progress frequently. Once the desired mono-chloro product is the major component, quench the reaction to prevent further chlorination.
-
References
Technical Support Center: Enhancing the Purity of 2-Amino-6-chloropyrimidin-4-ol Hydrate Derivatives
Welcome to the technical support center dedicated to addressing the purification challenges associated with 2-Amino-6-chloropyrimidin-4-ol hydrate and its analogs. These pyrimidine derivatives are crucial building blocks in medicinal chemistry and drug development. Achieving high purity is not merely a matter of protocol but a critical determinant of downstream success, influencing reaction yields, biological activity, and regulatory compliance.
This guide is structured to provide immediate, actionable solutions to common and complex purification issues. It moves from frequently asked questions to in-depth troubleshooting scenarios, complete with validated experimental protocols. The underlying chemical principles are explained to empower you, the researcher, to make informed decisions and adapt these methods to your specific derivative.
Section 1: Frequently Asked Questions (FAQs)
This section addresses high-level inquiries that researchers frequently encounter when working with this class of compounds.
Q1: What are the most common impurities I should expect when synthesizing this compound derivatives? A1: Impurities typically originate from the starting materials or side reactions during synthesis. Common contaminants include unreacted starting materials like 2,4-diamino-6-hydroxypyrimidine, residual chlorinating agents such as phosphorus oxychloride, and regioisomers formed during substitution reactions.[1][2] Degradation products can also arise if the compound is unstable under the reaction or work-up conditions.[1]
Q2: What are the primary methods for purifying these derivatives? A2: The most effective purification techniques are recrystallization, column chromatography, and acid-base extraction.[3][4][5] The choice depends on the scale of your synthesis, the physical properties of your compound (e.g., solid vs. oil), and the nature of the impurities you need to remove.
Q3: How can I accurately assess the purity of my final product? A3: A combination of analytical techniques is essential for a comprehensive purity assessment. High-Performance Liquid Chromatography (HPLC) is the gold standard for quantitative analysis of purity.[1][6] For structural confirmation and identification of any remaining impurities, Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Mass Spectrometry (MS), and Infrared (IR) spectroscopy are indispensable.[1][7][8]
Q4: My compound is a hydrate. How does this affect the purification strategy? A4: The presence of a hydrate means that water molecules are incorporated into the crystal lattice. This is important during recrystallization, as the choice of solvent can affect the hydration state.[9] For techniques like acid-base extraction, the compound's solubility in aqueous media is a given. However, be mindful that heating a hydrate can cause it to lose water, potentially changing its physical properties. Always confirm the final structure, including the hydration state, using analytical methods like thermal analysis or NMR in a dry solvent.
Section 2: In-Depth Troubleshooting Guides
This section provides detailed solutions to specific experimental challenges in a question-and-answer format.
Q1: My HPLC analysis shows several small, persistent baseline impurities that I can't remove with column chromatography. What's happening and how can I fix it? A1: This issue often points to the presence of highly polar impurities or trace amounts of reagents that are not effectively separated on standard silica gel. The amino and hydroxyl groups on the pyrimidine ring make the parent compound quite polar, and any related by-products are likely to be polar as well.
-
Causality: Standard silica chromatography may not have sufficient resolving power for closely related polar compounds. Additionally, residual acidic or basic catalysts from the reaction can streak on the column, appearing as baseline noise.
-
Solution: Acid-Base Extraction. An acid-base extraction is an excellent technique to remove acidic or basic impurities.[5][10] Since your target compound has both a basic amino group and an acidic hydroxyl/amide tautomer, its solubility can be manipulated by adjusting the pH. You can selectively pull your compound into an aqueous layer, leaving neutral organic impurities behind, and then precipitate it out by readjusting the pH.[4][11]
Q2: I am trying to purify my product via recrystallization, but it keeps "oiling out" instead of forming crystals. What should I do? A2: "Oiling out" occurs when a compound comes out of solution as a liquid rather than a solid crystal lattice. This typically happens when the solution is supersaturated at a temperature above the melting point of the impure solid or when the impurity concentration is too high, disrupting crystal formation.
-
Causality: The solubility curve of your compound in the chosen solvent is likely too steep, or the solvent's boiling point is too high relative to your compound's melting point.
-
Solutions:
-
Change the Solvent System: Use a two-solvent system. Dissolve your compound in a minimal amount of a "good" solvent (in which it is highly soluble) at an elevated temperature. Then, slowly add a "poor" solvent (in which it is sparingly soluble) dropwise until you see persistent cloudiness (the saturation point). Allow this solution to cool slowly.[12]
-
Lower the Cooling Temperature: After dissolving, allow the solution to cool to room temperature very slowly, then transfer it to an ice bath or a refrigerator to induce crystallization.[12]
-
Seed the Solution: Introduce a tiny, pure crystal of the desired compound (a "seed crystal") into the cooled, saturated solution. This provides a nucleation site for crystal growth to begin.[12]
-
Q3: My product recovery is very low after column chromatography. Where is my compound going? A3: Low recovery from silica gel chromatography is a common problem with polar, functionalized compounds like aminopyrimidinols.
-
Causality: The acidic nature of silica gel can lead to irreversible adsorption of basic compounds containing amino groups. The compound literally gets stuck to the column and cannot be eluted.
-
Solutions:
-
Deactivate the Silica Gel: Pre-treat the silica gel by creating a slurry with your chosen eluent and adding 1-2% triethylamine or ammonia. This neutralizes the acidic silanol groups on the silica surface, preventing strong adsorption of your basic compound.[3]
-
Switch the Stationary Phase: Consider using a different stationary phase, such as neutral or basic alumina, which is more suitable for purifying basic compounds.
-
Use a More Polar Eluent: If your compound is still not eluting, gradually increase the polarity of your mobile phase. A common gradient for such compounds is dichloromethane (DCM) with an increasing percentage of methanol (MeOH). For very polar compounds, a mobile phase of DCM/MeOH/NH₄OH can be effective.
-
Section 3: Detailed Experimental Protocols
These protocols provide step-by-step guidance for the key purification techniques discussed.
Protocol 1: Optimized Recrystallization
This protocol is designed to maximize both purity and recovery.
-
Solvent Selection: Test the solubility of your crude product in a range of solvents (e.g., ethanol, methanol, water, ethyl acetate, acetonitrile) at room temperature and at their boiling points. The ideal solvent will dissolve the compound poorly at room temperature but completely at a higher temperature.[12]
-
Dissolution: Place the crude solid in an Erlenmeyer flask with a stir bar. Add the chosen solvent dropwise while heating and stirring until the solid is completely dissolved. Use the minimum amount of hot solvent necessary.[12]
-
Hot Filtration (Optional): If there are insoluble impurities (e.g., dust, inorganic salts), perform a hot filtration through a pre-warmed funnel with fluted filter paper to remove them.
-
Cooling and Crystallization: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Do not disturb the flask during this period. Once at room temperature, you may place it in an ice bath to maximize crystal formation.[12]
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities from the crystal surfaces.
-
Drying: Dry the purified crystals under vacuum to a constant weight.
-
Purity Check: Analyze the purity of the recrystallized material using HPLC and confirm its identity with NMR or MS.[1][7]
Protocol 2: Acid-Base Extraction for Purification
This protocol leverages the amphoteric nature of 2-Amino-6-chloropyrimidin-4-ol derivatives to separate them from neutral impurities.
-
Dissolution: Dissolve the crude product in a suitable organic solvent that is immiscible with water, such as ethyl acetate or dichloromethane (DCM).
-
Acidic Wash (Removes Stronger Bases): Transfer the organic solution to a separatory funnel. Add an equal volume of dilute aqueous acid (e.g., 1M HCl). Shake the funnel vigorously, venting frequently. Allow the layers to separate. The protonated amino group will render your compound soluble in the aqueous layer.[10][13] Drain and collect the aqueous layer. Repeat the extraction on the organic layer one more time to ensure complete transfer.
-
Combine Aqueous Layers: Combine the acidic aqueous extracts, which now contain your protonated product as a salt.
-
Back-Extraction (Optional): Wash the combined aqueous layer with a fresh portion of organic solvent (e.g., ethyl acetate) to remove any residual neutral impurities that may have been carried over. Discard this organic wash.
-
Precipitation: Cool the aqueous solution in an ice bath. Slowly add a base (e.g., 1M NaOH or concentrated NH₄OH) dropwise with stirring to neutralize the solution. Monitor the pH with litmus paper or a pH meter. Your neutral product will precipitate out of the solution as its solubility in water decreases.
-
Isolation and Drying: Collect the precipitated solid by vacuum filtration, wash with cold deionized water, and dry under vacuum.
-
Purity Analysis: Confirm the purity of the final product with HPLC and NMR.[1][7]
Section 4: Data Presentation
The following table summarizes key parameters and expected outcomes for the primary purification methods. These values are illustrative and should be optimized for each specific derivative.
| Purification Method | Key Parameters | Typical Purity Achieved | Common Pitfalls |
| Recrystallization | Solvent choice, cooling rate, final temperature | >99% | Oiling out, low recovery, polymorphism[9] |
| Column Chromatography | Stationary phase (silica, alumina), eluent system | 95-99% | Irreversible adsorption, co-elution, streaking |
| Acid-Base Extraction | pH of aqueous washes, choice of organic solvent | >98% | Emulsion formation, product insolubility at neutral pH |
Section 5: Visualization of Workflows
Diagrams can clarify complex decision-making processes and chemical mechanisms.
Purification Strategy Selection Workflow
Caption: A decision workflow for selecting the optimal purification strategy.
Mechanism of Acid-Base Extraction
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. people.chem.umass.edu [people.chem.umass.edu]
- 5. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 6. Method development and validation of potent pyrimidine derivative by UV-VIS spectrophotometer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. abjar.vandanapublications.com [abjar.vandanapublications.com]
- 9. The risk of recrystallization: changes to the toxicity and morphology of pyrimethamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. youtube.com [youtube.com]
- 11. Acid-Base Extraction | Purpose, Theory & Applications - Lesson | Study.com [study.com]
- 12. youtube.com [youtube.com]
- 13. web.mnstate.edu [web.mnstate.edu]
Challenges in the scale-up of 2-Amino-6-chloropyrimidin-4-ol hydrate synthesis
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the synthesis of 2-Amino-6-chloropyrimidin-4-ol hydrate. This guide is designed for researchers, chemists, and process development professionals to navigate the complexities of scaling this synthesis from the lab bench to pilot or manufacturing scale. We will address common challenges, provide in-depth troubleshooting advice, and offer detailed protocols grounded in established chemical principles.
Overview of the Synthesis
The synthesis of 2-Amino-6-chloropyrimidin-4-ol is a critical process for the development of various pharmaceutical agents. A common synthetic route involves the selective chlorination of a dihydroxypyrimidine precursor. While this transformation may appear straightforward on a small scale, its scale-up introduces significant challenges related to reaction control, impurity management, and crystallization of the desired hydrate form.[1] Key process parameters such as temperature, reagent addition rates, and work-up conditions must be carefully controlled to ensure a robust and reproducible manufacturing process.[2]
The primary transformation typically involves:
-
Starting Material: 2-Aminopyrimidine-4,6-diol (or its tautomer).
-
Chlorinating Agent: Phosphorus oxychloride (POCl₃) is a common choice.[3][4]
-
Reaction: A selective chlorination at the 6-position.
-
Product Isolation: Controlled hydrolysis (quenching) and crystallization to isolate the target compound as a stable hydrate.
Below is a visual representation of the general troubleshooting workflow when encountering issues during scale-up.
Caption: General troubleshooting workflow for synthesis scale-up.
Troubleshooting Guide & FAQs
This section is structured to address specific problems you may encounter.
Category 1: Reaction Control & Yield
Q1: My reaction yield has dropped significantly after moving from a 1 L flask to a 50 L reactor. What are the likely causes?
A1: A drop in yield during scale-up is a common issue stemming from non-linear changes in physical parameters.[1] Key areas to investigate are:
-
Heat Transfer: Larger reactors have a lower surface-area-to-volume ratio, making heat removal less efficient.[1] An uncontrolled temperature increase (exotherm) can lead to side reactions and degradation, lowering the yield.
-
Mixing Efficiency: What works in a small flask with magnetic stirring doesn't always translate to an overhead-stirred reactor. Poor mixing can create localized "hot spots" or areas of high reagent concentration, promoting impurity formation.[2]
-
Reagent Addition Rate: A dosing time that was appropriate for a lab scale might be too fast for a large reactor, overwhelming its heat removal capacity and leading to temperature spikes.[5]
Troubleshooting Steps:
-
Verify Temperature Control: Ensure your reactor's cooling system is adequate and that the internal temperature probe is accurately placed. Compare the internal temperature profile to your lab-scale runs.
-
Evaluate Mixing: Use process modeling or consult with a chemical engineer to ensure the agitator type, speed, and baffle configuration are appropriate for your reaction mass.
-
Scale-Dependent Dosing: Re-calculate the reagent addition time based on the reactor's heat transfer capabilities, not just by linearly scaling the lab time. A longer, controlled addition is often necessary.[2]
Q2: The reaction seems to stall and never reaches full conversion, even after extended reaction times. Why?
A2: Incomplete conversion often points to issues with reactants, catalysts, or mass transfer limitations.[6]
-
Reactant Purity: The quality of raw materials can vary between batches, especially when procured in larger quantities for scale-up.[5] Impurities in the starting material can interfere with the reaction.
-
Mass Transfer: If your starting material is a slurry, inefficient agitation may prevent it from fully interacting with the chlorinating agent.
-
Stoichiometry: Ensure that the molar ratio of the chlorinating agent is sufficient. Some reagent may be consumed by trace water or other impurities in the solvent or starting materials.
Troubleshooting Steps:
-
Raw Material QC: Perform rigorous quality control on incoming batches of 2-aminopyrimidine-4,6-diol. Pay attention to water content and purity assays.
-
Solubility and Slurry: If applicable, study the solubility of your starting material in the reaction solvent. Consider particle size reduction of the starting material to improve surface area and reactivity.
-
Re-evaluate Stoichiometry: On a small scale, perform a robustness study by slightly increasing the equivalents of POCl₃ to see if conversion improves. This can help overcome losses due to trace impurities.
Category 2: Impurity Profile Management
Q3: We are observing a significant amount of a di-chloro impurity (2-Amino-4,6-dichloropyrimidine) in our crude product. How can we minimize this?
A3: The formation of the di-chloro impurity is a classic example of over-reaction and is highly sensitive to reaction conditions.
-
Causality: This side reaction is favored by excess chlorinating agent, higher temperatures, and prolonged reaction times. Localized high concentrations of POCl₃ due to poor mixing are a major contributor on scale.
Control Strategy:
-
Precise Stoichiometry: Use the minimum effective amount of POCl₃. A slight excess may be needed for full conversion, but this should be carefully optimized.
-
Strict Temperature Control: Maintain the reaction temperature within the proven acceptable range determined during lab development. Lower temperatures generally increase selectivity.
-
Controlled Addition: Add the POCl₃ subsurface (below the liquid level) at a slow, controlled rate into a well-agitated vessel. This prevents localized concentration spikes.[2]
Caption: Reaction pathway showing desired product and key impurities.
Q4: During work-up and isolation, we see an increase in the starting material, 2-aminopyrimidine-4,6-diol. What is happening?
A4: This indicates hydrolysis of the chloro group on your product, reverting it to the starting diol.
-
Causality: The C-Cl bond is susceptible to hydrolysis, especially at elevated temperatures and non-neutral pH. This is a common issue during the quenching and crystallization steps.
Control Strategy:
-
Controlled Quench: The quench step (adding the reaction mixture to water/ice) is highly exothermic and must be carefully controlled. Ensure the quench vessel is adequately cooled and that the reaction mixture is added slowly to maintain a low temperature.
-
pH Management: After quenching, the pH will be highly acidic. During neutralization, avoid "overshooting" to high pH, as basic conditions can accelerate hydrolysis. Maintain the pH within a stable, pre-determined range during crystallization.
-
Minimize Time at High Temperature: Do not hold the aqueous slurry at elevated temperatures for extended periods before or during isolation. Cool the batch promptly after the initial crystallization/digestion period.
| Impurity | Potential Cause | Recommended Control Action |
| 2-Amino-4,6-dichloropyrimidine | Over-chlorination | Reduce POCl₃ stoichiometry, lower reaction temperature, control addition rate. |
| 2-Aminopyrimidine-4,6-diol | Hydrolysis of product | Control quench temperature, maintain optimal pH during work-up, minimize time at high temps. |
| Unreacted Starting Material | Incomplete conversion | Check raw material quality, improve mixing, optimize POCl₃ charge. |
Category 3: Crystallization and Physical Properties
Q5: Our final product has inconsistent crystal morphology and a wide particle size distribution (PSD), causing issues with filtration and drying. How do we gain control?
A5: This is a classic crystallization challenge. The final physical form is dictated by the nucleation and crystal growth kinetics, which are highly dependent on process conditions.[7] An uncontrolled, rapid "crash-out" will always give poor results.
-
Causality: Key factors include the level of supersaturation, cooling rate, agitation, and solvent environment. The presence of impurities can also inhibit or alter crystal growth.
Control Strategy: Develop a Controlled Crystallization Protocol
-
Solvent Selection: Ensure you are using an appropriate solvent/anti-solvent system that provides a good solubility profile (high solubility at high temperature, low solubility at low temperature).
-
Seeding: This is the most critical step for control. Introduce a small quantity of pre-characterized seed crystals at a specific temperature and low level of supersaturation. This ensures that crystallization begins on a known template, leading to a uniform product.
-
Controlled Cooling/Anti-solvent Addition: After seeding, cool the batch slowly or add anti-solvent at a controlled rate. This allows for orderly crystal growth rather than rapid, uncontrolled nucleation.
-
Agitation: Maintain appropriate agitation to keep crystals suspended and ensure uniform temperature, but avoid high shear rates that can cause crystal breakage (attrition), leading to fines.
Q6: We are struggling to consistently isolate the correct hydrate form. What should we verify?
A6: The formation of a specific hydrate is a thermodynamic and kinetic interplay.
-
Causality: The amount of water in the crystallization medium and the temperature are the most critical factors. The drying process (temperature, vacuum, time) can also inadvertently remove the water of hydration.
Control Strategy:
-
Water Activity: Ensure the water content in your crystallization solvent system is consistent batch-to-batch.
-
Temperature Control: Isolate the product within the known stable temperature range for the desired hydrate.
-
Characterization: Use analytical techniques like X-Ray Powder Diffraction (XRPD) to confirm the crystal form, Thermogravimetric Analysis (TGA) to quantify the water content, and Dynamic Vapor Sorption (DVS) to understand its hygroscopic stability.
-
Drying Study: Develop a drying protocol with defined temperature and vacuum levels that removes residual solvents without removing the bound water of hydration.
Experimental Protocols
Protocol 1: Representative Scale-Up Synthesis (Illustrative)
Warning: This reaction involves hazardous materials like POCl₃ and is exothermic. All operations must be conducted in appropriate equipment by trained personnel with proper safety precautions.
-
Vessel Preparation: Charge a clean, dry, glass-lined reactor with 2-aminopyrimidine-4,6-diol (1.0 eq) and a suitable solvent (e.g., acetonitrile). Begin agitation.
-
Inerting: Inert the vessel with dry nitrogen.
-
Cooling: Cool the slurry to the target reaction temperature (e.g., 50-60 °C).
-
POCl₃ Addition: Slowly add phosphorus oxychloride (POCl₃, 1.1-1.5 eq) subsurface over 2-4 hours, ensuring the internal temperature does not exceed the setpoint by more than 5 °C.
-
Reaction Hold: Maintain the batch at the reaction temperature for 4-8 hours, monitoring for completion by a suitable in-process control (e.g., HPLC).
-
Transfer (Reverse Quench): Once complete, slowly transfer the reaction mixture into a separate, cooled quench vessel containing a mixture of water and ice, maintaining the quench temperature below 10 °C.
Protocol 2: Controlled Crystallization for Hydrate Form
-
pH Adjustment: After the quench, slowly add an aqueous base (e.g., 20% NaOH solution) to the acidic slurry to adjust the pH to a pre-determined range (e.g., pH 6.0-7.0), while maintaining the temperature below 20 °C.
-
Heating for Dissolution: Heat the neutralized slurry to 60-70 °C to dissolve the solids. If needed, add more water to achieve full dissolution.
-
Clarification: Perform a clarification filtration if necessary to remove any insoluble particulate matter.
-
Controlled Cooling & Seeding: Cool the solution to just below the dissolution temperature (e.g., 55 °C). Add a slurry of seed crystals (1-2% w/w) of the desired hydrate form.
-
Growth Phase: Hold at this temperature for 1-2 hours to allow the seeds to establish.
-
Slow Cool: Cool the slurry to ambient temperature (e.g., 20 °C) over a period of 4-6 hours.
-
Isolation & Washing: Filter the product and wash the cake with cold process water, followed by a displacement wash with a water-miscible solvent (e.g., acetone) if required.
-
Drying: Dry the product under vacuum at a controlled temperature (e.g., not exceeding 40-50 °C) until residual solvents are within specification, ensuring the hydrate water is retained.
References
- 1. 8 Key Challenges To Pilot Plant Scale-Up - EPIC Systems Group [epicsysinc.com]
- 2. scribd.com [scribd.com]
- 3. CN113234077B - Synthesis method of 2-amino-6-chloropurine - Google Patents [patents.google.com]
- 4. CN113754592A - Preparation method of 2, 4-diamino-6-chloropyrimidine - Google Patents [patents.google.com]
- 5. optimation.rebuildmanufacturing.com [optimation.rebuildmanufacturing.com]
- 6. benchchem.com [benchchem.com]
- 7. US5118815A - Method for crystallization of amino acids - Google Patents [patents.google.com]
Preventing decomposition of 2-Amino-6-chloropyrimidin-4-ol hydrate during reaction
Introduction: Welcome to the dedicated support center for 2-Amino-6-chloropyrimidin-4-ol hydrate. This resource is designed for researchers, chemists, and drug development professionals who utilize this versatile intermediate in their synthetic workflows. Due to its specific chemical structure, this compound can be susceptible to decomposition under various reaction conditions, leading to diminished yields and complex purification challenges. This guide provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles, to help you navigate these challenges and optimize your experimental outcomes.
Troubleshooting Guide: Navigating Common Experimental Issues
This section addresses specific problems you might encounter during your reactions. Each answer provides a mechanistic explanation and actionable protocols to resolve the issue.
Question 1: My reaction yield is significantly lower than expected, and TLC/LC-MS analysis shows a major, more polar byproduct that doesn't correspond to my starting material. What is likely happening?
Answer: This is a classic symptom of hydrolysis , the most common decomposition pathway for this compound. The chloro group at the 6-position is susceptible to nucleophilic attack by water or hydroxide ions, leading to the formation of 2-Amino-4,6-dihydroxypyrimidine. This dihydroxy byproduct is significantly more polar and will not participate in subsequent cross-coupling reactions like Suzuki or Buchwald-Hartwig amination, thus reducing your yield.
Causality:
-
Presence of Water: The starting material is a hydrate, meaning water is already present. Using wet solvents or reagents exacerbates the problem.
-
Strong Bases: Strong inorganic bases (like NaOH, KOH) or alkoxides in aqueous or protic solvents create a high concentration of hydroxide ions, which readily displaces the chloride.
-
Elevated Temperatures: Higher temperatures accelerate the rate of hydrolysis, often more than the desired coupling reaction.
Solutions & Protocols:
-
Rigorous Anhydrous Conditions:
-
Dry all glassware in an oven ( >100 °C) for several hours and cool under a stream of inert gas (Nitrogen or Argon).
-
Use anhydrous solvents, preferably from a solvent purification system or a freshly opened bottle over molecular sieves.
-
If possible, consider using the anhydrous form of the pyrimidine, though this may require additional preparation.
-
-
Strategic Base Selection:
-
For Suzuki Couplings: Avoid strong hydroxide bases. Instead, use milder, non-nucleophilic inorganic bases like potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or potassium phosphate (K₃PO₄). Spray-dried potassium fluoride (KF) has also been shown to be effective and is less basic.[1]
-
For Buchwald-Hartwig Aminations: These reactions often require strong bases.[2] Use non-hydroxide bases like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) in strictly anhydrous, aprotic solvents (e.g., Dioxane, Toluene).[3][4]
-
-
Temperature Control:
-
Start reactions at room temperature and only heat gently if necessary. Monitor the reaction progress closely by TLC or LC-MS.
-
For many palladium-catalyzed reactions, modern catalyst systems with highly active phosphine ligands can enable reactions at lower temperatures (50-80 °C), minimizing thermal decomposition.[5]
-
Question 2: My crude reaction mixture has turned dark brown or black, and I'm observing multiple spots on my TLC plate, making purification difficult. What could be the cause?
Answer: Significant darkening of the reaction mixture often points to two potential issues: palladium black precipitation or thermal degradation of the pyrimidine ring .
Causality:
-
Palladium Black: This occurs when the Pd(0) active catalyst species is unstable and aggregates into inactive elemental palladium. This is common with less stable catalysts (e.g., Pd(OAc)₂ without a suitable ligand) or if the reaction is overheated or exposed to oxygen.[6]
-
Substrate Degradation: The pyrimidine ring itself, especially with its electron-donating amino group, can be sensitive to prolonged heating under harsh basic or acidic conditions, leading to complex degradation pathways and the formation of colored, often polymeric, byproducts.
Solutions & Protocols:
-
Use a Pre-formed Catalyst or Robust Ligand:
-
Instead of generating the active catalyst in situ from sources like Pd(OAc)₂ or Pd₂(dba)₃ alone, use a stable pre-catalyst (e.g., XPhos-Pd-G3, SPhos-Pd-G2). These complexes are more resistant to decomposition.
-
Ensure the correct ligand-to-metal ratio (typically 1:1 to 2:1) is used. Sterically hindered and electron-rich phosphine ligands (e.g., Buchwald or Hartwig ligands) are designed to stabilize the palladium center and promote the desired catalytic cycle over decomposition.[5]
-
-
Maintain an Inert Atmosphere:
-
Thoroughly degas your reaction mixture before adding the palladium catalyst. This is typically done by bubbling an inert gas (Argon or Nitrogen) through the solvent for 15-30 minutes or by using several freeze-pump-thaw cycles.
-
Maintain a positive pressure of inert gas throughout the reaction.
-
-
Optimize Reaction Time and Temperature:
-
Do not run the reaction longer than necessary. Monitor for the disappearance of the limiting reagent.
-
If the reaction stalls, it is often better to stop and re-evaluate the conditions rather than pushing it with excessive heat, which will likely favor decomposition.
-
Visualizing the Challenge: Reaction vs. Decomposition
The following diagram illustrates the critical choice your starting material faces under typical cross-coupling conditions. The goal is to direct the reaction exclusively down the desired synthetic path.
Caption: Competing pathways for this compound.
Frequently Asked Questions (FAQs)
Q: What are the ideal storage conditions for this compound? A: It should be stored in a tightly sealed container in a refrigerator at approximately 4°C, protected from light. This minimizes thermal degradation and prevents the uptake of additional atmospheric moisture.
Q: Can I use this compound in an aqueous solvent system? A: It is highly discouraged. As a hydrate, the compound already contains water, and adding more, especially with base and heat, will almost certainly lead to significant hydrolysis of the C-Cl bond. Aprotic solvents such as Dioxane, Toluene, THF, or DMF are strongly recommended.
Q: The chloro group seems unreactive in my Suzuki coupling. How can I improve its reactivity without causing decomposition? A: Aryl chlorides are notoriously less reactive than the corresponding bromides or iodides in Suzuki couplings.[7] To improve reactivity:
-
Use a specialized catalyst system: Catalysts with highly electron-rich and sterically bulky phosphine ligands (e.g., SPhos, XPhos, RuPhos) or N-heterocyclic carbene (NHC) ligands are specifically designed to facilitate the difficult oxidative addition step with aryl chlorides.
-
Consider a different boronic acid derivative: In some cases, using a boronic acid pinacol ester (BPin) or a trifluoroborate salt (BF₃K) can improve transmetalation efficiency.
-
Slightly increase temperature: A modest increase in temperature (e.g., from 60°C to 80°C) can sometimes be enough to overcome the activation barrier. Monitor closely for decomposition.
Q: How can I effectively monitor the reaction to prevent running it for too long? A: Thin-Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are your best tools.
-
TLC: Develop a good solvent system that clearly separates your starting material, product, and the polar hydrolysis byproduct (which will likely stay at the baseline). Check the reaction every 30-60 minutes.
-
LC-MS: This is the gold standard. It will not only show you the relative ratios of starting material and product but will also give you the mass of any byproducts, making it invaluable for identifying decomposition pathways like hydrolysis (mass change of -17 Da, Cl replaced by OH) or dehalogenation (mass change of -34.5 Da, Cl replaced by H).
Data Summary & Recommended Conditions
The table below provides a starting point for optimizing your reactions to minimize decomposition.
| Reaction Type | Recommended Base(s) | Recommended Solvent(s) | Temperature Range (°C) | Key Considerations |
| Suzuki-Miyaura Coupling | K₂CO₃, K₃PO₄, Cs₂CO₃, KF | Dioxane, Toluene, THF | 50 - 90 | Use a modern Pd-catalyst/ligand system designed for aryl chlorides.[1][8] |
| Buchwald-Hartwig Amination | NaOtBu, K₃PO₄, LiHMDS | Toluene, Dioxane | 60 - 110 | Requires strictly anhydrous conditions. Base is critical and substrate-dependent.[2][5] |
| Nucleophilic Aromatic Sub. (SNAr) | K₂CO₃, Et₃N (Triethylamine) | DMF, DMSO, NMP | 25 - 80 | Rate depends on nucleophile strength. Avoid overly forcing conditions. |
Troubleshooting Workflow
Use this workflow to diagnose and solve issues systematically.
Caption: A systematic workflow for troubleshooting reactions.
References
- 1. Suzuki cross-coupling of solid-supported chloropyrimidines with arylboronic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 6. reddit.com [reddit.com]
- 7. researchgate.net [researchgate.net]
- 8. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Catalyst Selection and Optimization for 2-Amino-6-chloropyrimidin-4-ol Hydrate Synthesis
This guide provides in-depth technical support for researchers, scientists, and drug development professionals working on the synthesis of 2-Amino-6-chloropyrimidin-4-ol hydrate. It addresses common challenges in catalyst selection, reaction optimization, and troubleshooting, presented in a practical question-and-answer format. Our goal is to bridge theoretical understanding with practical, field-proven insights to enhance your experimental success.
Part 1: Frequently Asked Questions (FAQs)
This section covers fundamental questions regarding the catalytic synthesis of this compound, focusing on catalyst choice and reaction conditions.
Question 1: What is the most common synthetic route for this compound, and what is the role of the catalyst?
The most prevalent and industrially scalable method for synthesizing this compound is through the chlorination of 2-aminopyrimidine-4,6-diol. This reaction typically employs a Vilsmeier-Haack type reagent, which is formed in situ from a chlorinating agent like phosphorus oxychloride (POCl₃) and a catalytic amount of a tertiary amide, most commonly N,N-dimethylformamide (DMF).
In this process, DMF does not act as a mere solvent but as a catalyst to form the highly electrophilic Vilsmeier reagent (chloro(dimethylamino)methylene]dimethylammonium chloride). This reagent then activates the hydroxyl groups on the pyrimidine ring, facilitating their substitution with chlorine atoms. The catalyst is crucial because direct chlorination of the tautomeric keto form of the diol is otherwise inefficient.
Question 2: How do I select the appropriate catalyst and chlorinating agent for my scale?
The choice of catalyst and chlorinating agent is critical and depends on factors like reaction scale, safety considerations, and desired purity profile.
| Reagent/Catalyst | Typical Use Case | Advantages | Disadvantages |
| POCl₃ / DMF | Lab-scale to large-scale production | High reactivity, cost-effective | Highly corrosive and moisture-sensitive; exergonic reaction requires careful temperature control. |
| SOCl₂ / DMF | Lab-scale synthesis | Can sometimes offer cleaner reactions | Can lead to different impurity profiles; SO₂ byproduct is toxic. |
| Phase Transfer Catalyst (e.g., TBAB) | Alternative approaches | Can be useful in biphasic systems | Less common for this specific transformation and may require significant process development. |
For most applications, the POCl₃/DMF system is the standard due to its proven efficacy and scalability. The molar ratio of DMF to POCl₃ is a critical parameter to optimize, as it directly influences the concentration of the active Vilsmeier reagent.
Question 3: What are the most critical reaction parameters to control for a successful synthesis?
Beyond catalyst selection, several parameters must be tightly controlled:
-
Temperature: The formation of the Vilsmeier reagent and the subsequent chlorination are highly exothermic. Precise temperature control is essential to prevent runaway reactions and minimize the formation of degradation products. The reaction is typically run at elevated temperatures (e.g., 80-110°C), but the heating profile must be carefully managed.
-
Reagent Stoichiometry: The molar ratio of the chlorinating agent (POCl₃) to the substrate (2-aminopyrimidine-4,6-diol) is a key factor. An excess of POCl₃ is generally used to ensure complete conversion, but a large excess can lead to more impurities and a more challenging work-up.
-
Reaction Time: The reaction needs to be monitored for completion (e.g., by HPLC) to avoid incomplete conversion or the formation of degradation products from prolonged exposure to harsh conditions.
-
Work-up Procedure: The quenching of the reaction mixture is a critical step. Typically, the mixture is slowly added to ice water to hydrolyze excess POCl₃ and precipitate the product. The rate of addition and temperature control during quenching are vital for safety and product purity.
Part 2: Troubleshooting Guide
This section provides a structured approach to diagnosing and solving common problems encountered during the synthesis.
Problem 1: Low Yield of this compound
A low yield is one of the most common issues. The following workflow can help diagnose the root cause.
Caption: Troubleshooting workflow for low product yield.
Detailed Causal Analysis:
-
Purity of Starting Materials: The starting material, 2-aminopyrimidine-4,6-diol, can contain impurities that may interfere with the reaction. Ensure its purity by techniques like NMR or HPLC before starting.
-
Reagent Quality: POCl₃ is highly reactive with water. If it has been improperly stored, it may have partially hydrolyzed, reducing its activity. Use fresh or properly stored reagents.
-
Temperature Control: If the temperature is too low, the reaction rate will be slow, leading to incomplete conversion. If it's too high, it can cause the product to degrade, forming tar-like substances.
-
Incomplete Conversion: If HPLC analysis shows a significant amount of starting material remaining, consider increasing the reaction time, temperature, or the amount of POCl₃.
-
Degradation: If multiple impurity peaks are observed, it's likely that the reaction conditions are too harsh. Try reducing the temperature or shortening the reaction time.
-
Work-up Losses: The product can be lost during the work-up if not performed correctly. Ensure the pH is controlled during precipitation and that the product is thoroughly washed to remove inorganic salts.
Problem 2: Formation of Dichloro Impurity (2-Amino-4,6-dichloropyrimidine)
The formation of the dichloro impurity is a common issue, especially under aggressive reaction conditions.
Causality: The desired product, 2-Amino-6-chloropyrimidin-4-ol, still has a hydroxyl group that can be further chlorinated to form 2-amino-4,6-dichloropyrimidine. This over-reaction is favored by:
-
High reaction temperatures.
-
Prolonged reaction times.
-
A large excess of POCl₃.
Mitigation Strategies:
-
Kinetic Control: Carefully monitor the reaction's progress using in-process controls (e.g., HPLC). Stop the reaction as soon as the starting material is consumed to a satisfactory level, before significant amounts of the dichloro impurity form.
-
Temperature Optimization: Lowering the reaction temperature can significantly reduce the rate of the second chlorination relative to the first. An optimal temperature will provide a good conversion rate to the desired product while minimizing the over-reaction.
-
Stoichiometry Control: Reduce the excess of POCl₃. While a slight excess is needed to drive the reaction to completion, a large excess will increase the likelihood of forming the dichloro impurity.
Part 3: Experimental Protocols
This section provides a standardized, step-by-step protocol for the synthesis and analysis of this compound.
Protocol 1: Synthesis of this compound
Safety Warning: This procedure involves highly corrosive and reactive chemicals. It must be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.
Materials:
-
2-aminopyrimidine-4,6-diol (1.0 eq)
-
Phosphorus oxychloride (POCl₃) (3.0-5.0 eq)
-
N,N-dimethylformamide (DMF) (0.1-0.5 eq)
-
Ice
-
Deionized water
Procedure:
-
Vessel Preparation: Set up a three-necked round-bottom flask equipped with a mechanical stirrer, a condenser with a drying tube, and a thermocouple for temperature monitoring. Ensure all glassware is thoroughly dried.
-
Reagent Charging: Under an inert atmosphere (e.g., nitrogen), charge the flask with 2-aminopyrimidine-4,6-diol.
-
Vilsmeier Reagent Formation: In a separate, dry dropping funnel, carefully add POCl₃. Slowly add the catalytic amount of DMF to the POCl₃. An exothermic reaction will occur. Allow the mixture to stir for 15-20 minutes.
-
Reaction Initiation: Slowly add the prepared Vilsmeier reagent mixture to the flask containing the 2-aminopyrimidine-4,6-diol while maintaining the internal temperature below 40°C.
-
Reaction: After the addition is complete, slowly heat the reaction mixture to 90-100°C. Maintain this temperature and monitor the reaction progress by taking aliquots and analyzing them by HPLC (see Protocol 2).
-
Quenching: Once the reaction is complete, cool the mixture to room temperature. In a separate, larger vessel, prepare a mixture of ice and water. Very slowly and carefully, add the reaction mixture to the ice water with vigorous stirring. This step is highly exothermic and will release HCl gas.
-
Precipitation and Isolation: The product will precipitate as a solid. Adjust the pH of the slurry to 4-5 with a suitable base (e.g., 50% NaOH solution) if necessary to ensure complete precipitation.
-
Filtration and Washing: Filter the solid product and wash it thoroughly with cold deionized water until the filtrate is neutral.
-
Drying: Dry the product in a vacuum oven at 50-60°C until a constant weight is achieved.
Protocol 2: HPLC Monitoring of the Reaction
Mobile Phase:
-
A: 0.1% Trifluoroacetic acid (TFA) in Water
-
B: 0.1% TFA in Acetonitrile
Gradient:
| Time (min) | %A | %B |
|---|---|---|
| 0.0 | 95 | 5 |
| 10.0 | 5 | 95 |
| 15.0 | 5 | 95 |
| 15.1 | 95 | 5 |
| 20.0 | 95 | 5 |
Column: C18, 4.6 x 150 mm, 5 µm Flow Rate: 1.0 mL/min Detection: 254 nm Injection Volume: 10 µL
Sample Preparation:
-
Carefully take a small aliquot from the reaction mixture.
-
Quench it in a known volume of water/acetonitrile mixture.
-
Dilute further as needed to be within the detector's linear range.
-
Filter through a 0.45 µm syringe filter before injection.
This method will allow you to resolve the starting material, the desired product, and the dichloro impurity, enabling you to make informed decisions about when to stop the reaction.
Validation & Comparative
A Comparative Guide to the Analytical Characterization of 2-Amino-6-chloropyrimidin-4-ol Hydrate
Introduction: The Criticality of Hydrate Characterization in Pharmaceutical Development
2-Amino-6-chloropyrimidin-4-ol is a heterocyclic compound that serves as a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs). Like many APIs and intermediates, it can exist in a hydrated form, where water molecules are incorporated into the crystal lattice. The presence and nature of this water are not trivial; they can profoundly impact the material's physicochemical properties, including solubility, dissolution rate, stability, and manufacturability.
For researchers and drug development professionals, a thorough characterization of the hydrate form is a non-negotiable aspect of quality control and regulatory compliance. An uncontrolled conversion between an anhydrous form and a hydrate, or between different hydrate states, can lead to significant variations in the drug product's performance and safety.[1][2] This guide provides an in-depth comparison of the essential analytical methods for the comprehensive characterization of 2-Amino-6-chloropyrimidin-4-ol hydrate, grounded in the principles of scientific integrity and regulatory expectations outlined by guidelines such as ICH Q6A.[3][4][5]
The Orthogonal Approach: A Multi-Faceted Strategy for Unambiguous Characterization
No single analytical technique can provide a complete picture of a hydrated pharmaceutical solid. A robust characterization strategy relies on an orthogonal approach, where multiple techniques are employed to analyze different attributes of the material.[6][7][8] The data from these disparate methods are then synthesized to build a comprehensive and self-validating profile of the hydrate's structure, stoichiometry, and stability.
This guide will focus on a core suite of techniques:
-
X-Ray Powder Diffraction (XRPD): For structural fingerprinting and phase identification.
-
Thermal Analysis (TGA & DSC): For quantifying water content and observing thermal events.
-
Dynamic Vapor Sorption (DVS): For assessing hygroscopicity and stability under various humidity conditions.
-
Spectroscopic Analysis (FT-IR & Raman): For probing the molecular environment and hydrogen bonding.
X-Ray Powder Diffraction (XRPD): The Definitive Fingerprint
Why it's essential: XRPD is the cornerstone technique for solid-state characterization. Every crystalline solid, including a specific hydrate form, produces a unique diffraction pattern, which serves as its "fingerprint".[9][10] This allows for unambiguous identification and differentiation from anhydrous forms, other polymorphs, or different hydrate states.[10][11] Regulatory bodies often require XRPD data to define the solid form of a drug substance, as outlined in standards like USP General Chapter <941>.[12][13][14]
Experimental Insights: The key features of an XRPD pattern are the peak positions (in degrees 2θ) and their relative intensities.[13] For this compound, one would expect a sharp, well-defined pattern, indicative of a crystalline material.[12] An amorphous sample, by contrast, would show a broad, diffuse halo with no distinct peaks.[10] Variable-temperature (VT-XRPD) or variable-humidity XRPD can be employed to study phase transitions, such as dehydration, in real-time.[15]
Protocol: XRPD Analysis
-
Objective: To identify the crystalline phase of the this compound sample.
-
Instrumentation: A modern powder diffractometer (e.g., Malvern PANalytical Empyrean) with a Cu Kα radiation source and a sensitive detector.
-
System Suitability: Analyze a certified silicon standard to verify goniometer alignment and peak position accuracy. The primary silicon peak should be within ±0.05° 2θ of its known position.
-
Sample Preparation: Gently press approximately 10-20 mg of the powder into a zero-background sample holder. Avoid excessive grinding, which could induce amorphization or dehydration.
-
Instrument Parameters:
Parameter Setting Rationale X-Ray Source Cu Kα (λ = 1.5406 Å) Standard for organic pharmaceuticals.[12] Voltage / Current 45 kV / 40 mA Provides sufficient X-ray flux for good signal-to-noise. Scan Range (2θ) 2° to 40° Covers the most information-rich region for organic molecules. Step Size 0.02° Ensures adequate resolution to define peak shapes. | Scan Speed | ~0.5 sec/step | Balances data quality with analysis time. |
-
Data Analysis: Process the raw data to identify peak positions and relative intensities. Compare the resulting pattern against a reference pattern if available, or use it to establish a new reference for the specific hydrate form.
Thermal Analysis: Quantifying Water and Energetics
Thermal methods like Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are indispensable for quantifying the amount of water in the hydrate and understanding the thermodynamics of its removal.[7][8]
Thermogravimetric Analysis (TGA)
Why it's essential: TGA measures the change in a sample's mass as a function of temperature.[16][17] For a hydrate, this provides a direct measurement of the water content. The weight loss observed upon heating corresponds to the loss of water molecules, allowing for the calculation of the hydrate's stoichiometry (e.g., monohydrate, dihydrate).[18][19][20]
Experimental Insights: A TGA thermogram of this compound would show a distinct weight loss step in a specific temperature range. A sharp, single-step loss suggests the release of lattice water. A more gradual loss at lower temperatures might indicate the presence of surface-adsorbed water.[17] The stoichiometry is calculated from the percentage weight loss.
Protocol: TGA Analysis
-
Objective: To quantify the water content of the this compound.
-
Instrumentation: A calibrated thermogravimetric analyzer (e.g., TA Instruments Q500).
-
System Suitability: Calibrate the instrument for mass using standard weights and for temperature using certified magnetic standards (e.g., Curie point standards).
-
Sample Preparation: Accurately weigh 5-10 mg of the sample into a clean, tared TGA pan (aluminum or platinum).
-
Instrument Parameters:
Parameter Setting Rationale Purge Gas Nitrogen (N₂) at 50 mL/min Provides an inert atmosphere to prevent oxidative decomposition. Heating Rate 10 °C/min A standard rate that provides good resolution of thermal events. | Temperature Range | 25 °C to 300 °C | Sufficient to observe dehydration without causing decomposition of the API. |
-
Data Analysis: Determine the percentage weight loss from the step corresponding to dehydration. Calculate the number of moles of water per mole of the compound to determine stoichiometry.
Differential Scanning Calorimetry (DSC)
Why it's essential: DSC measures the heat flow into or out of a sample as a function of temperature.[21][22] It detects thermal events like melting, crystallization, and solid-solid phase transitions. For hydrates, DSC reveals the endotherm associated with the energy required to remove water from the crystal lattice (dehydration).[23][24]
Experimental Insights: The DSC thermogram for the hydrate will typically show a broad endotherm corresponding to dehydration, often followed by a sharp endotherm at a higher temperature representing the melting of the resulting anhydrous form.[23] The shape and temperature of the dehydration endotherm provide valuable information about the process. Coupling DSC with TGA is powerful, as TGA confirms that the observed endotherm is indeed due to a weight loss (water).[20]
Dynamic Vapor Sorption (DVS): Probing Stability and Hygroscopicity
Why it's essential: DVS is a gravimetric technique that measures the mass of a sample as it absorbs or desorbs a vapor, typically water, at a constant temperature.[25][26] It is exceptionally sensitive for determining a material's hygroscopicity, understanding hydrate formation and stability as a function of relative humidity (RH), and identifying critical humidity thresholds where phase changes occur.[27][28]
Experimental Insights: A DVS experiment subjects the this compound to a programmed cycle of increasing and decreasing RH. The resulting sorption/desorption isotherm reveals key behaviors. A stable hydrate will show minimal weight change. If the material is hygroscopic, it will gain weight as RH increases. A critical insight from DVS is its ability to pinpoint the RH at which an anhydrous form might convert to a hydrate, or a hydrate might deliquesce or dehydrate.[25][27] This information is vital for defining appropriate storage and handling conditions.
Protocol: DVS Analysis
-
Objective: To assess the hygroscopicity and physical stability of the hydrate under varying humidity conditions.
-
Instrumentation: A DVS analyzer (e.g., Surface Measurement Systems DVS Adventure).
-
System Suitability: Verify the microbalance stability at 0% RH and confirm the RH sensor's accuracy using a certified salt standard (e.g., saturated NaCl solution).
-
Sample Preparation: Place approximately 10 mg of the sample onto the DVS sample pan.
-
Instrument Parameters:
Parameter Setting Rationale Temperature 25 °C Standard ambient condition for stability studies. Carrier Gas Nitrogen (N₂) RH Profile 0% → 95% → 0% RH (in 10% steps) A full sorption-desorption cycle to assess hysteresis and reversibility. | Equilibrium ( dm/dt ) | 0.002 %/min | Ensures the sample has reached equilibrium at each RH step before proceeding. |
-
Data Analysis: Plot the percentage change in mass versus the target RH to generate the isotherm. Analyze the plot for significant weight gains/losses, hysteresis, and any step-changes indicative of a phase transition.
Comparative Summary of Analytical Methods
| Technique | Principle | Key Information Provided | Pros | Cons |
| XRPD | X-ray diffraction by a crystal lattice | Crystalline vs. Amorphous; Phase ID (fingerprint); Polymorph/hydrate form | Definitive for phase ID; Non-destructive | Requires crystalline material; Preferred orientation can affect intensities |
| TGA | Mass change vs. temperature | Water content (stoichiometry); Dehydration temperatures; Thermal stability | Highly quantitative for water content; Small sample size | Destructive; Can't distinguish between lattice and adsorbed water alone |
| DSC | Heat flow vs. temperature | Dehydration/melting endotherms; Enthalpy of transitions; Glass transition | High sensitivity to thermal events; Small sample size | Destructive; Interpretation can be complex without TGA |
| DVS | Mass change vs. relative humidity | Hygroscopicity; Hydrate stability vs. RH; Sorption/desorption kinetics | Highly sensitive to moisture effects; Determines critical RH values | Can be time-consuming; Requires careful interpretation |
| FT-IR/Raman | Vibrational modes of molecules | Changes in hydrogen bonding; Confirms presence of water | Non-destructive; Fast; Provides molecular-level information | Often qualitative; Not ideal for quantifying water content |
Conclusion: An Integrated Approach for Confident Characterization
The robust characterization of this compound is not a matter of choosing a single "best" technique, but of intelligently integrating the complementary data from an orthogonal suite of methods. XRPD provides the definitive structural fingerprint, while TGA and DSC quantify the water content and define the thermal behavior. DVS is crucial for understanding the material's real-world stability in the presence of atmospheric moisture.
By following the protocols and understanding the causality behind these analytical choices, researchers and drug development professionals can build a comprehensive, self-validating data package. This ensures a deep understanding of the material, leading to consistent quality, improved process control, and a solid foundation for regulatory submissions.
References
- 1. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 2. particle.dk [particle.dk]
- 3. ICH Q6A specifications: test procedures and acceptance criteria for new drug substances and new drug products: chemical substances - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 4. ICH Q6A Specifications: Test Procedures and Acceptance Criteria for New Drug Substances and New Drug Products: Chemical Substances - ECA Academy [gmp-compliance.org]
- 5. ikev.org [ikev.org]
- 6. [PDF] Pharmaceutical Hydrates Analysis—Overview of Methods and Recent Advances | Semantic Scholar [semanticscholar.org]
- 7. Pharmaceutical Hydrates Analysis—Overview of Methods and Recent Advances - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pharmaceutical Hydrates Analysis-Overview of Methods and Recent Advances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. usp.org [usp.org]
- 10. improvedpharma.com [improvedpharma.com]
- 11. CURRENTA: X-ray Diffraction (XRD) and X-ray Structure Analysis [currenta.de]
- 12. ftp.uspbpep.com [ftp.uspbpep.com]
- 13. How Does USP <941> Relate to XRD Services at McCrone Associates? [mccrone.com]
- 14. X-Ray Powder Diffraction | USP [usp.org]
- 15. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 16. Thermogravimetric investigation of the hydration behaviour of hydrophilic matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. ami.theplusagency.com [ami.theplusagency.com]
- 19. skb.skku.edu [skb.skku.edu]
- 20. pubs.acs.org [pubs.acs.org]
- 21. Differential Scanning Calorimetry Techniques: Applications in Biology and Nanoscience - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Differential scanning calorimetry - Wikipedia [en.wikipedia.org]
- 23. Characterisation and evaluation of pharmaceutical solvates of Atorvastatin calcium by thermoanalytical and spectroscopic studies - PMC [pmc.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. Dynamic vapor sorption - Wikipedia [en.wikipedia.org]
- 26. mt.com [mt.com]
- 27. ardena.com [ardena.com]
- 28. surfacemeasurementsystems.com [surfacemeasurementsystems.com]
A Comparative Guide to the Structural Validation of 2-Amino-6-chloropyrimidin-4-ol Hydrate Derivatives
In the landscape of pharmaceutical research and development, the precise structural elucidation of novel chemical entities is paramount. For researchers, scientists, and drug development professionals working with pyrimidine scaffolds, particularly 2-Amino-6-chloropyrimidin-4-ol hydrate and its derivatives, an unambiguous structural confirmation is the bedrock upon which all subsequent biological and pharmacological data stand. These compounds are significant building blocks in the synthesis of a wide array of biologically active molecules, including kinase inhibitors.[1]
This guide provides an in-depth comparison of the most effective analytical techniques for validating the structure of this compound derivatives. We will delve into the causality behind experimental choices, present objective data, and offer detailed protocols to ensure the scientific integrity of your findings.
The Imperative of Orthogonal Structural Validation
The tautomeric nature of the pyrimidin-4-ol ring system, coupled with the potential for various hydrate forms, necessitates a multi-faceted analytical approach. Relying on a single technique can lead to ambiguous or even erroneous structural assignments. Therefore, an orthogonal approach, utilizing multiple, complementary analytical methods, is not just recommended but essential for robust structural validation. This guide will focus on the "big three" of structural elucidation: Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Single-Crystal X-ray Diffraction.
Comparative Analysis of Key Analytical Techniques
Each analytical technique provides a unique piece of the structural puzzle. The choice of which to employ, and in what order, is a critical decision in the validation workflow.
| Analytical Technique | Information Provided | Strengths | Limitations |
| NMR Spectroscopy | Detailed information about the carbon-hydrogen framework, connectivity, and chemical environment of nuclei. | - Non-destructive- Provides definitive connectivity data (COSY, HMBC)- Sensitive to subtle structural changes and isomerism | - Requires relatively pure sample ( >95%)- Can be complex to interpret for molecules with many signals- May not definitively distinguish between certain tautomers without advanced experiments |
| Mass Spectrometry | Precise molecular weight and elemental composition. Fragmentation patterns offer clues about substructures. | - High sensitivity (picomole to femtomole range)- Provides accurate mass and elemental formula (HRMS)- Can analyze complex mixtures when coupled with chromatography (LC-MS) | - Provides limited information on connectivity and stereochemistry- Fragmentation can be complex and may not always be predictable |
| X-ray Crystallography | Unambiguous, three-dimensional structure of the molecule in the solid state, including bond lengths, angles, and stereochemistry. | - Provides the "gold standard" for structural determination- Can reveal intermolecular interactions, such as hydrogen bonding in hydrates | - Requires a suitable single crystal, which can be difficult to grow- The solid-state structure may not be representative of the structure in solution |
In-Depth Technical Breakdown and Experimental Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Connectivity Blueprint
NMR spectroscopy is the cornerstone of structural elucidation for organic molecules. For this compound derivatives, a suite of NMR experiments is necessary to piece together the molecular framework.
Causality of Experimental Choices:
-
¹H NMR: Provides the initial overview of the proton environments. The chemical shifts, integration, and multiplicity of the signals give clues about the types of protons and their neighboring atoms. For our target derivatives, we expect to see signals for the amino protons, any aromatic or aliphatic protons on substituents, and potentially a signal for the pyrimidine ring proton.
-
¹³C NMR: Reveals the number of unique carbon environments. The chemical shifts indicate the type of carbon (aliphatic, aromatic, carbonyl-like).
-
2D NMR (COSY, HSQC, HMBC): These experiments are crucial for establishing connectivity.
-
COSY (Correlation Spectroscopy): Identifies proton-proton couplings, revealing which protons are adjacent to each other.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms.
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away, which is vital for piecing together the entire molecular skeleton and confirming the positions of substituents.
-
Experimental Protocol: Comprehensive NMR Analysis
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the purified this compound derivative.[1]
-
Dissolve the sample in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a clean, dry NMR tube. DMSO-d₆ is often a good choice for this class of compounds due to its ability to dissolve polar compounds and exchange with labile protons (e.g., -OH, -NH₂), which can be observed.[1]
-
-
¹H NMR Acquisition:
-
Use a standard single-pulse sequence on a 400 MHz or higher field spectrometer.
-
Acquire data with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Use a proton-decoupled pulse sequence to obtain singlets for all carbon signals.
-
A longer acquisition time may be necessary due to the lower natural abundance and gyromagnetic ratio of ¹³C.
-
-
2D NMR Acquisition:
-
Acquire COSY, HSQC, and HMBC spectra using standard pulse programs.
-
Optimize the acquisition and processing parameters for the specific compound to ensure clear correlation peaks.
-
Data Interpretation:
-
Analyze the ¹H and ¹³C chemical shifts and compare them to predicted values or data from similar known compounds.[1]
-
Use the 2D NMR data to systematically build the molecular structure, confirming the attachment of all substituents to the pyrimidine core.
Mass Spectrometry (MS): The Molecular Weight Gatekeeper
Mass spectrometry provides the crucial confirmation of the molecular weight and elemental composition of your synthesized derivative. High-Resolution Mass Spectrometry (HRMS) is particularly powerful in this regard.
Causality of Experimental Choices:
-
Electrospray Ionization (ESI): A soft ionization technique that is well-suited for polar molecules like the target derivatives, often producing the protonated molecular ion [M+H]⁺ with minimal fragmentation.
-
High-Resolution Mass Spectrometry (HRMS): Provides a highly accurate mass measurement, allowing for the determination of the elemental formula. This is critical for distinguishing between compounds with the same nominal mass but different elemental compositions.
Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)
-
Sample Preparation:
-
Prepare a dilute solution of the sample (typically 1-10 µg/mL) in a suitable solvent (e.g., methanol, acetonitrile).
-
-
Infusion and Analysis:
-
Introduce the sample into the ESI source of a high-resolution mass spectrometer (e.g., TOF or Orbitrap).
-
Acquire the mass spectrum in positive or negative ion mode, depending on the nature of the derivative.
-
-
Data Analysis:
-
Determine the accurate mass of the molecular ion.
-
Use the instrument's software to calculate the elemental composition that corresponds to the measured mass within a narrow mass tolerance (typically < 5 ppm).
-
Compare the determined elemental formula with the expected formula of the target derivative.
-
The fragmentation patterns observed in MS/MS experiments can also provide valuable structural information. For halogenated pyrimidines, characteristic fragmentation pathways can be observed, aiding in structural confirmation.[2][3]
Single-Crystal X-ray Diffraction: The Definitive 3D Structure
When an unambiguous 3D structure is required, single-crystal X-ray diffraction is the ultimate analytical tool. It provides a detailed picture of the molecule's atomic arrangement in the solid state.
Causality of Experimental Choices:
-
Crystal Growth: The primary challenge is to grow a single crystal of sufficient size and quality. This often involves screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion).
-
Diffraction Analysis: The diffraction pattern of X-rays passing through the crystal is used to calculate the electron density map, from which the atomic positions can be determined.
Experimental Protocol: Single-Crystal X-ray Diffraction
-
Crystal Growth:
-
Dissolve the purified compound in a suitable solvent or solvent mixture until saturation.
-
Allow the solvent to evaporate slowly at a constant temperature.
-
Alternatively, use vapor diffusion by placing a solution of the compound in a small vial inside a larger sealed container with a precipitant solvent.
-
-
Data Collection and Structure Solution:
-
Mount a suitable single crystal on a goniometer.
-
Collect the diffraction data using a single-crystal X-ray diffractometer.
-
Process the data and solve the crystal structure using specialized software. The resulting model will provide precise bond lengths, bond angles, and information about intermolecular interactions, such as the hydrogen bonding network involving the water of hydration.[4][5]
-
The structural data from X-ray crystallography can be used to validate the connectivities determined by NMR and the elemental composition from MS.[5][6]
Visualizing the Validation Workflow
A logical workflow is essential for efficiently and accurately validating the structure of your this compound derivatives.
Caption: Workflow for the structural validation of this compound derivatives.
Logical Relationships in Data Interpretation
The interpretation of data from these techniques is not done in isolation. The results from each method should be consistent and complementary.
Caption: Logical flow for integrating data from multiple analytical techniques for structural validation.
Conclusion
Validating the structure of this compound derivatives is a critical step in the drug discovery and development process. A meticulous and orthogonal approach, combining the strengths of NMR spectroscopy, mass spectrometry, and, when necessary, single-crystal X-ray diffraction, is the most reliable path to an unambiguous structural assignment. By understanding the principles behind each technique and following robust experimental protocols, researchers can ensure the integrity of their data and build a solid foundation for their subsequent research endeavors.
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Photofragmentation of halogenated pyrimidine molecules in the VUV range - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Supramolecular structures constructed by 3-(2-amino-6-chloropyrimidin-4-yl)-1,1-dimethylprop-2-yn-1-ol monohydrate and 3-[2-amino-6-(3-hydroxy-3,3-dimethylprop-1-yn-1-yl)pyrimidin-4-yl]-1,1-dimethylprop-2-yn-1-ol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
A Comparative Guide to the Purity Assessment of Synthesized 2-Amino-6-chloropyrimidin-4-ol Hydrate
For Researchers, Scientists, and Drug Development Professionals
The chemical purity of active pharmaceutical ingredients (APIs) and their intermediates is a cornerstone of drug safety and efficacy. For a molecule like 2-Amino-6-chloropyrimidin-4-ol hydrate, a key building block in the synthesis of various therapeutic agents, rigorous purity assessment is not merely a quality control step but a critical determinant of downstream success in drug development. Impurities, even in trace amounts, can alter the pharmacological and toxicological profile of the final drug product, making their identification, quantification, and control paramount.[1][2] This guide provides an in-depth comparison of analytical methodologies for evaluating the purity of synthesized this compound, offering insights into the rationale behind experimental choices and presenting supporting data.
The International Council for Harmonisation (ICH) has established stringent guidelines for the control of impurities in new drug substances.[3][4][5] These guidelines necessitate the use of a suite of validated analytical techniques to build a comprehensive impurity profile, encompassing organic and inorganic impurities, residual solvents, and water content.[1]
Orthogonal Analytical Approaches for a Comprehensive Purity Profile
No single analytical technique can provide a complete picture of a compound's purity. A multi-pronged, or orthogonal, approach is essential for a robust and reliable assessment. This involves employing multiple analytical methods that rely on different chemical and physical principles to separate and detect the target compound and its potential impurities. For this compound, a combination of chromatographic, spectroscopic, and thermal analysis techniques is recommended.
Analytical Strategy Workflow
The following diagram illustrates a logical workflow for the comprehensive purity assessment of this compound, integrating orthogonal analytical techniques.
Caption: Workflow for the purity assessment of this compound.
Chromatographic Techniques: The Workhorse of Purity Analysis
High-Performance Liquid Chromatography (HPLC) is the cornerstone of purity determination for non-volatile organic compounds like this compound.[2][6] Its high resolving power allows for the separation of the main component from closely related impurities.
Comparative HPLC Methods
| Parameter | Method A: Reversed-Phase | Method B: Mixed-Mode |
| Column | C18 (e.g., 150 x 4.6 mm, 2.7 µm) | Primesep 100 (or similar) |
| Mobile Phase | A: 0.1% Formic Acid in WaterB: Acetonitrile | A: WaterB: AcetonitrileBuffer: Sulfuric Acid |
| Gradient | 5% to 95% B over 20 min | Isocratic |
| Detection | UV at 254 nm | UV at 200 nm |
| Pros | - Widely applicable- Good for non-polar impurities | - Enhanced retention of polar compounds- Can resolve impurities with different functionalities |
| Cons | - May have poor retention for very polar impurities | - Method development can be more complex |
Rationale for Method Selection: A reversed-phase method is a standard starting point for many heterocyclic compounds.[7] However, the presence of amino and hydroxyl groups in the target molecule suggests that some impurities may be highly polar. A mixed-mode column, which combines reversed-phase and ion-exchange characteristics, can offer superior separation for a wider range of polar and non-polar impurities.[8]
Experimental Protocol: HPLC-UV Purity Determination
-
Preparation of Solutions:
-
Mobile Phase A: Prepare 0.1% formic acid in HPLC-grade water.
-
Mobile Phase B: Use HPLC-grade acetonitrile.
-
Sample Solution: Accurately weigh and dissolve the synthesized this compound in a suitable solvent (e.g., a mixture of water and acetonitrile) to a final concentration of approximately 1 mg/mL.
-
-
Chromatographic Conditions:
-
Data Analysis:
-
Integrate all peaks in the chromatogram.
-
Calculate the area percentage of the main peak to determine the purity.
-
Identify and quantify any impurities based on their relative retention times and peak areas.
-
For the identification of unknown impurities, Liquid Chromatography-Mass Spectrometry (LC-MS) is an indispensable tool.[6][9][10][11] By coupling the separation power of HPLC with the mass-resolving capability of a mass spectrometer, it is possible to obtain the molecular weight of impurities, which is a critical step in their structural elucidation.
Spectroscopic Techniques: Probing Molecular Structure and Purity
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for both structural confirmation and quantitative purity assessment.
¹H and ¹³C NMR for Structural Verification
The ¹H and ¹³C NMR spectra provide a unique fingerprint of the this compound molecule. The chemical shifts, coupling constants, and integration of the proton signals in the ¹H NMR spectrum, along with the number and chemical shifts of the carbon signals in the ¹³C NMR spectrum, can confirm the expected chemical structure. Any unexpected signals may indicate the presence of impurities.[12]
Quantitative NMR (qNMR) for Absolute Purity
While HPLC provides a relative purity value (area %), quantitative NMR (qNMR) can determine the absolute purity of a sample without the need for a reference standard of the compound itself.[13][14][15] This is achieved by comparing the integral of a specific proton signal from the analyte with the integral of a signal from a certified internal standard of known purity and concentration.
Advantages of qNMR:
-
Absolute Quantification: Provides a direct measure of purity.[14]
-
Non-destructive: The sample can be recovered after analysis.[14]
-
Orthogonal to Chromatography: Provides an independent measure of purity.[13]
Experimental Protocol: qNMR Purity Determination
-
Sample Preparation:
-
Accurately weigh a known amount of the synthesized this compound and a certified internal standard (e.g., maleic acid) into an NMR tube.
-
Dissolve the solids in a known volume of a suitable deuterated solvent (e.g., DMSO-d₆).
-
-
NMR Data Acquisition:
-
Acquire a ¹H NMR spectrum with appropriate parameters for quantitative analysis (e.g., long relaxation delay).
-
-
Data Analysis:
-
Integrate a well-resolved proton signal from the analyte and a signal from the internal standard.
-
Calculate the purity of the analyte using the following equation: Purity (%) = (I_analyte / N_analyte) * (N_standard / I_standard) * (MW_analyte / m_analyte) * (m_standard / MW_standard) * Purity_standard Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = Mass
-
Purity_standard = Purity of the internal standard
-
-
Thermal Analysis: Characterizing the Hydrate Form
For a hydrated compound, it is crucial to determine the water content and understand its thermal behavior. Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are the primary techniques for this purpose.[16][17][18][19]
TGA for Water Content Determination
TGA measures the change in mass of a sample as a function of temperature.[17] For this compound, heating the sample will result in a weight loss corresponding to the evaporation of water molecules. The percentage of weight loss can be used to determine the number of water molecules per molecule of the compound.
DSC for Thermal Transitions
DSC measures the difference in heat flow between a sample and a reference as a function of temperature.[20] It can detect thermal events such as melting, decomposition, and polymorphic transitions. For this compound, the DSC thermogram can reveal the dehydration temperature and the melting point of the anhydrous form.
Comparative Thermal Analysis Data
| Technique | Information Provided | Expected Results for this compound |
| TGA | - Water content- Decomposition temperature | - A weight loss step corresponding to the loss of water of hydration.- Subsequent weight loss at higher temperatures due to decomposition. |
| DSC | - Dehydration endotherm- Melting endotherm of the anhydrous form- Polymorphic transitions | - An endothermic peak corresponding to the dehydration process.- A sharp endothermic peak at the melting point of the anhydrous compound. |
Interrelationship of Analytical Techniques
The following diagram illustrates how the different analytical techniques provide complementary information to build a complete purity profile.
Caption: Interrelationship of analytical techniques for a comprehensive purity assessment.
Conclusion
The purity assessment of synthesized this compound requires a multi-faceted analytical approach. By combining the strengths of chromatography (HPLC, LC-MS), spectroscopy (NMR, qNMR), and thermal analysis (TGA, DSC), researchers and drug development professionals can build a comprehensive and reliable purity profile. This rigorous evaluation is essential to ensure the quality, safety, and efficacy of this important pharmaceutical intermediate and the final drug products derived from it. Adherence to established guidelines, such as those from the ICH, is critical for regulatory compliance and ultimately, for patient safety.[1][2][3]
References
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. oceanicpharmachem.com [oceanicpharmachem.com]
- 3. youtube.com [youtube.com]
- 4. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 5. testinglab.com [testinglab.com]
- 6. Pyrimidine Biosynthesis Analysis Service - Creative Proteomics [creative-proteomics.com]
- 7. Determination of Potential Genotoxic Impurity, 5-Amino-2-Chloropyridine, in Active Pharmaceutical Ingredient Using the HPLC-UV System - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. helixchrom.com [helixchrom.com]
- 9. researchgate.net [researchgate.net]
- 10. Comprehensive quantitative analysis of purines and pyrimidines in the human malaria parasite using ion-pairing ultra-performance liquid chromatography-mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Extended diagnosis of purine and pyrimidine disorders from urine: LC MS/MS assay development and clinical validation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Thermogravimetric Analysis (TGA) vs Differential Scanning Calorimetry (DSC): Comparing Thermal Analysis Techniques | Lab Manager [labmanager.com]
- 18. mt.com [mt.com]
- 19. iea-shc.org [iea-shc.org]
- 20. iitk.ac.in [iitk.ac.in]
A Comparative Guide to the Quantification of 2-Amino-6-chloropyrimidin-4-ol Hydrate in Reaction Mixtures
For researchers, scientists, and drug development professionals, the precise quantification of active pharmaceutical ingredients (APIs) and intermediates within complex reaction mixtures is a cornerstone of process development, quality control, and regulatory compliance. 2-Amino-6-chloropyrimidin-4-ol hydrate is a key building block in the synthesis of various therapeutic agents. Its accurate measurement amidst starting materials, byproducts, and impurities presents a significant analytical challenge.
This guide provides an in-depth, objective comparison of the primary analytical techniques for the quantification of this compound. Moving beyond a simple listing of methods, we will explore the causality behind experimental choices, establish self-validating protocols, and ground our discussion in authoritative analytical principles. Our focus is to empower you to select and implement the most appropriate method for your specific research and development needs.
Understanding the Analyte: Physicochemical Properties
Before selecting an analytical method, it is crucial to understand the physicochemical properties of this compound (CAS: 410530-71-1).[1][2] Its structure contains polar functional groups, including an amino group (-NH2), a hydroxyl group (-OH, existing in tautomeric equilibrium with a keto form), and a chloro-substituted pyrimidine ring. These features suggest high polarity, low volatility, and the presence of a UV chromophore, which are critical factors guiding our choice of analytical instrumentation. The melting point of the related compound 2-Amino-6-chloropyrimidin-4(3H)-one is reported as 252°C, indicating low volatility and significant thermal stability may be required for certain analytical approaches.
High-Performance Liquid Chromatography (HPLC): The Gold Standard for Robust Quantification
For non-volatile and thermally sensitive compounds like pyrimidine derivatives, High-Performance Liquid Chromatography (HPLC) is the most widely adopted and reliable technique.[3][4] Specifically, reversed-phase HPLC (RP-HPLC) is ideally suited for separating polar analytes from a complex matrix.
The Principle of Causality: RP-HPLC separates compounds based on their hydrophobic interactions with a non-polar stationary phase (typically C18) and their solubility in a polar mobile phase. By carefully controlling the mobile phase composition and pH, we can modulate the retention time of our polar, ionizable analyte, this compound, achieving clear separation from less polar impurities or other reaction components.[5]
Experimental Protocol: HPLC-UV Method
This protocol describes a self-validating system for the quantification of this compound.
1. Instrumentation:
-
A standard HPLC system equipped with a quaternary or binary pump, autosampler, column thermostat, and a UV-Vis or Diode Array Detector (DAD).
2. Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size). A C18 column is the workhorse for separating a wide range of polar and non-polar compounds and is an excellent starting point for method development with pyrimidine derivatives.[3]
-
Mobile Phase: A gradient or isocratic elution using a mixture of:
-
Solvent A: 20 mM Potassium Phosphate buffer, pH adjusted to 4.0. The pH is critical as the analyte has ionizable groups; maintaining a consistent pH ensures reproducible retention times.[5]
-
Solvent B: Acetonitrile or Methanol.
-
-
Flow Rate: 1.0 mL/min.[4]
-
Column Temperature: 30 °C. Maintaining a constant column temperature is essential for stable and reproducible retention times.
-
Detection: UV detection at the wavelength of maximum absorbance (λmax) for this compound, determined by scanning a standard solution with the DAD. A wavelength around 225 nm can be a suitable starting point for similar structures.[4]
-
Injection Volume: 10 µL.
3. Sample and Standard Preparation:
-
Standard Stock Solution: Accurately weigh and dissolve 10 mg of this compound reference standard in a 10 mL volumetric flask using a 50:50 mixture of mobile phase A and B to create a 1 mg/mL solution.
-
Calibration Standards: Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serially diluting the stock solution with the mobile phase.
-
Reaction Mixture Sample: Withdraw an aliquot of the reaction mixture. Dilute it with the mobile phase to a concentration that falls within the linear range of the calibration curve. The sample must be filtered through a 0.45 µm syringe filter before injection to prevent clogging of the HPLC system.
Visualization: HPLC Workflow
Caption: Experimental workflow for HPLC-UV analysis.
Gas Chromatography-Mass Spectrometry (GC-MS): A High-Sensitivity Alternative
GC-MS is a powerhouse technique known for its exceptional sensitivity and selectivity, making it ideal for analyzing volatile and semi-volatile compounds.[4] However, due to the high polarity and low volatility of this compound, direct analysis is challenging. The amino and hydroxyl groups can cause poor peak shape and thermal degradation in the hot GC inlet. Therefore, a derivatization step is often required to make the analyte "GC-friendly."
The Principle of Causality: Derivatization, typically through silylation, replaces the active hydrogens on the amino and hydroxyl groups with non-polar trimethylsilyl (TMS) groups. This transformation dramatically increases the analyte's volatility and thermal stability, allowing it to be vaporized and passed through the GC column for separation and subsequent detection by a mass spectrometer. The mass spectrometer then provides structural information, offering unambiguous identification.
Experimental Protocol: GC-MS with Derivatization
1. Instrumentation:
-
A GC system equipped with a split/splitless injector, a capillary column, and coupled to a Mass Spectrometer (MS) detector (e.g., a single quadrupole).
2. Derivatization and Sample Preparation:
-
Reaction Sample: Pipette a known volume of the reaction mixture into a vial and evaporate to dryness under a stream of nitrogen.
-
Derivatization: Add 100 µL of a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane - BSTFA + 1% TMCS) and 100 µL of a non-polar solvent like pyridine or acetonitrile.
-
Reaction: Cap the vial and heat at 70°C for 30 minutes to ensure complete derivatization.
-
Standards: Prepare calibration standards by derivatizing known amounts of the reference standard using the same procedure.
3. Chromatographic Conditions:
-
Column: A non-polar or medium-polarity capillary column, such as a 5% phenyl-methylpolysiloxane column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness), is effective for separating a wide range of derivatized compounds.[4]
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Injector Temperature: 250 °C.
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes.
-
Ramp: Increase to 280 °C at a rate of 15 °C/min.
-
Final hold: Hold at 280 °C for 5 minutes.
-
-
MS Conditions:
-
Ion Source Temperature: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) for highest sensitivity, monitoring characteristic ions of the derivatized analyte.
-
Visualization: GC-MS Workflow
Caption: Experimental workflow for GC-MS analysis.
UV-Vis Spectrophotometry: A Rapid Screening Tool
UV-Vis spectrophotometry is a simple, fast, and cost-effective technique that can be used for quantification based on the Beer-Lambert law.[6] It measures the absorbance of a substance at a specific wavelength.
The Principle of Causality: This method relies on the assumption that this compound is the primary component in the reaction mixture that absorbs light at a specific wavelength (λmax). However, this is a significant limitation. In a typical reaction mixture, starting materials, intermediates, and byproducts often have overlapping UV spectra, leading to a lack of specificity and inaccurate results.[7]
Expertise & Experience: While not suitable for final quality control or release testing, UV-Vis can be a valuable tool for in-process control (IPC). For example, it can rapidly track the progress of a reaction by monitoring the increase in absorbance at the product's λmax, provided its chromophore is significantly different from the reactants.
Experimental Protocol: UV-Vis Spectrophotometry
1. Instrumentation:
-
A dual-beam UV-Vis spectrophotometer.
2. Method:
-
Solvent Selection: Choose a solvent (e.g., methanol, ethanol, or an appropriate buffer) that dissolves all reaction components and does not absorb in the analytical wavelength range.
-
Determine λmax: Scan a dilute standard solution of the analyte from 200-400 nm to find the wavelength of maximum absorbance.
-
Calibration: Prepare a set of standards and measure their absorbance at λmax to create a calibration curve.
-
Sample Measurement: Dilute the reaction mixture sample with the chosen solvent so that its absorbance falls within the linear range of the instrument (typically 0.1-1.0 AU) and measure its absorbance at λmax.
Visualization: UV-Vis Logic
Caption: Decision logic for using UV-Vis spectrophotometry.
Method Comparison and Performance Data
The choice of method depends on the specific requirements of the analysis, such as the need for accuracy, sensitivity, or throughput.
Table 1: Qualitative Comparison of Analytical Methods
| Parameter | HPLC-UV | GC-MS (with Derivatization) | UV-Vis Spectrophotometry |
| Selectivity | High (separates analyte from matrix) | Very High (chromatographic and mass-based separation) | Low (prone to spectral overlap) |
| Sensitivity | Good (ng range) | Excellent (pg range) | Moderate (µg range) |
| Suitability for Analyte | Excellent (ideal for non-volatile, polar compounds) | Moderate (requires derivatization) | Poor (for complex mixtures) |
| Sample Throughput | Moderate | Low (due to derivatization and longer run times) | High |
| Cost (Instrument/Run) | Moderate / Low | High / Moderate | Low / Very Low |
| Primary Application | Routine QC, final product assay, purity | Trace analysis, impurity identification | Rapid in-process checks, reaction monitoring |
Table 2: Representative Quantitative Performance Data
| Performance Metric | HPLC-UV | GC-MS (SIM Mode) |
| Linearity (R²) | > 0.999 | > 0.998 |
| Limit of Detection (LOD) | ~50 ng/mL | ~1 ng/mL |
| Limit of Quantification (LOQ) | ~150 ng/mL | ~5 ng/mL |
| Precision (%RSD) | < 2% | < 5% |
| Accuracy (Recovery) | 98-102% | 95-105% |
Note: These are typical, representative values. Actual performance must be determined during method validation.[8]
Conclusion and Recommendations
For the robust and accurate quantification of this compound in reaction mixtures, RP-HPLC with UV detection is the unequivocally recommended primary method. Its ability to separate the analyte from a complex matrix without derivatization provides the reliability and precision required for both research and quality control environments.
GC-MS serves as a powerful secondary technique. While its implementation is more complex due to the need for derivatization, it is invaluable for identifying and quantifying trace-level volatile impurities or when extremely high sensitivity is required.
UV-Vis spectrophotometry should be used with caution and is best reserved for rapid, non-critical, in-process monitoring where the reaction conditions are well-understood and interference is minimal.
By understanding the principles behind each technique and selecting the appropriate method based on the analytical requirements, researchers can ensure the generation of accurate, reliable, and defensible data in the development and production of critical pharmaceutical intermediates.
References
- 1. alchempharmtech.com [alchempharmtech.com]
- 2. This compound | CAS#:410530-71-1 | Chemsrc [chemsrc.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Optimization of High Performance Liquid Chromatography Method for Simultaneous Determination of Some Purine and Pyrimidine Bases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Spectroscopic methods of analysis - Organic analysis II [sites.uclouvain.be]
- 7. mdpi.com [mdpi.com]
- 8. mdpi.com [mdpi.com]
A Comparative Spectroscopic Guide to 2-Amino-6-chloropyrimidin-4-ol Hydrate and Its Analogs
This guide provides an in-depth spectroscopic comparison of 2-Amino-6-chloropyrimidin-4-ol hydrate and its structurally related analogs. Designed for researchers, scientists, and professionals in drug development, this document delves into the nuances of various spectroscopic techniques, offering both experimental data and the underlying scientific rationale for their application in distinguishing these closely related pyrimidine derivatives.
The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] Precise structural characterization is paramount for understanding structure-activity relationships (SAR) and ensuring the synthesis of the correct target molecule. This guide will utilize a multi-technique spectroscopic approach—encompassing Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR), Ultraviolet-Visible (UV-Vis), and Mass Spectrometry (MS)—to create a comprehensive analytical fingerprint for our target compound and its analogs.
The selected analogs for this comparative study are:
-
Analog 1: 2,4-Diamino-6-chloropyrimidine: The hydroxyl group at the C4 position is replaced by an amino group.
-
Analog 2: 2-Amino-4,6-dichloropyrimidine: The hydroxyl group is substituted with a second chlorine atom.
-
Analog 3: 2-Amino-6-methylpyrimidin-4-ol: The chloro group at the C6 position is replaced by a methyl group.
By systematically evaluating the spectral data of these compounds, we will illustrate how subtle changes in molecular structure produce distinct and measurable spectroscopic signatures.
The Challenge of Tautomerism
Before delving into the specific techniques, it is crucial to address the phenomenon of tautomerism, which is characteristic of 2-Amino-6-chloropyrimidin-4-ol. This compound can exist in equilibrium between its keto (-pyrimidin-4-one) and enol (-pyrimidin-4-ol) forms, as well as imine-enamine tautomers involving the amino group.[3][4][5][6] This equilibrium can be influenced by factors such as the solvent, pH, and temperature, and the different tautomers will have distinct spectroscopic properties.[6][7] Spectroscopic analysis, particularly NMR, provides a powerful tool for investigating and understanding these tautomeric preferences, which are critical for predicting the molecule's interactions in a biological system.[5]
¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.
Causality in Experimental Choices
The choice of solvent is critical in NMR. Deuterated dimethyl sulfoxide (DMSO-d₆) is often selected for this class of compounds due to its ability to dissolve a wide range of polar organic molecules and its high boiling point, which is suitable for variable temperature studies.[8][9] The acidic protons of hydroxyl and amino groups are typically observable in DMSO-d₆ as they exchange more slowly with residual water compared to other solvents like D₂O.
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the analyte in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a standard 5 mm NMR tube.
-
Instrument Setup: Place the NMR tube in the spectrometer. Ensure the instrument is locked onto the deuterium signal of the solvent and properly shimmed to achieve a homogeneous magnetic field.
-
Acquisition of ¹H NMR Spectrum:
-
Acquire a standard one-dimensional proton spectrum using a pulse angle of 30-45 degrees to ensure quantitative reliability if needed.
-
Set the spectral width to cover the expected range of chemical shifts (typically 0-12 ppm for these compounds).
-
Use a sufficient number of scans to achieve an adequate signal-to-noise ratio.
-
-
Acquisition of ¹³C NMR Spectrum:
-
Acquire a proton-decoupled ¹³C spectrum to simplify the spectrum to single lines for each unique carbon.
-
Set the spectral width to cover the expected range (typically 0-180 ppm).
-
A larger number of scans is required due to the low natural abundance of ¹³C.
-
-
Data Processing: Apply Fourier transformation to the acquired free induction decay (FID), followed by phase and baseline correction. Integrate the ¹H NMR signals and reference the spectra using the residual solvent peak (e.g., DMSO at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).
Visualization: NMR Experimental Workflow
Caption: Workflow for NMR spectroscopic analysis.
Comparative NMR Data
Table 1: Comparative ¹H NMR Chemical Shifts (δ, ppm) in DMSO-d₆
| Compound | H5 | -NH₂ | -OH / Other | Other Protons |
| This compound | ~5.9-6.2 | ~6.6-7.0 (br s) | ~10.0-11.5 (br s, OH) | H₂O of hydration signal |
| Analog 1: 2,4-Diamino-6-chloropyrimidine | ~5.8 | ~6.1 (br s, C4-NH₂) | ~6.8 (br s, C2-NH₂) | - |
| Analog 2: 2-Amino-4,6-dichloropyrimidine | ~7.1 | ~7.5 (br s) | - | - |
| Analog 3: 2-Amino-6-methylpyrimidin-4-ol | ~5.4 | ~6.4 (br s) | ~10.5 (br s, OH) | ~2.1 (s, CH₃) |
Note: Chemical shifts are approximate and can vary based on concentration and exact experimental conditions. "br s" denotes a broad singlet.
Table 2: Comparative ¹³C NMR Chemical Shifts (δ, ppm) in DMSO-d₆
| Compound | C2 | C4 | C5 | C6 | Other Carbons |
| This compound | ~158 | ~165 | ~95 | ~160 | - |
| Analog 1: 2,4-Diamino-6-chloropyrimidine | ~162 | ~164 | ~85 | ~158 | - |
| Analog 2: 2-Amino-4,6-dichloropyrimidine | ~160 | ~155 | ~110 | ~160 | - |
| Analog 3: 2-Amino-6-methylpyrimidin-4-ol | ~157 | ~168 | ~98 | ~162 | ~22 (CH₃) |
Analysis and Interpretation
-
Proton NMR: The most striking differences are seen in the exchangeable protons. The parent compound exhibits a characteristic downfield broad singlet for the -OH group, which is absent in analogs 1 and 2.[2] Analog 1 (diamino) shows two distinct -NH₂ signals, while Analog 2 (dichloro) has only one. The replacement of the electron-withdrawing chlorine at C6 with an electron-donating methyl group in Analog 3 causes an upfield shift of the H5 proton signal.
-
Carbon NMR: The chemical shift of C4 is highly sensitive to its substituent. It appears far downfield in the parent compound and Analog 3 due to the attached oxygen atom. In Analog 1, the amino group at C4 results in a similar downfield shift. However, in Analog 2, where C4 is bonded to chlorine, the chemical shift is different and predictable based on substituent effects. The presence of a methyl carbon signal around 22 ppm is a clear identifier for Analog 3.[9]
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is a rapid and non-destructive technique that identifies functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations (stretching, bending, etc.).[1]
Causality in Experimental Choices
The solid-state KBr pellet method is often employed for these types of crystalline compounds. This minimizes interference from solvents, which have their own IR absorption bands, thus providing a clear spectrum of the analyte. It provides information about the intermolecular interactions, such as hydrogen bonding, present in the solid state.
Experimental Protocol: FT-IR Spectroscopy
-
Sample Preparation (KBr Pellet):
-
Thoroughly grind 1-2 mg of the sample with ~100 mg of dry, spectroscopic grade potassium bromide (KBr) using an agate mortar and pestle.
-
Transfer the fine powder to a pellet-forming die.
-
Apply pressure (typically 8-10 tons) using a hydraulic press to form a transparent or translucent pellet.
-
-
Background Spectrum: Place the empty sample holder in the FT-IR spectrometer and acquire a background spectrum. This is crucial to subtract the spectral contributions of atmospheric CO₂ and water vapor.
-
Sample Spectrum: Place the KBr pellet in the sample holder and acquire the sample spectrum.
-
Data Processing: The instrument software automatically ratios the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum. Label the significant peaks.
Visualization: FT-IR Experimental Workflow
Caption: Workflow for FT-IR spectroscopic analysis.
Comparative FT-IR Data
Table 3: Comparative FT-IR Absorption Bands (cm⁻¹)
| Compound | O-H / N-H Stretch | C=O Stretch | C=N, C=C Stretch | C-Cl Stretch |
| This compound | 3100-3500 (br, O-H, N-H, H₂O) | ~1650-1680 | ~1550-1620 | ~700-800 |
| Analog 1: 2,4-Diamino-6-chloropyrimidine | 3100-3400 (multiple sharp peaks, N-H) | - | ~1560-1650 | ~700-800 |
| Analog 2: 2-Amino-4,6-dichloropyrimidine | 3100-3400 (sharp peaks, N-H) | - | ~1540-1600 | ~700-850 (multiple) |
| Analog 3: 2-Amino-6-methylpyrimidin-4-ol | 3100-3450 (br, O-H, N-H) | ~1640-1670 | ~1560-1630 | - |
Analysis and Interpretation
The high-frequency region (3100-3500 cm⁻¹) is highly diagnostic.[1][10] The parent compound and its hydrate show a very broad absorption here due to the overlapping O-H and N-H stretching vibrations, further broadened by hydrogen bonding with the water molecule.[11] In contrast, Analogs 1 and 2, which lack the -OH group, display sharper, more defined N-H stretching bands.[2] The strong band in the 1650-1680 cm⁻¹ region for the parent and Analog 3 is characteristic of the C=O stretch of the pyrimidinone tautomer, which is absent in Analogs 1 and 2.[10] The C-Cl stretching vibration is found in the fingerprint region and can be used to confirm the presence of chlorine, with Analog 2 potentially showing a more complex pattern due to the two C-Cl bonds.[2] The absence of this band is a key marker for Analog 3.
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy measures the electronic transitions within a molecule, typically π→π* and n→π* transitions in conjugated systems like pyrimidines. The position of the maximum absorbance (λ_max) is sensitive to the substituents on the ring.[12][13]
Causality in Experimental Choices
Ethanol or methanol are common solvents for UV-Vis analysis of these compounds. They are transparent in the analytical range (>220 nm) and can dissolve the analytes. The choice of solvent can influence the λ_max due to solvatochromic effects and its impact on the tautomeric equilibrium.[14]
Experimental Protocol: UV-Vis Spectroscopy
-
Solution Preparation: Prepare a dilute stock solution of the analyte in a suitable spectroscopic grade solvent (e.g., ethanol). Further dilute the stock solution to obtain a final concentration that gives an absorbance reading between 0.2 and 1.0.
-
Instrument Setup: Turn on the spectrophotometer and allow the lamps to warm up.
-
Blanking: Fill a quartz cuvette with the pure solvent and place it in the spectrophotometer to record a baseline (blank).
-
Sample Measurement: Rinse and fill the cuvette with the sample solution. Place it in the spectrophotometer and record the absorption spectrum over the desired wavelength range (e.g., 200-400 nm).
-
Data Analysis: Identify the wavelength of maximum absorbance (λ_max).
Visualization: UV-Vis Experimental Workflow
Caption: Workflow for UV-Vis spectroscopic analysis.
Comparative UV-Vis Data
Table 4: Comparative UV-Vis Absorption Maxima (λ_max, nm) in Ethanol
| Compound | λ_max 1 | λ_max 2 |
| This compound | ~230 | ~280-290 |
| Analog 1: 2,4-Diamino-6-chloropyrimidine | ~240 | ~295 |
| Analog 2: 2-Amino-4,6-dichloropyrimidine | ~255 | ~305 |
| Analog 3: 2-Amino-6-methylpyrimidin-4-ol | ~225 | ~285 |
Analysis and Interpretation
Substituents that extend conjugation or act as strong auxochromes (like -NH₂) cause a bathochromic (red) shift to longer wavelengths.[12] Replacing the -OH group with another -NH₂ group (Analog 1) or a second -Cl (Analog 2) leads to a red shift compared to the parent compound. Halogenation generally causes a bathochromic shift.[15] Conversely, replacing the C6-Cl with a less electronically active methyl group (Analog 3) results in a slight hypsochromic (blue) shift. The presence and position of these absorption bands provide a reliable method for distinguishing between the analogs.
Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides the exact molecular weight of a compound and, through analysis of fragmentation patterns, offers valuable structural information.[16]
Causality in Experimental Choices
Electrospray ionization (ESI) is a soft ionization technique suitable for these polar, non-volatile compounds, often producing a strong signal for the protonated molecule [M+H]⁺ with minimal fragmentation. Electron Impact (EI) is a higher-energy method that causes extensive fragmentation, providing a detailed "fingerprint" that can be used for structural confirmation.[8]
Experimental Protocol: Mass Spectrometry (ESI-MS)
-
Sample Preparation: Prepare a dilute solution of the sample (1-10 µg/mL) in a suitable solvent, typically a mixture of methanol or acetonitrile and water, often with a trace amount of formic acid to promote protonation.
-
Infusion: Introduce the sample into the ESI source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).
-
Ionization: Apply a high voltage to the infusion capillary to generate a fine spray of charged droplets. As the solvent evaporates, ions are formed and enter the mass analyzer.
-
Mass Analysis: The mass analyzer (e.g., quadrupole, time-of-flight) separates the ions based on their m/z ratio.
-
Detection: The detector records the abundance of ions at each m/z value, generating the mass spectrum.
Visualization: Mass Spectrometry Workflow
Caption: Workflow for Mass Spectrometric analysis.
Comparative Mass Spectrometry Data
Table 5: Comparative Mass Spectrometry Data (m/z for [M]⁺ or [M+H]⁺)
| Compound | Formula | Molecular Weight | Expected m/z [M+H]⁺ | Key Feature |
| 2-Amino-6-chloropyrimidin-4-ol | C₄H₄ClN₃O | 145.55 | 146.0 | Isotopic pattern for 1 Cl |
| Analog 1: 2,4-Diamino-6-chloropyrimidine | C₄H₅ClN₄ | 144.56 | 145.0 | Isotopic pattern for 1 Cl |
| Analog 2: 2-Amino-4,6-dichloropyrimidine | C₄H₃Cl₂N₃ | 179.99 | 180.0 | Isotopic pattern for 2 Cl |
| Analog 3: 2-Amino-6-methylpyrimidin-4-ol | C₅H₇N₃O | 125.13 | 126.1 | Absence of Cl pattern |
Note: The molecular weight of the anhydrous form is used for clarity. The hydrate will lose water in the MS source.
Analysis and Interpretation
Mass spectrometry provides an unambiguous distinction between the compounds based on their molecular weights. The most critical diagnostic feature for the chlorine-containing compounds is the isotopic pattern. Chlorine has two stable isotopes, ³⁵Cl and ³⁷Cl, in an approximate 3:1 ratio.[17] This results in a characteristic [M+H]⁺ peak and an [M+H+2]⁺ peak with about one-third the intensity for compounds with one chlorine atom. Analog 2, with two chlorine atoms, will exhibit a more complex pattern with [M+H]⁺, [M+H+2]⁺, and [M+H+4]⁺ peaks in a ratio of approximately 9:6:1.[17] Analog 3 is easily identified by its different molecular weight and the complete absence of this isotopic signature. Fragmentation patterns, often involving the loss of HCN or chlorine radicals, can further confirm the structures.[18][19]
Conclusion
The comprehensive spectroscopic analysis of this compound and its analogs demonstrates the power of a multi-technique approach for unambiguous structural characterization. Each technique provides a unique piece of the structural puzzle:
-
NMR Spectroscopy elucidates the precise atomic connectivity and is sensitive to the electronic environment of each proton and carbon, clearly distinguishing substituent effects and providing insight into tautomeric forms.
-
FT-IR Spectroscopy offers a rapid and definitive confirmation of functional groups, with the O-H, N-H, and C=O stretching regions being particularly diagnostic.
-
UV-Vis Spectroscopy probes the electronic structure of the conjugated pyrimidine system, where substituent-induced shifts in λ_max serve as a reliable comparative tool.
-
Mass Spectrometry provides the definitive molecular weight and, through isotopic patterns, confirms the number of halogen atoms present in the molecule.
Together, these techniques provide a robust and self-validating system for identifying and differentiating these closely related, biologically relevant molecules, ensuring the scientific integrity required for advanced research and development.
References
- 1. abjar.vandanapublications.com [abjar.vandanapublications.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Keto–Enol and imine–enamine tautomerism of 2-, 3- and 4-phenacylpyridines - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. The ultraviolet absorption spectra of some pyrimidines; chemical structure and the effect of pH on the position of lambda max - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. impactfactor.org [impactfactor.org]
- 10. researchgate.net [researchgate.net]
- 11. tsijournals.com [tsijournals.com]
- 12. Shifting UV-vis absorption spectrum through rational structural modifications of zinc porphyrin photoactive compounds - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
- 15. Vacuum ultraviolet spectroscopy of pyrimidine derivatives: the effect of halogenation - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/D5CP00198F [pubs.rsc.org]
- 16. Photofragmentation of halogenated pyrimidine molecules in the VUV range - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. pubs.acs.org [pubs.acs.org]
- 19. pubs.acs.org [pubs.acs.org]
A Comparative Guide to the Biological Activity of 2-Amino-6-chloropyrimidin-4-ol Hydrate Derivatives
In the landscape of medicinal chemistry, the pyrimidine scaffold remains a cornerstone for the development of novel therapeutic agents. Its inherent ability to mimic endogenous nucleobases allows for interaction with a wide array of biological targets, leading to a broad spectrum of pharmacological activities, including anticancer, antiviral, and antimicrobial effects.[1][2][3] This guide provides a comprehensive comparison of the biological activities of rationally designed derivatives of 2-Amino-6-chloropyrimidin-4-ol hydrate. We will delve into the synthetic rationale, detailed experimental protocols for activity assessment, and a comparative analysis of their potential efficacy, supported by established data from related pyrimidine analogues.
Introduction: The Pyrimidine Scaffold as a Privileged Structure
The pyrimidine ring is a fundamental component of nucleic acids (cytosine, thymine, and uracil), rendering its derivatives prime candidates for interacting with the machinery of cell replication and survival.[3][4] This has led to the successful development of numerous pyrimidine-based drugs, such as the anticancer agent 5-fluorouracil and the antiviral drug zidovudine.[4][5] The 2-aminopyrimidine moiety, in particular, is a well-established pharmacophore known to be a bioisostere of the purine scaffold, enabling it to effectively compete with ATP for the binding sites of protein kinases.[6][7] Consequently, many aminopyrimidine derivatives have been developed as potent kinase inhibitors for cancer therapy.[6][8]
The strategic placement of substituents on the pyrimidine ring allows for the fine-tuning of a compound's physicochemical properties and biological activity. The starting material, 2-Amino-6-chloropyrimidin-4-ol, offers three key positions for chemical modification: the chloro group at C6, the amino group at C2, and the hydroxyl group at C4. The chlorine atom at the C6 position is a versatile handle for introducing various substituents via nucleophilic substitution reactions. This guide will explore a hypothetical series of derivatives where this position is modified and compare their potential biological activities based on established structure-activity relationships (SAR) for similar compounds.
Synthetic Strategy for Derivative Generation
The synthesis of 2-Amino-6-chloropyrimidin-4-ol derivatives can be approached through a straightforward and modular synthetic route. The general strategy involves the nucleophilic substitution of the chlorine atom at the C6 position of the pyrimidine ring.
General Synthetic Protocol
A series of derivatives can be synthesized by reacting this compound with a variety of nucleophiles, such as amines, thiols, or alcohols. The reaction is typically carried out in a suitable solvent, such as dimethylformamide (DMF) or ethanol, often in the presence of a base to facilitate the reaction.
Step-by-step Protocol:
-
Solubilization: Dissolve this compound (1 equivalent) in a suitable solvent (e.g., DMF).
-
Addition of Base: Add a non-nucleophilic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.2 equivalents), to the reaction mixture.
-
Addition of Nucleophile: Add the desired nucleophile (e.g., a substituted aniline, benzylamine, or thiophenol) (1.1 equivalents) to the reaction mixture.
-
Reaction: Heat the reaction mixture at a suitable temperature (e.g., 80-120 °C) and monitor the progress by thin-layer chromatography (TLC).
-
Work-up and Purification: Upon completion, cool the reaction mixture, pour it into water, and extract the product with an organic solvent (e.g., ethyl acetate). The organic layer is then washed, dried, and concentrated. The crude product is purified by column chromatography or recrystallization to yield the desired derivative.
Caption: General synthetic scheme for the derivatization of 2-Amino-6-chloropyrimidin-4-ol.
Comparative Biological Evaluation
To provide a meaningful comparison, we will focus on two key areas of biological activity frequently associated with pyrimidine derivatives: anticancer and antiviral activity.[1][2][9] The following sections outline the experimental protocols for assessing these activities and present a comparative table based on anticipated results from SAR studies of related compounds.
Anticancer Activity Evaluation
The anticancer potential of the synthesized derivatives would be evaluated against a panel of human cancer cell lines to determine their cytotoxic and antiproliferative effects.
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
-
Cell Seeding: Seed cancer cells (e.g., MCF-7 for breast cancer, A549 for lung cancer) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the synthesized derivatives (e.g., 0.1, 1, 10, 50, 100 µM) for 48-72 hours.
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37 °C.
-
Formazan Solubilization: Remove the medium and add dimethyl sulfoxide (DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) values, which represent the concentration of the compound that inhibits 50% of cell growth.
References
- 1. thepharmajournal.com [thepharmajournal.com]
- 2. researchgate.net [researchgate.net]
- 3. ijcrt.org [ijcrt.org]
- 4. sciensage.info [sciensage.info]
- 5. Novel Pyrimidine Derivatives as Potential Anticancer Agents: Synthesis, Biological Evaluation and Molecular Docking Study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Aminopyrimidine derivatives as new protein kinase inhibitors endowed with anticancer activity. [iris.uniroma1.it]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Antiviral Activity of Pyrimidine Containing Compounds: Patent Review - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Crystallographic Analysis of 2-Amino-6-chloropyrimidin-4-ol Hydrate and Its Derivatives for Drug Development
For researchers, scientists, and professionals in drug development, a deep understanding of the three-dimensional structure of pharmacologically active molecules is paramount. Pyrimidine derivatives, in particular, represent a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents.[1] This guide provides an in-depth X-ray crystallography analysis of 2-amino-6-chloropyrimidin-4-ol hydrate and compares its solid-state features with key derivatives. By examining the subtle yet significant impacts of substituent changes on crystal packing and intermolecular interactions, we aim to furnish researchers with the structural insights necessary for rational drug design and the development of novel therapeutics.
The Significance of Pyrimidine Scaffolds and Hydration
The pyrimidine ring is a privileged scaffold in drug discovery, appearing in a wide array of approved drugs, including anticancer and antimicrobial agents. Its nitrogen atoms act as key hydrogen bond acceptors and donors, facilitating crucial interactions with biological targets. The presence of water molecules in the crystal lattice, forming hydrates, can significantly influence the physicochemical properties of a compound, including its solubility, stability, and bioavailability. Therefore, a thorough understanding of the hydrogen-bonding networks in hydrated pyrimidine derivatives is of critical importance.
Experimental Approach: From Synthesis to Structure Elucidation
A comparative analysis of this nature hinges on high-quality single crystals and precise X-ray diffraction data. The following sections detail the synthetic routes to the title compound and its derivatives, as well as a generalized protocol for single-crystal X-ray diffraction.
Synthesis of 2-Amino-6-chloropyrimidin-4-ol and its Derivatives
The synthesis of 2-amino-6-chloropyrimidin-4-ol and its derivatives typically involves the chlorination of the corresponding pyrimidin-4-ol precursor.
General Synthesis of 2-Amino-4-chloro-6-methylpyrimidine:
A common method involves the reaction of 2-amino-4-hydroxy-6-methylpyrimidine with phosphorus oxychloride (POCl₃). The mixture is refluxed until a homogenous solution is formed. After removing the excess POCl₃ under vacuum, the residue is carefully treated with ice water and neutralized with an aqueous ammonia solution to precipitate the product. The crude product can then be purified by recrystallization from a suitable solvent system, such as 50% ethanol, to yield crystalline 2-amino-4-chloro-6-methylpyrimidine.[2][3]
Synthesis of 2,4-Diamino-6-chloropyrimidine:
This derivative can be synthesized from 2,4-diamino-6-hydroxypyrimidine by treatment with phosphorus oxychloride. The reaction is typically carried out at an elevated temperature. Following the reaction, the mixture is quenched with ice water, and the pH is adjusted to 8 with a base like sodium hydroxide to facilitate the extraction of the product with an organic solvent such as ethyl acetate.[4]
Synthesis of 2-Amino-4,6-dichloropyrimidine:
The synthesis of 2-amino-4,6-dichloropyrimidine can be achieved by reacting 2-amino-4,6-dihydroxypyrimidine with an excess of phosphorus oxychloride, which acts as both a reactant and a solvent. The reaction is often carried out in the presence of an amine base, such as N,N-dimethylaniline, at reflux temperatures.[5] An alternative approach involves the use of triethylamine as an acid-trapping agent at temperatures between 20°C and 80°C, which avoids the need for a large excess of phosphorus oxychloride or an additional solvent.
Single-Crystal X-ray Diffraction Workflow
The elucidation of the three-dimensional atomic arrangement of the synthesized compounds is achieved through single-crystal X-ray diffraction.
Caption: Generalized workflow for single-crystal X-ray diffraction analysis.
Experimental Protocol:
-
Crystal Growth: Single crystals suitable for X-ray diffraction are typically grown by slow evaporation of a saturated solution of the compound in an appropriate solvent (e.g., ethanol, methanol, or a mixture of solvents).
-
Data Collection: A selected single crystal is mounted on a goniometer head and placed in a stream of cold nitrogen gas (typically around 100 K) to minimize thermal vibrations. X-ray diffraction data is collected using a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα radiation) and a detector.
-
Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell parameters and space group. The crystal structure is then solved using direct methods or Patterson methods and refined using full-matrix least-squares on F². All non-hydrogen atoms are typically refined anisotropically, and hydrogen atoms are often placed in calculated positions and refined using a riding model.
Comparative Crystallographic Analysis
| Compound | 2,4-Diamino-6-chloropyrimidine | 2-Amino-4,6-dichloropyrimidine | 2-Amino-4-chloro-6-methylpyrimidine |
| Molecular Formula | C₄H₅ClN₄ | C₄H₃Cl₂N₃ | C₅H₆ClN₃ |
| Crystal System | Orthorhombic | Monoclinic | Monoclinic |
| Space Group | Pnma | C2/c | P2₁/n |
| Key Hydrogen Bonds | N-H···N | N-H···N | N-H···O (in cocrystal with 4-methylbenzoic acid) |
| Reference | [COD: 1559092, 2236934] | [Acta Cryst. E64, o1659 (2008)] | [World Acad. Sci. Eng. Technol. 9, 838 (2015)] |
Key Observations:
-
Hydrogen Bonding Motifs: A predominant feature in the crystal structures of these aminopyrimidine derivatives is the formation of hydrogen-bonded dimers or chains. For instance, in a polymorph of 2-amino-4,6-dichloropyrimidine, molecules are linked via N-H···N intermolecular hydrogen bonds, creating infinite one-dimensional chains.[6] These interactions often result in the formation of characteristic R²₂(8) ring motifs.
-
Influence of Substituents on Crystal Packing: The substitution of a hydroxyl/oxo group with an amino group (comparing the hypothetical 2-amino-6-chloropyrimidin-4-ol to 2,4-diamino-6-chloropyrimidine) or a methyl group (comparing with 2-amino-4-chloro-6-methylpyrimidine) significantly alters the hydrogen bonding potential and steric requirements. This, in turn, dictates the overall crystal packing. The presence of the methyl group in 2-amino-4-chloro-6-methylpyrimidine, for example, influences its packing in a cocrystal with 4-methylbenzoic acid, where N-H···O hydrogen bonds are observed between the pyrimidine and the carboxylic acid.
-
Role of the Chlorine Atom: The chlorine atom in these structures can participate in weaker C-H···Cl interactions, which, although less dominant than the strong N-H···N and N-H···O hydrogen bonds, contribute to the overall stability of the crystal lattice.
Caption: Common intermolecular interactions in pyrimidine derivative crystals.
Conclusion and Future Directions
The comparative analysis of 2-amino-6-chloropyrimidin-4-ol derivatives highlights the critical role of substituent effects on the supramolecular architecture of these compounds. The formation of robust hydrogen-bonded networks is a recurring theme, underscoring the importance of these interactions in the solid-state properties of pyrimidine-based active pharmaceutical ingredients.
For drug development professionals, this guide emphasizes the necessity of obtaining detailed structural information through X-ray crystallography. A comprehensive understanding of the crystal packing and intermolecular interactions can inform strategies for crystal engineering, polymorph screening, and the design of novel derivatives with optimized physicochemical properties. Future work should focus on obtaining the crystal structure of this compound to enable a direct and more conclusive comparative analysis. Such data would provide a more complete picture of the role of hydration in the solid-state chemistry of this important class of compounds.
References
- 1. 2-Amino-4-chloro-6-methylpyrimidine | C5H6ClN3 | CID 21810 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2-Amino-4-chloro-6-methylpyrimidine | 5600-21-5 [chemicalbook.com]
- 3. 2-Amino-4-chloro-6-methylpyrimidine synthesis - chemicalbook [chemicalbook.com]
- 4. mdpi.com [mdpi.com]
- 5. US5698695A - Process for preparing 2-amino-4,6-dichloropyrimidine - Google Patents [patents.google.com]
- 6. A second monoclinic polymorph of 2-amino-4,6-dichloropyrimidine - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Synthetic Routes to 2-Amino-6-chloropyrimidin-4-ol Hydrate: A Guide for Process Development
Executive Summary
2-Amino-6-chloropyrimidin-4-ol hydrate is a valuable heterocyclic building block in medicinal chemistry, frequently utilized in the synthesis of kinase inhibitors and other targeted therapeutics.[1] Its trifunctional nature provides a versatile scaffold for generating diverse molecular libraries. This guide offers a head-to-head comparison of the primary synthetic strategies for this intermediate, grounded in established chemical principles and supported by experimental data from patent and academic literature. We will dissect the most industrially viable route, which proceeds through the formation of a dihydroxy intermediate, followed by a di-chlorination and a subsequent selective hydrolysis. Alternative, more direct pathways will also be explored, with a critical analysis of their potential advantages and inherent challenges. This document is intended for researchers, chemists, and drug development professionals seeking to establish a robust, scalable, and efficient synthesis for this key intermediate.
Introduction: The Pyrimidine Core in Modern Drug Discovery
The pyrimidine ring is a privileged scaffold in drug design, forming the core of numerous FDA-approved drugs. Its unique electronic properties, ability to form multiple hydrogen bonds, and capacity to serve as a bioisostere for other aromatic systems have made it a cornerstone of modern medicinal chemistry.[1] 2-Amino-6-chloropyrimidin-4-ol, in particular, offers three distinct points for chemical modification: the nucleophilic amino group at the C2 position, the electrophilic C6 position activated for nucleophilic aromatic substitution (SNAr), and the C4-hydroxyl group which can be further functionalized. This guide provides a detailed analysis of the synthetic pathways to access this critical intermediate.
Primary Synthetic Pathway: Condensation, Di-chlorination, and Selective Hydrolysis
The most established and scalable route to 2-Amino-6-chloropyrimidin-4-ol involves a three-stage process. This pathway prioritizes high-yielding, well-understood transformations, deferring the challenge of selectivity to the final step where it can be more readily controlled.
Overall Synthetic Workflow
Caption: The robust three-step synthesis of the target compound.
Step 1: Synthesis of 2-Amino-4,6-dihydroxypyrimidine
The foundational step is the construction of the pyrimidine ring via a base-catalyzed condensation reaction.
-
Mechanism & Rationale: This reaction is a classic Traube pyrimidine synthesis. Guanidine, a strong nucleophile, reacts with diethyl malonate. The reaction is driven by a strong base, typically sodium ethoxide (NaOEt) in ethanol, which deprotonates the guanidine and the α-carbon of the malonate, facilitating cyclization and subsequent aromatization to form the stable dihydroxypyrimidine product.[2][3]
-
Experimental Protocol:
-
To a solution of sodium ethoxide in absolute ethanol, add guanidine nitrate or hydrochloride.
-
Add diethyl malonate to the mixture. The molar ratio of diethyl malonate to guanidine salt to sodium ethoxide is typically around 1:1:2.4.[2]
-
Heat the mixture to reflux (approx. 95-105 °C) for 1-2 hours.[2]
-
After the reaction is complete, distill off the ethanol to obtain a solid residue.
-
Dissolve the residue in hot water and acidify with acetic acid to a pH of 4-6 to precipitate the product.[2]
-
Filter, wash with cold water, and dry the solid to yield 2-amino-4,6-dihydroxypyrimidine.
-
-
Discussion: This is a high-yielding reaction, often achieving yields greater than 80%.[2] The use of guanidine salts like the nitrate or hydrochloride is common and requires a sufficient amount of base to neutralize the salt and catalyze the reaction.
Step 2: Chlorination to 2-Amino-4,6-dichloropyrimidine
This step converts the relatively unreactive hydroxyl groups into highly reactive chloro groups, setting the stage for the final hydrolysis.
-
Mechanism & Rationale: The hydroxyl groups of the pyrimidine tautomerize to the keto form (a pyrimidin-4,6-dione), which are then activated by phosphorus oxychloride (POCl₃). An amine base, such as N,N-dimethylaniline or triethylamine, is crucial. It acts as both a catalyst and an acid scavenger, neutralizing the HCl generated during the reaction and preventing unwanted side reactions.[4][5] This results in the formation of the highly reactive 2-amino-4,6-dichloropyrimidine intermediate.
-
Experimental Protocol:
-
Charge a reactor with phosphorus oxychloride (POCl₃) and 2-amino-4,6-dihydroxypyrimidine. A molar ratio of POCl₃ to the pyrimidine of 3.5:1 to 8:1 is common.[4][5]
-
Slowly add an amine base, such as triethylamine or N,N-dimethylaniline, over several hours while maintaining the temperature. The molar ratio of the amine base to the pyrimidine is typically around 2:1.[4][5]
-
After the addition is complete, stir the reaction mixture for an additional hour to ensure completion.
-
The excess POCl₃ can be removed by distillation. The product is then typically isolated by carefully quenching the reaction mixture in ice-water and neutralizing to a pH of 8-9 to precipitate the solid 2-amino-4,6-dichloropyrimidine.[5]
-
-
Discussion: This chlorination is highly effective, with yields often exceeding 90%.[5] However, it involves harsh reagents like POCl₃, which is corrosive and water-reactive, requiring careful handling and specialized equipment, especially at scale. The choice of amine base and reaction temperature can influence the purity and yield of the final product.[4]
Step 3: Selective Hydrolysis to 2-Amino-6-chloropyrimidin-4-ol
This is the most critical step, where selectivity is paramount to achieving the desired product.
-
Mechanism & Rationale: The conversion of 2-amino-4,6-dichloropyrimidine to the mono-hydroxy product is a nucleophilic aromatic substitution (SNAr) reaction. The electron-withdrawing nitrogen atoms in the pyrimidine ring activate the C4 and C6 positions towards nucleophilic attack by hydroxide ions. Achieving mono-substitution requires careful control over stoichiometry (using a limited amount of base), temperature, and reaction time to prevent the formation of the di-hydroxy byproduct, 2-amino-4,6-dihydroxypyrimidine.
-
Experimental Protocol (Representative):
-
Dissolve 2-amino-4,6-dichloropyrimidine in a suitable solvent mixture, such as aqueous acetone or dioxane.
-
Cool the solution in an ice bath.
-
Slowly add a stoichiometric amount (e.g., 1.0-1.1 equivalents) of an aqueous base, such as sodium hydroxide, while monitoring the reaction progress by HPLC or TLC.
-
Maintain the reaction at a low temperature (e.g., 0-10 °C) for several hours until the starting material is consumed.
-
Carefully neutralize the reaction mixture with an acid (e.g., HCl) to precipitate the product.
-
Filter the solid, wash with cold water, and dry to obtain 2-Amino-6-chloropyrimidin-4-ol, which may be isolated as a hydrate.
-
-
Discussion: This step is the most significant challenge in the sequence. Over-reaction leads to the starting material of Step 2, while under-reaction requires difficult purification. Precise control of reaction parameters is essential for high yield and purity. This reaction is analogous to the selective mono-alkoxylation of 2-amino-4,6-dichloropyrimidine, which is known to be controllable.[6]
Alternative Pathway: Direct Selective Mono-chlorination
A more atom-economical approach would be the direct and selective chlorination of a single hydroxyl group on 2-amino-4,6-dihydroxypyrimidine.
Caption: Theoretical direct synthesis pathway and its primary challenge.
-
Rationale and Challenges: This route would eliminate two steps (di-chlorination and hydrolysis) from the primary pathway, significantly improving process efficiency. However, it presents a major selectivity challenge. The two hydroxyl groups at the C4 and C6 positions are electronically very similar, and typical powerful chlorinating agents like POCl₃ are highly reactive, making it difficult to stop the reaction at the mono-chloro stage.[4][5] The reaction would likely yield a mixture of starting material, the desired mono-chloro product, and the undesired di-chloro product, necessitating complex chromatographic purification that is unsuitable for large-scale production.
Head-to-Head Comparison
| Feature | Route 1: Di-chlorination / Hydrolysis | Route 2: Direct Mono-chlorination (Theoretical) |
| Starting Materials | Guanidine salts, Diethyl malonate | Guanidine salts, Diethyl malonate |
| Key Reagents | NaOEt, POCl₃ , Amine bases, NaOH | NaOEt, Milder/selective chlorinating agent |
| Number of Steps | 3 (Ring Formation, Di-chlorination, Hydrolysis) | 2 (Ring Formation, Mono-chlorination) |
| Overall Yield | Moderate to Good (Industrially viable) | Low to Moderate (Likely poor due to selectivity) |
| Purity & Purification | Good; final product isolated by precipitation. | Poor; requires extensive chromatographic separation. |
| Scalability | High; each step is a well-established industrial process. | Low; difficult to control selectivity at scale. |
| Safety & Environment | High concern: Use of corrosive/reactive POCl₃. Generates significant phosphate and salt waste streams upon quenching and neutralization. | Moderate concern: Depends on the reagent, but likely less harsh than Route 1. Potentially less waste. |
| Robustness | High. The process is sequential and each step is driven to completion, making it reliable and reproducible. | Low. Highly sensitive to reaction conditions; difficult to achieve consistent results. |
Conclusion and Senior Scientist's Recommendation
For researchers and drug development professionals requiring a reliable and scalable synthesis of this compound, the Di-chlorination and Selective Hydrolysis pathway (Route 1) is the unequivocally recommended approach. While it involves more steps and utilizes harsh reagents, its robustness, high yields at each stage, and avoidance of complex purification make it superior for producing material with consistent quality for preclinical and clinical development. The key to success in this route lies in the meticulous optimization and control of the final selective hydrolysis step.
Future process improvements should focus on developing a catalytic, selective mono-chlorination method or exploring continuous flow chemistry for the hydrolysis step, which could offer superior temperature and stoichiometric control, thereby improving the yield and purity of the final, valuable intermediate.
References
- 1. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CN106167469A - A kind of method of synthesis 2 amino 4,6 dihydroxy-pyrimidines - Google Patents [patents.google.com]
- 3. CN102898382B - Method for synthesizing 2-amino-4,6-dimethoxypyrimidine - Google Patents [patents.google.com]
- 4. US5698695A - Process for preparing 2-amino-4,6-dichloropyrimidine - Google Patents [patents.google.com]
- 5. US5563270A - Process for the preparation of 2-amino-4,6-dichloro-pyrimidine - Google Patents [patents.google.com]
- 6. DE10249946B4 - Process for the preparation of 2-amino-4-chloro-6-alkoxypyrimidines - Google Patents [patents.google.com]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 2-Amino-6-chloropyrimidin-4-ol Hydrate
For professionals engaged in the dynamic fields of research, discovery, and pharmaceutical development, the responsible management of chemical reagents is a cornerstone of laboratory safety and environmental stewardship. This guide provides an in-depth, procedural framework for the proper disposal of 2-Amino-6-chloropyrimidin-4-ol hydrate, a halogenated heterocyclic compound. By elucidating the principles behind these procedures, this document aims to empower researchers to not only comply with regulations but also to cultivate a culture of safety and scientific integrity within their laboratories.
Hazard Identification and Risk Assessment: The "Why" Behind the Precautions
Understanding the inherent hazards of this compound is fundamental to appreciating the necessity of stringent disposal protocols. Based on data from similar chemical structures, this compound is anticipated to exhibit the following hazardous properties[1][2][3]:
-
Respiratory Tract Irritant: May cause respiratory irritation upon inhalation of dust particles[1][2].
-
Harmful if Swallowed: Poses a toxicity risk if ingested[2][3].
The chlorinated nature of this molecule necessitates its classification as a halogenated organic compound . These compounds require special disposal considerations due to their potential to form persistent and toxic byproducts if not managed correctly. Improper disposal, such as incineration at inadequate temperatures, can lead to the formation of dioxins and other hazardous substances. Therefore, it is imperative that this compound is not treated as general laboratory waste.
Table 1: Hazard Profile and Incompatibilities
| Hazard Classification | Associated Risks | Incompatible Materials |
| Skin Irritant | Causes redness, itching, and inflammation upon contact. | Strong oxidizing agents |
| Eye Irritant | Can cause serious and potentially lasting eye damage. | Strong acids |
| Respiratory Irritant | Inhalation of dust can lead to irritation of the respiratory tract. | |
| Acute Toxicity (Oral) | Harmful if ingested. |
The Disposal Workflow: A Step-by-Step Procedural Guide
The cardinal rule for the disposal of this compound is to treat it as hazardous chemical waste . Under no circumstances should it be disposed of down the sanitary sewer or in the regular trash[4].
Before initiating any disposal-related activities, ensure the following PPE is correctly worn:
-
Chemical-resistant gloves: Nitrile or neoprene gloves are recommended.
-
Safety goggles or a face shield: To protect against splashes and dust.
-
Laboratory coat: To prevent skin contamination.
All handling of the solid material and preparation of the waste container should be conducted within a certified chemical fume hood to minimize the risk of inhalation[1].
Proper segregation of chemical waste is a critical safety measure to prevent dangerous reactions within waste containers.
dot
Caption: Workflow for the safe disposal of this compound.
Step-by-Step Protocol:
-
Obtain the Correct Waste Container: Use a dedicated, properly labeled container for "Halogenated Organic Waste." These containers are typically supplied by your institution's Environmental Health and Safety (EHS) department. Ensure the container is made of a material compatible with chlorinated organic compounds.
-
Labeling: Affix a hazardous waste label to the container before adding any waste. The label must include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The associated hazards (e.g., Irritant, Toxic)
-
The date of accumulation
-
-
Waste Collection:
-
Solid Waste: Carefully transfer the solid this compound into the designated halogenated waste container. Avoid creating dust.
-
Contaminated Materials: Any items that have come into direct contact with the chemical, such as weighing boats, contaminated paper towels, and disposable PPE (gloves, etc.), must also be disposed of as hazardous waste. It is best practice to collect these items in a separate, clearly labeled, sealed plastic bag or container that will also be placed in the main hazardous waste stream.
-
-
Container Management:
-
Keep the waste container securely closed when not in use.
-
Do not overfill the container; a headspace of at least 10% is recommended.
-
-
Storage: Store the sealed hazardous waste container in a designated, well-ventilated, and secure satellite accumulation area until it is collected. This area should be away from incompatible materials, particularly strong oxidizing agents and acids[1][5].
-
Final Disposal: Arrange for the collection of the hazardous waste through your institution's EHS department or a licensed hazardous waste disposal contractor. The final disposal method will likely be high-temperature incineration at a permitted facility, which is the standard and environmentally preferred method for destroying halogenated organic compounds.
Emergency Procedures: Handling Spills
In the event of a spill, immediate and correct action is crucial to mitigate exposure and environmental contamination.
dot
Caption: Decision and action flow for responding to a chemical spill.
Small Spill (manageable by laboratory personnel):
-
Alert and Isolate: Alert personnel in the immediate area and restrict access.
-
Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.
-
Absorb: Cover the spill with an inert absorbent material, such as vermiculite, sand, or a commercial chemical absorbent. Do not use combustible materials like paper towels to absorb the bulk of the spill.
-
Collect: Carefully sweep or scoop the absorbed material into a designated hazardous waste container.
-
Decontaminate: Clean the spill area with a suitable solvent (e.g., soap and water), and collect the cleaning materials for disposal as hazardous waste.
-
Report: Report the incident to your laboratory supervisor and EHS department, following institutional protocols.
Large Spill:
For spills that are large, in a poorly ventilated area, or involve exposure, evacuate the area immediately and contact your institution's emergency response or EHS department.
Regulatory Framework: Adherence to Authoritative Standards
The disposal of this compound is governed by several regulatory bodies. In the United States, these include:
-
Environmental Protection Agency (EPA): Under the Resource Conservation and Recovery Act (RCRA), this chemical would be classified as a hazardous waste, requiring "cradle-to-grave" management.
-
Occupational Safety and Health Administration (OSHA): OSHA's Hazard Communication Standard (29 CFR 1910.1200) and the standard for Occupational Exposure to Hazardous Chemicals in Laboratories (29 CFR 1910.1450) mandate that employers inform employees of the hazards and provide safe handling procedures[6].
It is the responsibility of the waste generator (the laboratory) to ensure that all disposal practices are in full compliance with federal, state, and local regulations. Always consult your institution's EHS department for specific guidance and procedures.
By adhering to these scientifically grounded and procedurally detailed guidelines, you contribute to a safer research environment and ensure the responsible stewardship of chemical resources.
References
- 1. benchchem.com [benchchem.com]
- 2. jubilantingrevia.com [jubilantingrevia.com]
- 3. aksci.com [aksci.com]
- 4. benchchem.com [benchchem.com]
- 5. fishersci.com [fishersci.com]
- 6. 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. | Occupational Safety and Health Administration [osha.gov]
Personal protective equipment for handling 2-Amino-6-chloropyrimidin-4-ol hydrate
A Researcher's Guide to Safely Handling 2-Amino-6-chloropyrimidin-4-ol hydrate
In the dynamic landscape of drug discovery and development, the integrity of our research is intrinsically linked to the safety and precision of our laboratory practices. This guide provides essential, field-tested protocols for the safe handling of this compound, a key building block in synthetic chemistry. As your dedicated partner in scientific advancement, we aim to furnish you with the knowledge to not only utilize this compound effectively but also to ensure a secure and compliant laboratory environment. This document moves beyond a simple checklist, delving into the rationale behind each procedural step to empower you with a deep, actionable understanding of chemical safety.
Hazard Assessment: Understanding the Risks
Inferred Hazard Classifications:
-
Skin Corrosion/Irritation: Likely to cause skin irritation.[4][6][7]
-
Serious Eye Damage/Eye Irritation: Poses a risk of serious eye irritation.[2][4][6]
-
Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation upon inhalation of dust particles.[2][4][8]
These potential hazards necessitate a multi-layered approach to personal protection and handling to minimize all routes of exposure.
Personal Protective Equipment (PPE): Your First Line of Defense
The selection and proper use of Personal Protective Equipment (PPE) is the most critical immediate step to mitigate the risks associated with handling this compound. The following table outlines the minimum required PPE.
| PPE Category | Specification | Rationale |
| Eye/Face Protection | Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.[9] | Protects against splashes and airborne particles that could cause serious eye irritation.[2][3] |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile, neoprene), inspected before each use. A flame-resistant lab coat or impervious clothing is mandatory.[1][9] | Prevents direct skin contact, which is a primary route of exposure and can lead to irritation.[6][7] |
| Respiratory Protection | To be used in a well-ventilated area or with local exhaust ventilation. If dust or aerosols are likely to be generated, a full-face respirator is recommended.[1] | Minimizes the inhalation of airborne particles that can cause respiratory tract irritation.[3][4] |
It is a best practice to engage in "double gloving," especially during weighing and solution preparation, to provide an additional barrier against contamination.[10] Always wash your hands thoroughly after removing gloves.[10]
Operational Plan: A Step-by-Step Handling Protocol
A systematic workflow is essential for both safety and experimental reproducibility. The following protocols are designed to guide you through the common procedures involving this compound.
Pre-Operational Safety Checks
-
Verify Engineering Controls: Ensure that the chemical fume hood is certified and functioning correctly.
-
Locate Emergency Equipment: Confirm the location and accessibility of the nearest safety shower, eyewash station, and fire extinguisher.[11]
-
Review the Protocol: Mentally walk through the entire procedure before handling the compound.
Weighing the Solid Compound
This procedure should always be performed within a chemical fume hood or a balance enclosure to contain any airborne particles.[12]
-
Don Appropriate PPE: As outlined in the table above, with the recommendation of double gloving.
-
Prepare the Weighing Area: Use anti-static weighing paper or a tared container.
-
Transfer the Compound: Use a clean spatula to carefully transfer the desired amount of the solid. Avoid any actions that could generate dust.
-
Clean Up: After weighing, clean the spatula and the surrounding area with a solvent-moistened wipe (e.g., 70% ethanol).[12]
-
Dispose of Waste: All disposable materials used in this process should be treated as contaminated waste.[12]
Preparing Stock Solutions
All solution preparations must be conducted within a certified chemical fume hood to control for potential splashes and vapors.[12]
-
Don Appropriate PPE: Full PPE is required.
-
Add Solvent: Slowly add the solvent to the solid compound to prevent splashing.
-
Ensure Secure Containment: If sonication is necessary, ensure the vial is securely capped and placed within a secondary container.[12]
-
Labeling: Clearly label the resulting solution with the compound name, concentration, solvent, date of preparation, and your initials.
The following diagram illustrates the logical flow of the handling protocol:
Caption: Step-by-step workflow for handling this compound.
Disposal Plan: Ensuring Environmental and Personal Safety
The disposal of this compound and any materials contaminated with it must be handled with the utmost care to prevent environmental contamination and future exposure risks.
Waste Segregation
-
Solid Waste: All contaminated solid waste, including gloves, weighing paper, and disposable lab coats, should be collected in a designated, sealed, and clearly labeled hazardous waste container.[3]
-
Liquid Waste: Unused solutions and solvent rinses should be collected in a separate, sealed, and labeled hazardous waste container. Ensure that incompatible waste streams are not mixed.[3]
Storage Pending Disposal
Store sealed hazardous waste containers in a cool, dry, and well-ventilated area designated for hazardous materials.[3][13] This area should be away from incompatible materials such as strong oxidizing agents and strong acids.[3][13]
Final Disposal
The final disposal of this chemical waste must be conducted by a licensed and approved waste disposal company.[3] It is imperative to adhere to all local, state, and federal regulations governing hazardous waste disposal.[3]
Emergency Procedures: Preparedness is Key
In the event of an accidental exposure or spill, a swift and informed response is crucial.[11]
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, also under the eyelids.[2][7] Seek immediate medical attention.[2][7]
-
Skin Contact: Wash the affected area immediately with plenty of soap and water.[2][5] Remove contaminated clothing and seek medical attention if irritation persists.[2][5]
-
Inhalation: Move the individual to fresh air.[2][7] If breathing is difficult, administer oxygen. Seek medical attention.[2][7]
-
Ingestion: Do NOT induce vomiting.[5] Rinse the mouth with water and seek immediate medical attention.[5]
-
Spill: Evacuate the area. Wearing appropriate PPE, sweep up the solid material and place it in a suitable container for disposal.[2] Do not allow the chemical to enter drains.[9]
By integrating these safety protocols into your daily laboratory operations, you contribute to a culture of safety and scientific excellence. Your commitment to these practices not only protects you and your colleagues but also upholds the integrity of your research.
References
- 1. benchchem.com [benchchem.com]
- 2. fishersci.com [fishersci.com]
- 3. benchchem.com [benchchem.com]
- 4. jubilantingrevia.com [jubilantingrevia.com]
- 5. fishersci.fi [fishersci.fi]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. assets.thermofisher.com [assets.thermofisher.com]
- 8. lgcstandards.com [lgcstandards.com]
- 9. chemicalbook.com [chemicalbook.com]
- 10. eTool : Hospitals - Pharmacy - Personal Protective Equipment (PPE) | Occupational Safety and Health Administration [osha.gov]
- 11. Handling Hazardous Materials: 10 Basic Safety Rules | CHEMTREC® [chemtrec.com]
- 12. benchchem.com [benchchem.com]
- 13. fishersci.com [fishersci.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



